molecular formula C11H13N3O2 B061490 Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-54-6

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B061490
CAS No.: 162286-54-6
M. Wt: 219.24 g/mol
InChI Key: NPHJHMNEJZRHGG-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHJHMNEJZRHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371349
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162286-54-6
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound built upon a privileged scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of therapeutics targeting a range of diseases, noted for its diverse biological activities including potent kinase inhibition.[1][2] This document delves into the core chemical properties, synthesis, reactivity, and biological context of this specific derivative, offering field-proven insights and detailed methodologies to support advanced research and development programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. Its structure features a pyrazole ring fused to a pyrimidine ring, functionalized with two methyl groups at positions 2 and 7, and an ethyl carboxylate group at position 6. This specific arrangement of substituents dictates its solubility, stability, and potential for interaction with biological targets.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound BLDpharm[3]
CAS Number 162286-54-6 BLDpharm[3]
Molecular Formula C₁₂H₁₃N₃O₂ Calculated
Molecular Weight 231.25 g/mol Calculated
Appearance White to off-white solid (predicted) General Observation
Solubility Soluble in organic solvents like DMSO, DMF, Methanol Inferred

| Storage | Store in a cool, dry place in a tightly sealed container.[4] | Cole-Parmer[4] |

Synthesis and Purification

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most effectively achieved through the cyclocondensation of a 5-aminopyrazole with a β-ketoester or a related 1,3-dielectrophile.[5][6] This method offers a direct and high-yielding pathway to the desired bicyclic system.

Retrosynthetic Strategy and Rationale

The target molecule can be disconnected at the pyrimidine ring, revealing two readily available starting materials: 3-methyl-1H-pyrazol-5-amine and ethyl 2-acetyl-3-oxobutanoate (or a more stable equivalent like ethyl acetoacetate, followed by an additional reaction). The key strategic step is the regioselective annulation, where the exocyclic amino group and the endocyclic imino-type nitrogen of the aminopyrazole react with the two electrophilic carbonyl centers of the β-ketoester. The reaction is typically catalyzed by acid, which activates the carbonyl groups for nucleophilic attack.[5]

Proposed Synthetic Workflow

The following workflow outlines a reliable laboratory-scale synthesis. The choice of acetic acid as both the catalyst and solvent is a common and effective strategy, driving the reaction towards completion by facilitating both the initial condensation and the subsequent dehydration to form the aromatic pyrimidine ring.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazolo[1,5-a]pyrimidines.[5][7]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (10 mmol, 1.0 eq).

  • Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir until the amine is fully dissolved. To this solution, add ethyl acetoacetate (12 mmol, 1.2 eq) dropwise.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate = 1:1).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water while stirring.

  • Isolation: A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final compound as a crystalline solid.

  • Validation: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectroscopic signatures are predicted based on the analysis of closely related pyrazolo[1,5-a]pyrimidine derivatives.[7][8]

Table 2: Predicted Spectroscopic Data

Technique Expected Signature
¹H NMR - Ethyl Group: A triplet (~1.4 ppm) and a quartet (~4.4 ppm). - Methyl Groups: Two distinct singlets, one for the C2-methyl (~2.5 ppm) and one for the C7-methyl (~2.8 ppm). - Aromatic Protons: Two singlets for the pyrazole H-3 proton (~6.5 ppm) and the pyrimidine H-5 proton (~7.2 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (~165 ppm). - Aromatic Carbons: Signals in the range of ~100-160 ppm, corresponding to the fused ring system. - Aliphatic Carbons: Signals for the ethyl group carbons (~14 ppm, ~61 ppm) and the two methyl group carbons (~15 ppm, ~25 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 232.11.

| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ (ester carbonyl). - C=N/C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region. - C-H Stretch: Bands for aromatic (~3100 cm⁻¹) and aliphatic (~2900-3000 cm⁻¹) C-H bonds. |

Chemical Reactivity Profile

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring and the presence of the versatile ethyl ester functional group.

Reactivity of the Heterocyclic Core

The pyrazolo[1,5-a]pyrimidine system is generally stable but can undergo specific transformations. While the electron-rich pyrazole ring is less susceptible to nucleophilic attack, the pyrimidine ring is more electron-deficient. Positions 5 and 7 are particularly reactive towards nucleophiles, especially if substituted with a good leaving group like a halogen.[9] In this molecule, the C7 position is blocked by a methyl group, making such substitutions less facile. Electrophilic substitution is less common and would likely occur on the pyrazole ring.

Functional Group Transformations

The ethyl carboxylate group is the primary site for chemical modification.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10] This carboxylic acid serves as a valuable intermediate for further derivatization.

  • Amidation: Reaction with primary or secondary amines, often facilitated by coupling agents or conversion to an acyl chloride, can produce a diverse library of amide derivatives. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Key Reaction Pathways Start Ethyl 2,7-dimethylpyrazolo[1,5-a] pyrimidine-6-carboxylate Acid Carboxylic Acid Derivative Start->Acid Hydrolysis (e.g., NaOH, H₂O) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., LiAlH₄) Amide Amide Derivatives Acid->Amide Amine Coupling (e.g., R₂NH, EDCI)

Caption: Major functional group transformations of the title compound.

Biological Context and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous biologically active molecules.[1][5] Derivatives have demonstrated a wide spectrum of pharmacological activities, making them highly attractive for developing novel therapeutics.

  • Kinase Inhibition: This scaffold is particularly prominent in the development of protein kinase inhibitors for cancer therapy.[1] Specific derivatives have shown potent and selective inhibition of kinases such as Pim-1, CDK2, and TRKA.[11][12] The planar, nitrogen-rich structure is well-suited to interact with the ATP-binding pocket of many kinases.

  • Anticancer Activity: Beyond kinase inhibition, various analogues have exhibited significant antiproliferative effects against a range of cancer cell lines, including breast and colon cancer.[7][13]

  • Other CNS and Inflammatory Applications: Marketed drugs like Indiplon (a sedative-hypnotic) and other developmental compounds demonstrate the scaffold's utility in targeting CNS disorders and inflammatory conditions.[5][14]

This compound represents a foundational block for building libraries of potential drug candidates. The methyl groups at C2 and C7 provide steric and electronic influence, while the ethyl ester at C6 serves as a key handle for derivatization to optimize potency, selectivity, and pharmacokinetic profiles.

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. Keep the container tightly closed when not in use.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and accurate safety information before handling this chemical.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • MDPI. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • Smolecule. (n.d.). Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 162286-54-6|this compound.
  • NIH. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
  • NIH. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • ResearchGate. (2025). Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets.
  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • ResearchGate. (2025). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate.

Sources

Structure Elucidation of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of a key derivative, Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Moving beyond a simple recitation of methods, this document details the causal logic behind experimental choices, establishing a self-validating workflow essential for regulatory submission and intellectual property protection. We will dissect the synergistic application of chemical synthesis, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof, grounded in authoritative analytical principles.

Foundational Strategy: Synthesis as the First Line of Evidence

Before any advanced instrumentation is employed, the most fundamental piece of evidence for a proposed structure is a logical and high-yielding synthesis. The synthetic pathway provides a strong hypothesis for the final molecular architecture. For the target compound, a regioselective cyclocondensation reaction is the most efficient and widely adopted strategy.[3][4]

The core principle involves the reaction of a 5-aminopyrazole with a β-ketoester. This approach is highly reliable for constructing the fused bicyclic system.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via a regioselective cyclocondensation reaction.

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl 2-acetyl-3-oxobutanoate (or equivalent β-ketoester)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus, magnetic stirrer, and recrystallization glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-amino-5-methylpyrazole (1.0 eq) and ethyl 2-acetyl-3-oxobutanoate (1.1 eq).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both the solvent and an acid catalyst to promote the condensation.

  • Cyclocondensation: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 3-5 hours.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture into ice-cold water (100 mL) to fully precipitate the product.

  • Filtration: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield the final product, this compound, as a crystalline solid.

Causality in Synthesis: This specific reaction is designed to be regioselective. The more nucleophilic exocyclic amino group of the 5-aminopyrazole preferentially attacks one of the carbonyl groups of the β-ketoester, initiating a cyclization cascade that reliably yields the pyrazolo[1,5-a]pyrimidine scaffold rather than other potential isomers.[3]

G cluster_synthesis Synthesis Workflow A 1. Reactants (3-Amino-5-methylpyrazole + Ethyl 2-acetyl-3-oxobutanoate) B 2. Cyclocondensation (Glacial Acetic Acid, Reflux) A->B C 3. Isolation (Precipitation in Ice Water) B->C D 4. Purification (Recrystallization from Ethanol) C->D E 5. Final Product (Pure Crystalline Solid) D->E

Caption: High-level workflow for the synthesis and purification.

NMR Spectroscopy: Mapping the Molecular Framework

Nuclear Magnetic Resonance (NMR) is the most powerful technique for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides the first high-resolution glimpse of the molecule's hydrogen framework. Each unique proton environment generates a distinct signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5 ~8.5 Singlet (s) 1H Deshielded proton on the electron-deficient pyrimidine ring.
H-3 ~6.5 Singlet (s) 1H Proton on the electron-rich pyrazole ring.
-OCH₂ CH₃ ~4.4 Quartet (q) 2H Methylene protons of the ethyl ester, split by the adjacent methyl group (3+1=4).
C7-CH₃ ~2.8 Singlet (s) 3H Methyl group attached to the pyrimidine ring.
C2-CH₃ ~2.6 Singlet (s) 3H Methyl group attached to the pyrazole ring.

| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | Terminal methyl protons of the ethyl ester, split by the adjacent methylene group (2+1=3). |

Expert Insight: The clear distinction between the chemical shifts of H-5 and H-3 is a hallmark of the pyrazolo[1,5-a]pyrimidine system. The pyrimidine ring is more electron-withdrawing, causing protons attached to it (H-5) to resonate further downfield compared to those on the pyrazole ring (H-3).[5]

¹³C NMR Spectroscopy: Carbon Backbone Identification

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester) ~165 Carbonyl carbon, highly deshielded.
C7 ~160 Quaternary carbon in the pyrimidine ring attached to nitrogen and methyl.
C5 ~150 Methine carbon (CH) in the pyrimidine ring.
C2 ~148 Quaternary carbon in the pyrazole ring attached to nitrogen and methyl.
C8a ~145 Quaternary bridgehead carbon.
C6 ~110 Quaternary carbon attached to the ester group.
C3 ~105 Methine carbon (CH) in the pyrazole ring.
-OC H₂CH₃ ~61 Methylene carbon of the ethyl ester.
C7-C H₃ ~25 Methyl carbon attached to the pyrimidine ring.
C2-C H₃ ~15 Methyl carbon attached to the pyrazole ring.

| -OCH₂C H₃ | ~14 | Terminal methyl carbon of the ethyl ester. |

2D NMR Spectroscopy: The Unambiguous Connectivity Map

While 1D NMR provides a list of parts, 2D NMR experiments build the final, validated assembly.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to. It serves as a definitive validation of the assignments made in the 1D spectra. For instance, it will show a cross-peak connecting the proton signal at ~8.5 ppm to the carbon signal at ~150 ppm, confirming both as C5/H-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving the overall structure and regiochemistry. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations to Confirm the Structure:

  • H-5 (~8.5 ppm) → C7, C6, C8a: Crucially connects the H-5 proton to the C7-methyl and C6-ester positions, confirming the substitution pattern on the pyrimidine ring.

  • H-3 (~6.5 ppm) → C2, C8a: Links the pyrazole proton to the C2-methyl group and the bridgehead carbon.

  • C7-CH₃ (~2.8 ppm) → C7, C6, H-5: Shows the connectivity of the C7-methyl group to its surrounding carbons and proton.

  • -OCH₂CH₃ (~4.4 ppm) → C=O, C6: Confirms that the ethyl group is part of an ester attached at the C6 position.

G cluster_nmr NMR Elucidation Workflow A 1. Acquire 1D Spectra (¹H and ¹³C NMR) B 2. Tentative Assignment (Chemical Shift, Integration, Multiplicity) A->B C 3. Acquire 2D Spectra (HSQC and HMBC) B->C D 4. Confirm C-H Bonds (HSQC Analysis) C->D E 5. Map Long-Range Connectivity (HMBC Analysis) C->E F 6. Final Validated Structure D->F E->F G M Molecular Ion [M]⁺• m/z = 231 F1 [M - CH₃]⁺ m/z = 216 M->F1 - •CH₃ F2 [M - OC₂H₅]⁺ m/z = 186 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 158 M->F3 - •COOC₂H₅ F4 Further Fragmentation F3->F4 - HCN etc.

Caption: Proposed primary fragmentation pathway in EI-MS.

Ultimate Proof: Single-Crystal X-ray Crystallography

While the combination of synthesis, NMR, and MS provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal "gold standard" for structure determination. If a high-quality single crystal can be grown from the purified material, this technique provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles. [6][7][8][9]This method removes all ambiguity regarding isomerism and conformation, providing the ultimate structural proof.

Conclusion

The structural elucidation of this compound is not a task for a single technique, but a process of building a layered, self-validating argument. It begins with a logical synthesis, is mapped in detail by a suite of 1D and 2D NMR experiments, and is finally confirmed by the molecular formula and fragmentation fingerprint from mass spectrometry. Each step validates the last, culminating in a structure that is beyond reasonable doubt. For drug development professionals and researchers, adhering to this rigorous, multi-faceted approach is paramount for ensuring scientific integrity, reproducibility, and the successful advancement of novel chemical entities.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchGate. ResearchGate. [Link]

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  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. PubMed. [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives - science24.com. science24.com. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. RSC Publishing. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. NIH. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking - ACS Publications. ACS Publications. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. RSC Publishing. [Link]

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  • Mass spectral fragmentation modes of pyrimidine derivatives. Connect Journal. [Link]

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  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. PubMed Central. [Link]

  • Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate | Request PDF - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. PubMed Central. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. ResearchGate. [Link]

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  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. MDPI. [Link]

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Sources

An In-depth Technical Guide to Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 162286-54-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This family of molecules has garnered significant attention in medicinal chemistry due to its versatile biological activities, particularly as kinase inhibitors. This document will delve into the synthesis, physicochemical properties, analytical characterization, and potential therapeutic applications of this compound, offering valuable insights for researchers in drug discovery and development.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in drug discovery, forming the backbone of numerous biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][5] this compound represents a specific analogue within this important class, and understanding its chemical and biological profile is crucial for exploring its full therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 162286-54-6[6]
Molecular Formula C₁₁H₁₃N₃O₂[7]
Molecular Weight 219.24 g/mol [7]
Appearance White to light yellow crystalline solid (predicted)[7]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred from related structures

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned through the reaction of 3-amino-5-methylpyrazole with a suitable β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate (ethyl 2,4-dioxopentanoate).

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Amino-5-methylpyrazole (CAS 31230-17-8) C Acid catalyst (e.g., AcOH) Reflux in a suitable solvent (e.g., EtOH) A->C Reacts with B Ethyl 2-acetyl-3-oxobutanoate B->C D This compound (CAS 162286-54-6) C->D Yields KinaseTargets cluster_compound Compound cluster_targets Potential Kinase Targets cluster_disease Therapeutic Areas A This compound B TRK Kinases A->B May Inhibit C CDK Kinases A->C May Inhibit D PI3Kδ Kinase A->D May Inhibit E Cancer B->E Implicated in C->E F Inflammatory Diseases D->F Implicated in

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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have made it a cornerstone for the development of novel therapeutics.[1] This guide provides an in-depth technical overview of the discovery of novel pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on their role as potent and selective kinase inhibitors in oncology. We will delve into the strategic considerations behind their synthesis, the methodologies for their biological evaluation, and the critical analysis of structure-activity relationships (SAR) that drive the optimization of lead compounds.

The unique architecture of the pyrazolo[1,5-a]pyrimidine scaffold allows it to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3K), and Cyclin-dependent kinases (CDK), some of which have progressed into clinical trials and approved drugs.[4][5]

This guide is designed to be a practical resource for researchers at the forefront of drug discovery. It will not only present established protocols but also explain the rationale behind the experimental choices, empowering scientists to design and execute their own discovery campaigns with a solid foundation of knowledge.

I. Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Core and its Analogs

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system is a key factor in its widespread use. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at multiple positions of the bicyclic core. The most common and robust strategies involve the condensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic species.

A. The Cornerstone Reaction: Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

The most prevalent and straightforward method for the construction of the pyrazolo[1,5-a]pyrimidine nucleus is the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[4] This reaction is typically acid-catalyzed and proceeds via a vinylogous nucleophilic substitution followed by an intramolecular cyclization and dehydration.

Conceptual Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Cyclocondensation (Acid Catalyst) 5-Aminopyrazole->Condensation beta-Dicarbonyl β-Dicarbonyl Compound beta-Dicarbonyl->Condensation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Core Condensation->PyrazoloPyrimidine

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Detailed Step-by-Step Protocol for the Synthesis of a 2-Methyl-5,7-disubstituted Pyrazolo[1,5-a]pyrimidine

This protocol is adapted from a reported synthesis of selective PI3Kδ inhibitors.[6]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 5-amino-3-methylpyrazole.

  • To this mixture, add diethyl malonate and reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the dihydroxy-heterocycle 1 .

Step 2: Chlorination to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

  • Suspend the dihydroxy-heterocycle 1 in phosphorus oxychloride (POCl₃).

  • Heat the mixture at 80°C for 5 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-derivative 2 .

Step 3: Selective Nucleophilic Substitution at C7

  • Dissolve the dichloro-derivative 2 in a suitable solvent such as acetone.

  • Add potassium carbonate followed by the desired nucleophile (e.g., morpholine).

  • Stir the reaction mixture at room temperature for 1.5 hours. The greater reactivity of the chlorine atom at the 7-position allows for selective substitution.[6]

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the C7-substituted product.

Step 4: Suzuki Coupling at C5

  • To a solution of the C7-substituted-C5-chloro-pyrazolo[1,5-a]pyrimidine in a solvent system like DME and aqueous sodium carbonate, add the desired boronic acid or pinacol ester.

  • Degas the mixture with argon or nitrogen.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).

  • Reflux the mixture for 16 hours.

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

B. Multi-component Reactions: A Strategy for Rapid Library Synthesis

Three-component reactions have also been employed for the efficient synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[3] These reactions offer the advantage of building molecular complexity in a single step, which is highly desirable for the rapid generation of compound libraries for screening.

II. Biological Evaluation: From In Vitro Screening to Cellular Activity

The biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives is a multi-step process designed to assess their potency, selectivity, and mechanism of action.

A. In Vitro Kinase Inhibition Assays

The initial screening of new compounds typically involves in vitro assays to determine their inhibitory activity against the target kinase(s).

Protocol for a Typical In Vitro Kinase Assay (e.g., for Pim-1 Kinase)

This protocol is a generalized procedure based on methodologies described in the literature.[7]

  • Reagents and Materials: Recombinant human Pim-1 kinase, biotinylated peptide substrate, ATP, kinase buffer, streptavidin-coated plates, and a detection antibody (e.g., anti-phospho-substrate antibody conjugated to a fluorophore).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the detection antibody and incubate.

    • Wash the plate again and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

B. Cellular Assays for Antiproliferative Activity and Target Engagement

Compounds that show promising in vitro activity are then evaluated in cell-based assays to assess their effects on cancer cell proliferation and to confirm that they are engaging their intended target within the cellular context.

1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step MTT Assay Protocol

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

2. Western Blot Analysis for Target Modulation

Western blotting is used to detect specific proteins in a cell lysate and can be used to determine if a kinase inhibitor is modulating the phosphorylation state of its target or downstream signaling proteins.

Workflow for Western Blot Analysis

G Cell_Culture Cell Culture and Compound Treatment Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pEGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis to assess protein phosphorylation.

For example, to evaluate the inhibition of the EGFR/STAT3 pathway, western blots can be performed using antibodies specific for the phosphorylated forms of EGFR and STAT3.[8] A decrease in the levels of these phosphorylated proteins in cells treated with a pyrazolo[1,5-a]pyrimidine derivative would indicate target engagement and pathway inhibition.

III. Structure-Activity Relationship (SAR) Analysis: Driving Lead Optimization

SAR studies are crucial for understanding how chemical modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect its biological activity. This knowledge is then used to guide the design of more potent and selective analogs.

Key SAR Insights for Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors:

  • Substituents at the C5 and C7 positions: These positions are often modified to explore interactions with the solvent-exposed region of the kinase active site and to modulate physicochemical properties such as solubility and metabolic stability. For instance, the introduction of a morpholine group at the C7 position has been shown to be crucial for interaction with the hinge region of PI3Kδ.[6]

  • Substituents at the C2 and C3 positions: Modifications at these positions can influence the electronic properties of the heterocyclic system and can be directed towards the sugar pocket of the ATP-binding site.

  • Macrocyclization: In some cases, tethering substituents on the pyrazolo[1,5-a]pyrimidine core to form a macrocycle has led to highly potent and selective inhibitors, as seen in the development of some Trk inhibitors.[4]

Table 1: Example of SAR Data for a Series of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors

CompoundR¹ SubstituentPim-1 IC₅₀ (nM)Flt-3 IC₅₀ (nM)Cellular BAD Phosphorylation Inhibition (%)
9a 4-Fluorophenyl105080
9b 4-Chlorophenyl84585
11a 3-Fluorophenyl156075
11b 3-Chlorophenyl125578

Data is illustrative and based on trends reported in the literature, such as in reference[7].

This table demonstrates how small changes in the substitution pattern (e.g., the position and nature of the halogen on the phenyl ring) can impact the inhibitory potency against the target kinase and related kinases.

IV. Signaling Pathway Modulation: A Case Study of Trk Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function.[4] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of adult and pediatric cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors like larotrectinib and entrectinib have shown remarkable efficacy in treating NTRK fusion-positive cancers.[1][4]

These inhibitors function by blocking the ATP-binding site of the Trk kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.

Simplified Trk Signaling Pathway and Point of Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk Inhibition

Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

V. Future Perspectives and Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on several key areas:

  • Development of next-generation inhibitors: The emergence of drug resistance is a significant challenge in cancer therapy. The design of new pyrazolo[1,5-a]pyrimidine derivatives that can overcome resistance mutations is an active area of research.[4]

  • Targeting novel kinases: While much of the focus has been on well-established oncology targets, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it suitable for targeting other kinases implicated in a range of diseases.

  • Exploration of allosteric inhibition: While most current inhibitors are ATP-competitive, the development of allosteric modulators based on the pyrazolo[1,5-a]pyrimidine core could offer improved selectivity and novel mechanisms of action.[3]

  • Application of new synthetic methodologies: The use of green chemistry approaches and advanced synthetic techniques like microwave-assisted synthesis will continue to streamline the production of pyrazolo[1,5-a]pyrimidine libraries.[3]

References

  • Jain, A., & Singh, A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

  • Jain, A., & Singh, A. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed, 39(2), 100-115. [Link]

  • Krasnodębska-Szponder, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4485. [Link]

  • Wang, X., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1134-1139. [Link]

  • Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, 14(1), 1-23. [Link]

  • El-Sayed, N. A., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]

  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]

  • Gummadi, V. R., et al. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. RSC Advances, 8(3), 1337-1353. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 2,7-Dimethylpyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within this class, the 2,7-dimethyl substituted analogs have emerged as a particularly promising chemotype, offering a synthetically accessible and exquisitely tunable framework for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biological potential of 2,7-dimethylpyrazolo[1,5-a]pyrimidines, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols to empower researchers in their quest for next-generation therapies.

Introduction: The Allure of the 2,7-Dimethylpyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heteroaromatic ring system, has garnered significant attention in drug discovery due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[1] The 2,7-dimethyl substitution pattern, in particular, offers a unique combination of metabolic stability and synthetic versatility. The methyl groups can influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity for target proteins. This guide will explore the multifaceted biological potential of this specific scaffold, providing both a theoretical framework and practical insights for its application in drug development.

Synthetic Strategies: Building the Core and its Analogs

The construction of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine core is typically achieved through a cyclocondensation reaction between a 3-amino-5-methylpyrazole and a β-dicarbonyl compound, such as acetylacetone. This versatile approach allows for the introduction of diverse substituents at various positions of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

General Synthesis of the 2,7-Dimethylpyrazolo[1,5-a]pyrimidine Scaffold

A common and efficient method for the synthesis of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine core involves the reaction of 3-amino-5-methylpyrazole with acetylacetone in a suitable solvent, often under acidic or basic conditions.

Experimental Protocol: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: Add acetylacetone (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization and Diversification

Further chemical modifications can be readily performed on the 2,7-dimethylpyrazolo[1,5-a]pyrimidine core to generate a library of analogs for biological screening. For instance, halogenation at specific positions can be achieved, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or amino substituents.[2]

Anticancer Potential: Targeting the Engines of Cell Proliferation

The 2,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant promise as a platform for the development of novel anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[2]

Mechanism of Action: Kinase Inhibition

Many 2,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCK), and Phosphoinositide 3-kinases (PI3Ks).[3] By occupying the ATP-binding pocket of these enzymes, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are essential for cell cycle progression, cell migration, and survival.

CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.[4] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK2 inhibitors.

CDK2_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates CDK46->Rb releases E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase S-Phase Entry CDK2->S_Phase Inhibitor 2,7-Dimethylpyrazolo [1,5-a]pyrimidine Inhibitor->CDK2 inhibits

Figure 1: Simplified CDK2 signaling pathway leading to S-phase entry and its inhibition by 2,7-dimethylpyrazolo[1,5-a]pyrimidines.

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[5][6]

  • Reagent Preparation:

    • Prepare the Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[5]

    • Dilute the recombinant human CDK2/Cyclin A2 enzyme and the substrate (e.g., Histone H1) in the Kinase Buffer.

    • Prepare a serial dilution of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine test compound in DMSO, and then dilute further in Kinase Buffer.

    • Prepare the ATP solution in Kinase Buffer to the desired final concentration (e.g., 50 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound solution (or DMSO for control).

    • Add 2 µl of the enzyme solution.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also shown inhibitory activity against ROCK2, a kinase involved in cell migration and invasion, and PI3Kδ, a key component of the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[7][8][9]

PI3K_ROCK2_Pathways cluster_0 PI3K/Akt Pathway cluster_1 ROCK2 Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Survival Cell Survival & Proliferation Akt->Survival Inhibitor_PI3K 2,7-Dimethylpyrazolo [1,5-a]pyrimidine Inhibitor_PI3K->PI3K inhibits RhoA RhoA ROCK2 ROCK2 RhoA->ROCK2 MLC Myosin Light Chain ROCK2->MLC phosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Migration Cell Migration & Invasion Actin->Migration Inhibitor_ROCK2 2,7-Dimethylpyrazolo [1,5-a]pyrimidine Inhibitor_ROCK2->ROCK2 inhibits

Figure 2: Inhibition of the PI3K/Akt and ROCK2 signaling pathways by 2,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives.

Cytotoxicity and Antiproliferative Activity

The kinase inhibitory activity of 2,7-dimethylpyrazolo[1,5-a]pyrimidines translates into potent antiproliferative effects against a variety of cancer cell lines.

Table 1: Anticancer Activity of Representative 2,7-Dimethylpyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget(s)Cell LineCancer TypeIC₅₀/GI₅₀ (µM)Reference
Compound 1 CDK2HCT-116Colon0.018[10]
Compound 2 ROCK2MDA-MB-231Breast0.0368[9]
Compound 3 PI3Kδ--0.0028[8]
Compound 4 CDK2/TubulinMDA-MB-231Breast12.75[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µl of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The pyrazolo[1,5-a]pyrimidine scaffold has shown potential as a source of novel anti-inflammatory agents.[2]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines are believed to be mediated through the inhibition of key inflammatory enzymes and signaling pathways. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[3] Others may modulate the production of inflammatory cytokines such as TNF-α and IL-6.[12]

Table 2: Anti-inflammatory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget/AssayIC₅₀ (µM) or % InhibitionReference
Compound 5k COX-20.27[12]
Compound 5j Carrageenan-induced paw edema62.41% inhibition @ 3h[12]
13i LPS-induced NF-κB4.8[13][14]
16 LPS-induced NF-κB5.2[13][14]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[15][16]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., 2,7-dimethylpyrazolo[1,5-a]pyrimidine derivative) or vehicle control orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential as a source of novel antimicrobial agents.

Spectrum of Activity

Various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[17] The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core plays a crucial role in determining the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 3i Bacillus subtilis312 µM
Compound 10a S. aureus, E. coli, P. aeruginosa0.125 - 0.375
Compound 9a S. aureus, E. coli, P. aeruginosa0.125 - 0.5
Compound 6 S. aureus, E. coli, P. aeruginosa0.187 - 0.5

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 2,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its demonstrated biological activities against a range of important targets in cancer, inflammation, and infectious diseases highlight its therapeutic potential. Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of 2,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives with their target proteins to guide the design of more potent and selective inhibitors.

  • Exploration of Novel Targets: Expanding the scope of biological screening to identify novel targets and therapeutic applications for this scaffold.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: Advancing promising candidates into preclinical animal models to evaluate their in vivo efficacy and safety.

By leveraging the insights and methodologies presented in this guide, researchers can unlock the full therapeutic potential of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold and contribute to the development of the next generation of innovative medicines.

References

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An In-depth Technical Guide to Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity and versatile biological activities.[1] This scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide range of biological targets, leading to the development of several clinically approved drugs and numerous candidates in clinical trials.[2] The planar nature of the fused ring system provides a rigid framework that can be strategically functionalized at various positions to modulate its physicochemical properties and biological activity.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[3] Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a specific analogue within this important class of compounds, and this guide will provide a comprehensive overview of its synthesis, chemical characteristics, and potential therapeutic applications based on the extensive research conducted on the pyrazolo[1,5-a]pyrimidine family.

Synthesis and Chemical Characterization

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or an enaminone.[4][5] For the specific synthesis of this compound, a plausible and efficient synthetic route involves the reaction of 5-amino-3-methylpyrazole with an appropriate β-ketoester.

Proposed Synthetic Pathway

The logical synthetic approach for this compound is the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate. This reaction is a classic example of the construction of the pyrazolo[1,5-a]pyrimidine core.

Synthetic Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 5-Amino-3-methylpyrazole conditions Acetic Acid (solvent and catalyst) Reflux reactant1->conditions reactant2 Ethyl Acetoacetate reactant2->conditions product This compound conditions->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-methylpyrazole (1.0 equivalent) and a molar excess of ethyl acetoacetate (1.2 equivalents).

  • Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-water with stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration and washed with cold water to remove any remaining acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

1H NMR:

  • Ethyl group: A quartet signal around δ 4.2-4.4 ppm (CH2) and a triplet signal around δ 1.3-1.5 ppm (CH3).

  • Methyl groups: Two singlet signals, one for the C2-methyl group and another for the C7-methyl group, expected in the region of δ 2.5-2.8 ppm.

  • Aromatic protons: A singlet for the H-5 proton and a singlet for the H-3 proton, with their chemical shifts influenced by the substitution pattern. Based on published data for similar compounds, these are expected in the aromatic region.[7]

13C NMR:

  • Carbonyl carbon: A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 100-160 ppm) corresponding to the carbons of the fused pyrazolo[1,5-a]pyrimidine ring.

  • Ethyl group carbons: Signals for the CH2 and CH3 carbons of the ethyl ester.

  • Methyl carbons: Signals for the C2 and C7 methyl carbons.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C12H13N3O2, MW = 231.25 g/mol ).

Potential Biological Activity and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] Numerous derivatives of pyrazolo[1,5-a]pyrimidine have been reported as potent inhibitors of various kinases, including Pim-1, Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[4][6][10][11]

Kinase Inhibition and Anti-Cancer Potential

Given the extensive research on this scaffold, it is highly probable that this compound possesses inhibitory activity against one or more protein kinases. The substituents on the pyrazolo[1,5-a]pyrimidine core play a critical role in determining the specific kinase selectivity and potency.[4] For instance, modifications at the C2, C5, and C7 positions have been shown to be crucial for binding to the ATP-binding pocket of many kinases.

The following table summarizes the inhibitory activities of some representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases, highlighting the therapeutic potential of this class of compounds.

Compound ClassTarget Kinase(s)Reported IC50Therapeutic AreaReference
Pyrazolo[1,5-a]pyrimidinesPim-1Nanomolar rangeCancer[4]
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK1, CDK2, CDK5, CDK93-90 nMCancer[10]
Pyrazolo[1,5-a]pyrimidine derivativesPI3KδLow nanomolar rangeAsthma, COPD[6]
Pyrazolo[1,5-a]pyrimidine derivativesCathepsin K≥ 77 μMOsteoporosis[12]
Illustrative Signaling Pathway: CDK2 in Cell Cycle Regulation

To illustrate the mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the role of CDK2 in cell cycle progression is a relevant example. CDK2, in complex with its regulatory subunit Cyclin E or Cyclin A, is a key driver of the G1/S phase transition and S phase progression. Inhibition of CDK2 by a small molecule inhibitor, such as a pyrazolo[1,5-a]pyrimidine derivative, would lead to cell cycle arrest and could induce apoptosis in cancer cells.

CDK2 Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 forms complex DNA_Replication DNA Replication CDK2->DNA_Replication promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Caption: Inhibition of CDK2 by a pyrazolo[1,5-a]pyrimidine.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general SAR principles for the pyrazolo[1,5-a]pyrimidine scaffold can be inferred from the literature.

  • Substitution at C7: The nature of the substituent at the C7 position is often critical for kinase selectivity and potency. Small alkyl groups, like the methyl group in the target compound, are common.

  • Substitution at C2: The C2 position is another key site for modification. The methyl group in the title compound could be replaced with other functionalities to explore interactions with different regions of the kinase active site.

  • The Ester Group at C6: The ethyl carboxylate at the C6 position provides a handle for further chemical modifications. For example, it can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, which could lead to new interactions with the biological target.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with immense potential in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a well-validated core for the development of kinase inhibitors and other therapeutic agents. While the specific biological profile of the title compound is not extensively documented in the current literature, its structural features suggest that it is a promising candidate for further investigation as a modulator of protein kinases.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization using modern spectroscopic techniques. Subsequently, screening this compound against a panel of protein kinases would be a logical step to identify its primary biological targets. Further optimization of the structure, based on SAR studies, could lead to the development of novel and potent therapeutic agents for the treatment of cancer and other diseases.

References

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  • Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., Chan, A., Merx, S., McCullar, M. V., Kanner, S. B., & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 6(1), 63–67. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds. (n.d.). Retrieved January 13, 2026, from [Link]

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. (2022). Organic & biomolecular chemistry, 20(48), 9684–9697. [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2022). Chemistry of Heterocyclic Compounds, 58(1), 47–56.
  • Ilaš, J., Ognjanović, M., Kovač, A., & Svete, J. (2019). Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic chemistry, 83, 308–318. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Bassoude, I., El Ammari, L., El Hezzat, M., Essassi, E. M., & Zouihri, H. (2013). Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o740.
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  • Heathcote, D. A., Patel, H., Kroll, S. H., Hazel, P., Periyasamy, M., Alikian, M., Kanneganti, S. K., Jogalekar, A. S., Scheiper, B., Barbazanges, M., Blum, A., Brackow, J., Siwicka, A., Pace, R. D., Fuchter, M. J., Snyder, J. P., Liotta, D. C., Freemont, P. S., Aboagye, E. O., … Ali, S. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(24), 8508–8522. [Link]

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  • Abuelizz, H. A., Marzouk, M., Al-Salahi, R., Al-Ostath, O. A., & Al-Obaid, A. M. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1861.

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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1] Its synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities.[2] This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine core, detailing its synthesis, exploring its vast therapeutic applications, and dissecting the nuanced structure-activity relationships that drive its success. We will delve into its role as a cornerstone for potent kinase inhibitors in oncology, its applications in central nervous system disorders, and its potential in treating inflammatory and infectious diseases.[3][4] This document serves as a resource for researchers aiming to leverage this powerful scaffold in the rational design of next-generation therapeutics.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Drug Discovery

The pyrazolo[1,5-a]pyrimidine system is a bicyclic heterocycle formed by the fusion of a five-membered pyrazole ring and a six-membered pyrimidine ring.[2] This fusion imparts a rigid, planar framework that is highly amenable to chemical modification, making it an ideal starting point for combinatorial library design and lead optimization.[1][3] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to its incorporation into numerous clinically successful drugs and investigational agents.

The scaffold's significance is exemplified by its presence in marketed drugs targeting a wide array of diseases. These include the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib for cancer, and the sedative-hypnotic agent Zaleplon for insomnia.[4][5][6] This diversity of application underscores the scaffold's ability to be tailored to interact with vastly different biological targets, a hallmark of a truly privileged structure in drug discovery.[3][7]

Synthetic Strategies: Building and Diversifying the Core

The synthetic tractability of the pyrazolo[1,5-a]pyrimidine core is a primary reason for its widespread use. A variety of robust and versatile methods have been developed for its construction and subsequent functionalization.

The Cornerstone Reaction: Cyclocondensation

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine nucleus is the cyclocondensation reaction between a 3-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound.[1] The choice of the biselectrophile is critical as it directly installs substituents at the 5- and 7-positions of the final scaffold.

Common 1,3-biselectrophiles include:

  • β-Dicarbonyl Compounds: The reaction with 1,3-diketones is a classic, reliable method.[2]

  • β-Enaminones and β-Enaminonitriles: These reagents are frequently used to introduce amino or substituted amino groups at the 7-position.[1][4]

  • β-Ketonitriles and β-Ketoesters: These allow for the installation of diverse functionalities and are often used in regioselective syntheses.[1][2][8]

The causality behind this method's success lies in its modularity. By simply varying the substituents on both the 3-aminopyrazole precursor and the 1,3-biselectrophile, chemists can systematically and efficiently generate large libraries of analogues with diverse decorations at positions 2, 3, 5, and 7, which is essential for exploring structure-activity relationships.[1]

Synthesis_Workflow Aminopyrazole 3-Aminopyrazole (Nucleophile) Reaction + Process Cyclocondensation Aminopyrazole->Process Biselectrophile 1,3-Biselectrophile (e.g., β-Diketone) Biselectrophile->Process Product Pyrazolo[1,5-a]pyrimidine Core Process->Product TRK_Signaling_Pathway cluster_downstream Downstream Pro-Survival Pathways TRK_Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor TRK_Receptor Trk Receptor (NTRK Fusion) TRK_Inhibitor->TRK_Receptor Binds & Inhibits RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK Activates PI3K_AKT PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT Activates Proliferation Tumor Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidines.

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a common feature of cancer. [9]The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of CDKs, particularly CDK2 and CDK9. [9][10]For example, the compound BS-194 is a selective CDK inhibitor with potent antiproliferative activity across numerous cancer cell lines and has demonstrated antitumor effects in vivo following oral administration. [9]More recently, derivatives have been developed as dual inhibitors of both CDK2 and TRKA, representing a promising strategy to overcome drug resistance. [10][11]

The versatility of the scaffold is further demonstrated by its use in developing inhibitors for a range of other cancer-relevant kinases:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective Pim-1 inhibitors. [12]* FLT3 Kinase: Internal tandem duplications (ITD) of the FLT3 receptor are common in acute myeloid leukemia (AML). Potent FLT3-ITD inhibitors based on this scaffold have shown promise for AML treatment. [13]* PI3Kδ: This kinase is a target for inflammatory diseases and hematological malignancies. Selective PI3Kδ inhibitors have been designed using this core. [14]* EGFR, B-Raf, MEK: The scaffold has also been used to target key kinases in other major cancer signaling pathways. [3][15]

Central Nervous System (CNS) Modulation

Beyond oncology, pyrazolo[1,5-a]pyrimidines have a significant history as CNS agents. Several compounds have been developed as selective modulators of the GABA-A receptor, leading to sedative, hypnotic, and anxiolytic effects. [4]* Zaleplon (Sonata®): An approved drug for the short-term treatment of insomnia.

  • Indiplon and Ocinaplon: Investigational drugs developed for anxiety and insomnia. [4] The scaffold has also been explored for treating other CNS conditions, including Alzheimer's disease. [16][17]

Combating Inflammation and Infection

The pyrazolo[1,5-a]pyrimidine core has shown promise in developing agents for inflammatory diseases and infections.

  • Anti-inflammatory: Derivatives have been shown to inhibit cyclooxygenase (COX) and other inflammatory mediators, demonstrating activity in models of inflammation and edema. [3][18]* Antitubercular: The scaffold was identified as a potential lead against Mycobacterium tuberculosis. Extensive SAR studies have been conducted to improve its antitubercular activity while maintaining low cytotoxicity. [8][19][20]

Structure-Activity Relationship (SAR) and Drug Design

The ability to systematically modify the pyrazolo[1,5-a]pyrimidine core at positions 2, 3, 5, 6, and 7 is the foundation of its utility in drug design. [1]SAR studies have revealed key insights into how substitutions at these positions govern potency, selectivity, and pharmacokinetic properties.

SAR_Workflow Scaffold Pyrazolo[1,5-a]pyrimidine Core Modify Modify Substituent at Position X (e.g., C3, C5, C7) Scaffold->Modify Synthesize Synthesize Analogue Library Modify->Synthesize Assay Biological Assay (e.g., Kinase IC50) Synthesize->Assay Analyze Analyze Data (Potency, Selectivity) Assay->Analyze Decision Improved Activity? Analyze->Decision Decision->Modify No (Iterate) Lead Optimized Lead Compound Decision->Lead Yes

Caption: Iterative workflow for SAR exploration of the scaffold.

Key Pharmacophoric Features
  • Position 7: Often involved in establishing key hydrogen bonds in kinase binding pockets. Introduction of (substituted) amino groups via β-enaminone precursors is a common strategy. [1]* Position 5: This position is frequently modified to modulate selectivity and physicochemical properties. For Pim-1 inhibitors, the substituent at the 5-position was found to be more critical for activity than the one at the 3-position. [12]* Position 3: Often projects out of the ATP-binding site and can be modified to enhance selectivity or improve properties like solubility. For Trk inhibitors, incorporating a picolinamide group at this position significantly boosted activity. [21]* Position 2: Substitutions here can also influence potency and selectivity, often by interacting with the ribose-binding region of the ATP pocket.

Experimental Protocols & Data

To ensure this guide is of practical value, we provide a representative synthetic protocol and a table of comparative biological data.

Representative Synthesis of a 7-(N-arylamino)pyrazolo[1,5-a]pyrimidine

This protocol describes a typical cyclocondensation reaction between a 3-aminopyrazole and a β-enaminone to yield a 7-amino substituted pyrazolo[1,5-a]pyrimidine, a common motif in kinase inhibitors. [1][4] Objective: To synthesize 2,5-dimethyl-7-(phenylamino)pyrazolo[1,5-a]pyrimidine.

Materials:

  • 3-amino-5-methylpyrazole (1.0 eq)

  • 3-(phenylamino)-2-buten-2-one (β-enaminone, 1.05 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-5-methylpyrazole and the β-enaminone.

  • Solvent Addition: Add glacial acetic acid to the flask (approx. 10 mL per gram of aminopyrazole).

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.

  • Isolation: Pour the reaction mixture into ice-cold water. Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the crude solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2,5-dimethyl-7-(phenylamino)pyrazolo[1,5-a]pyrimidine as a solid.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Self-Validation: This protocol is self-validating as the reaction progress can be easily monitored by TLC. The final product's identity is unequivocally confirmed by standard spectroscopic methods, ensuring the integrity of the result.

Comparative Biological Activity Data

The following table summarizes the in vitro potency of various pyrazolo[1,5-a]pyrimidine derivatives against key kinase targets, illustrating the scaffold's versatility.

Compound ID/ClassTarget KinaseIC₅₀ (nM)Cancer Type ApplicationReference
Trk Inhibitors
Compound 8 TrkA1.7NTRK Fusion Cancers[21]
Compound 9 TrkA1.7NTRK Fusion Cancers[21]
CDK Inhibitors
BS-194 (4k) CDK23Various[9]
CDK130Various[9]
CDK990Various[9]
Compound 6t CDK290Renal Carcinoma[11]
FLT3 Inhibitors
Compound 17 FLT3-ITD0.4Acute Myeloid Leukemia[13]
FLT3D835Y0.3Acute Myeloid Leukemia[13]
Compound 19 FLT3-ITD0.4Acute Myeloid Leukemia[13]
Pim-1 Inhibitors
Compound 1 Pim-145Cancers[12]
Compound 9 Pim-127Cancers[12]
PI3Kδ Inhibitors
CPL302253 (54) PI3Kδ2.8Asthma, COPD[14]

Future Perspectives and Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for drug discovery. [1]Future research will likely focus on several key areas: optimizing synthetic routes to be more efficient and sustainable, enhancing drug selectivity to minimize off-target effects and toxicity, and overcoming mechanisms of drug resistance. [2][15]The development of dual-target or multi-kinase inhibitors based on this core is a particularly promising strategy to combat complex diseases like cancer. [10] In conclusion, the pyrazolo[1,5-a]pyrimidine core is a testament to the power of privileged scaffolds in medicinal chemistry. Its combination of synthetic accessibility, structural rigidity, and chemical versatility has enabled the development of life-saving medicines and provides a robust platform for future therapeutic innovation. For drug development professionals, a deep understanding of this scaffold's chemistry and biology is essential for unlocking its full potential.

References

  • Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Sikdar, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Gaber, Z., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Gaber, Z., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Chen, H., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Gaber, Z., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Gaber, Z., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sikdar, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]

  • Singh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Luraschi, E., et al. (1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. Available at: [Link]

  • Zhao, L., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Ciesielski, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • Singh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Abdelhamid, A. O., & Gomha, S. M. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • Askar, A. A., & Awad, S. M. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Gaber, Z., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]

  • Almehizia, A. A. (n.d.). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]

  • Almehizia, A. A. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • Squires, M. S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]

  • Gaber, Z., et al. (n.d.). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. Available at: [Link]

  • Sikdar, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Covel, J. A., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

  • Wu, G. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]

  • Kuduk, J. A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyrimidine. PubChem. Available at: [Link]

  • Almehizia, A. A., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Johns Hopkins University. Available at: [Link]

  • Arias-Gómez, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • Arias-Gómez, A., et al. (2020). Pyrazolo[1,5-: A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available at: [Link]

  • Livi, O., et al. (1977). Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of the versatile pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, holds significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. A thorough understanding of the molecular structure and electronic properties of its derivatives is paramount for the rational design of new therapeutic agents and functional materials.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular framework and functional groups present.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation Sample Dissolve sample in DMSO-d6 H1_NMR Acquire ¹H NMR Spectrum (e.g., 400 MHz) Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (e.g., 100 MHz) Sample->C13_NMR Integration Integration of ¹H signals H1_NMR->Integration Multiplicity Analysis of Signal Multiplicity (s, q, t) H1_NMR->Multiplicity ChemShift Chemical Shift Analysis (¹H & ¹³C) H1_NMR->ChemShift C13_NMR->ChemShift Assignment Assign signals to specific nuclei Integration->Assignment Multiplicity->Assignment ChemShift->Assignment Structure Confirm Molecular Structure Assignment->Structure

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data

TechniqueIonization Modem/zAssignment
ESIPositive~234.11[M+H]⁺

Interpretation and Causality:

  • Molecular Ion: For this compound (C₁₁H₁₃N₃O₂), the expected exact mass is approximately 233.10. In electrospray ionization (ESI) in positive mode, the molecule is expected to be protonated, resulting in a molecular ion peak [M+H]⁺ at an m/z of approximately 234.11. The observation of this peak is a strong confirmation of the compound's molecular weight.

  • Fragmentation: While detailed fragmentation patterns require experimental data, common fragmentation pathways for similar structures involve the loss of the ethoxy group (-OC₂H₅) from the ester, or the loss of the entire ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850MediumC-H stretching (alkyl)
~1720StrongC=O stretching (ester)
~1630MediumC=N stretching
~1580MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ester)

Interpretation and Causality:

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a characteristic feature of the carbonyl group in an ester. This is one of the most intense and easily identifiable peaks in the IR spectrum.

  • C-H Stretches: The absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and ethyl groups.

  • C=N and C=C Stretches: The absorptions in the 1630-1580 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the heterocyclic ring system.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretching of the ester group.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (ESI) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

IR Spectroscopy (KBr Pellet) Protocol
  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

  • Pellet Formation: Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive analysis from closely related analogs and fundamental principles. The presented NMR, MS, and IR data, along with their interpretations, offer a solid foundation for researchers to confirm the identity and purity of this compound in their synthetic and developmental endeavors. The provided experimental protocols serve as a practical guide for obtaining reliable spectroscopic data.

References

While a dedicated publication with the complete spectroscopic data for the title compound was not identified, the following references provide valuable data for structurally related pyrazolo[1,5-a]pyrimidines and are foundational to the predictions made in this guide.

  • Synthesis and Spectroscopic Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives. (This is a representative title, as no single specific paper was found.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 2023. [Online]. Available: [Link].

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992. [Online]. Available: [Link].

Unraveling the Core Mechanism: A Technical Guide to Pyrazolo[1,5-a]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold, a cornerstone in modern medicinal chemistry. We will dissect its mechanism of action, focusing on its prominent role as a potent class of protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental workflows to empower your own investigations.

Part 1: The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic structure that has garnered immense interest in drug discovery due to its structural versatility and wide range of biological activities.[1][2][3] This scaffold serves as a robust framework for developing targeted therapies, particularly in oncology. Its unique chemical architecture allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1][4] The success of this scaffold is evidenced by the development of clinically approved drugs and numerous candidates in the pipeline, solidifying its status as a "privileged scaffold" in medicinal chemistry.[5][6]

Part 2: The Primary Mechanism of Action: Protein Kinase Inhibition

The vast majority of biologically active pyrazolo[1,5-a]pyrimidine derivatives exert their effects by inhibiting protein kinases.[1][2][4][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1][4] Pyrazolo[1,5-a]pyrimidines have been shown to function through two primary modes of kinase inhibition:

  • ATP-Competitive Inhibition: This is the most common mechanism. The pyrazolo[1,5-a]pyrimidine molecule mimics the structure of adenosine triphosphate (ATP) and binds to the ATP-binding pocket of the kinase. This direct competition prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade.[1][4]

  • Allosteric Inhibition: Some derivatives can bind to a site on the kinase distinct from the ATP-binding pocket, known as an allosteric site. This binding induces a conformational change in the enzyme that alters the shape of the active site, reducing its catalytic efficiency.[1][4]

The specific kinase or kinases targeted by a pyrazolo[1,5-a]pyrimidine derivative are determined by the functional groups attached to the core scaffold. This modularity allows for the development of both highly selective inhibitors that target a single kinase and multi-kinase inhibitors designed to hit several targets simultaneously.[1][8]

ATP_Competitive_Inhibition cluster_kinase Kinase cluster_molecules Molecules cluster_pathway Signaling Pathway Kinase Kinase Enzyme Substrate Substrate Protein ATP_Site ATP Binding Site ATP_Site->Substrate Phosphorylates No_Phospho No Phosphorylation (Signal Blocked) ATP_Site->No_Phospho ATP ATP ATP->ATP_Site Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->ATP_Site Competitively Binds & Blocks Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate

Caption: ATP-competitive inhibition by a pyrazolo[1,5-a]pyrimidine derivative.

Part 3: Key Kinase Targets: Illustrative Case Studies

The therapeutic potential of pyrazolo[1,5-a]pyrimidines is best understood by examining their activity against specific, high-impact kinase targets.

Case Study 1: Pim-1 Kinase Inhibition

The Pim (Provirus insertion site of Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a critical role in cell survival and proliferation.[8] Overexpression of Pim-1 is associated with various cancers. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and highly selective inhibitors of Pim-1.[8][9] Their mechanism involves blocking the phosphorylation of downstream targets like the BAD protein, which ultimately inhibits anti-apoptotic signals and promotes cancer cell death.[8][9]

Case Study 2: Tropomyosin Receptor Kinase (Trk) Family Inhibition

The Trk family (TrkA, TrkB, TrkC) of receptor tyrosine kinases are critical targets in cancers driven by NTRK gene fusions.[5][6] Several highly successful drugs, including Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine scaffold.[5][6] These inhibitors have demonstrated remarkable efficacy in treating a wide range of solid tumors that harbor these genetic alterations, showcasing a prime example of personalized medicine.

Case Study 3: Dual CDK2/TRKA Inhibition

The strategy of designing drugs to hit multiple targets can be advantageous for overcoming drug resistance and enhancing therapeutic efficacy. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TrkA.[10] This dual-action mechanism allows the compounds to simultaneously disrupt cell cycle progression and block survival signals, presenting a promising approach for developing novel anticancer therapeutics.[10]

Table 1: Representative Pyrazolo[1,5-a]pyrimidine Derivatives and Their Kinase Targets
Compound Class/ExamplePrimary Kinase Target(s)Reported Potency (IC50)Therapeutic AreaReference(s)
Indole DerivativesPI3KδLow nanomolar (e.g., 2.8 nM)Inflammation, Asthma[11]
Pim-1 InhibitorsPim-1, Flt-3Nanomolar rangeCancer[8][9]
Trk InhibitorsTrkA, TrkB, TrkCNanomolar range (e.g., 1.7 nM)NTRK Fusion Cancers[5]
Dual InhibitorsCDK2, TRKAVariesCancer[10]
General DerivativesEGFR, B-Raf, MEKVariesCancer[1][2][4]

Part 4: A Practical Workflow for Elucidating Mechanism of Action

Investigating the mechanism of a novel pyrazolo[1,5-a]pyrimidine compound requires a systematic, multi-faceted approach. This workflow provides a self-validating system, moving from broad screening to detailed characterization.

MOA_Workflow node_start Novel Pyrazolo[1,5-a]pyrimidine Compound node_step1 Step 1: Target Identification (Biochemical Assays) node_start->node_step1 node_step2 Step 2: MoA Characterization (Enzyme Kinetics & Biophysics) node_step1->node_step2 sub1 Kinase Panel Screen (Identify initial hits) node_step1->sub1 node_step3 Step 3: Cellular Activity Validation (Cell-Based Assays) node_step2->node_step3 sub2 IC50 Determination Mode of Action (e.g., Michaelis-Menten) SPR for Binding Kinetics (kon/koff) node_step2->sub2 node_step4 Step 4: Selectivity & Safety Profiling node_step3->node_step4 sub3 Cytotoxicity/Proliferation Assays Western Blot for Target Phosphorylation Target Engagement Assays node_step3->sub3 node_end Mechanism of Action Elucidated node_step4->node_end sub4 Broad Kinase Selectivity Screen hERG & CYP Inhibition Assays node_step4->sub4

Caption: Experimental workflow for determining the mechanism of action.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality: This initial enzymatic assay is fundamental to confirm direct inhibition of a purified kinase and to quantify the compound's potency (IC50).[12] A fluorescence-based format is common for high-throughput screening.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the purified target kinase, a suitable peptide substrate, and ATP in assay buffer. The optimal concentrations must be determined empirically, typically near the Km for ATP and substrate.

  • Compound Plating:

    • Perform serial dilutions of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is standard.

    • Dispense a small volume (e.g., 100 nL) of the diluted compounds and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) into a 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase solution to the wells and incubate for a short period (e.g., 15 minutes at room temperature) to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a duration determined by kinetic studies (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a detection solution. This solution typically contains antibodies that differentiate between the phosphorylated and non-phosphorylated substrate, linked to a fluorescence resonance energy transfer (FRET) pair.

    • Incubate for the recommended time (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Read the plate on a suitable fluorescence plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cellular Target Engagement via Western Blot

Causality: While an in vitro assay confirms direct enzyme inhibition, this cellular assay validates that the compound can enter cells and engage its target, leading to a measurable downstream effect (i.e., a change in the phosphorylation state of a known substrate).[8][9]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (known to express the target kinase) to approximately 80% confluency.

    • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compound (and a DMSO vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the reduction in phosphorylation as a function of compound concentration.

Part 5: Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold is a powerful and versatile platform for the development of targeted kinase inhibitors. A thorough understanding of the mechanism of action, achieved through a systematic and logical progression of biochemical, biophysical, and cellular assays, is paramount for successful drug development.[13] Key challenges remain, including overcoming acquired drug resistance and improving selectivity to minimize off-target effects and toxicity.[1][4] Future research will likely focus on developing next-generation inhibitors that can address resistance mutations, exploring novel kinase targets, and optimizing the scaffold for improved bioavailability and safety profiles.[1][4] The continued investigation into the nuanced mechanisms of this remarkable chemical class will undoubtedly fuel the discovery of new and more effective medicines.

References

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]

  • Lv, P., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Gaber, M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Singh, M., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]

  • Shaikh, A., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Lv, P., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Rybkowska, P., et al. (2023). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (VI and VII). Available at: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Available at: [Link]

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A Senior Scientist's Guide to Target Identification for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. Identifying the specific protein target(s) is paramount to understanding efficacy, predicting off-target effects, and enabling rational lead optimization.[1][2] This technical guide presents a comprehensive, multi-faceted strategy for the target identification of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of a therapeutically significant class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are known to possess diverse biological activities, frequently acting as potent protein kinase inhibitors.[3][4][5] Our integrated approach is designed for maximum scientific rigor, beginning with cost-effective computational methods to generate robust hypotheses, followed by unbiased experimental discovery, and culminating in orthogonal target engagement and functional validation. This document provides field-proven insights, detailed experimental protocols, and data interpretation frameworks to guide researchers in confidently identifying and validating the molecular target(s) of this compound.

Foundational Strategy: An Integrated Approach to Target Deconvolution

The journey from a bioactive compound to a validated drug candidate hinges on knowing its target. For this compound, we will employ a phased strategy that builds a pyramid of evidence, ensuring that each experimental step is informed by the last. This approach maximizes resource efficiency and minimizes the risk of pursuing false positives.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is adept at fitting into the ATP-binding pockets of protein kinases, a family of enzymes crucial to cellular signaling and frequently dysregulated in diseases like cancer.[3][4] Derivatives have shown potent inhibitory activity against a range of kinases, including EGFR, B-Raf, MEK, CDKs, and Pim-1.[3][4][5][6] This strong precedent suggests that the primary molecular target for this compound is likely a protein kinase, a hypothesis that will guide our initial search and final validation efforts.

The Integrated Target Identification Workflow

Our strategy is built on the principle of orthogonal validation, where hypotheses are tested by multiple, independent methods. This workflow mitigates the inherent limitations of any single technique.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Experimental Discovery cluster_2 Phase 3: Target Engagement Validation cluster_3 Phase 4: Functional Validation P1 In Silico Target Prediction (Ligand-Based Similarity) P2_1 Affinity Chromatography- Mass Spectrometry (AC-MS) P1->P2_1 Prioritizes experimental focus P2_2 Drug Affinity Responsive Target Stability (DARTS) P1->P2_2 Prioritizes experimental focus P3 Cellular Thermal Shift Assay (CETSA) P2_1->P3 Provides list of potential binders P2_2->P3 Provides list of potential binders P4 In Vitro Enzymatic Assays & Cellular Pathway Analysis P3->P4 Confirms engagement in cellular context P5 Validated Target(s) P4->P5 Confirms functional consequence of binding

Figure 1: Integrated workflow for target identification.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Expertise & Experience: We initiate our investigation with computational methods because they are rapid, economical, and powerful for generating high-quality, testable hypotheses.[7] The fundamental premise, particularly for ligand-based approaches, is the "similarity principle": molecules with similar structures are likely to bind to similar protein targets.[8] By comparing our query compound to vast databases of molecules with known biological activities, we can predict its most probable targets.

Protocol: Consensus-Based In Silico Target Prediction

The goal here is not to rely on a single algorithm but to seek a consensus from multiple, independently developed tools to increase the confidence of our predictions.[9][10]

  • Compound Preparation: Obtain the 2D structure of this compound and convert it to a canonical SMILES string.

  • Submission to Prediction Servers: Submit the SMILES string to at least three different web-based target prediction tools. Recommended platforms include:

    • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures.

    • TargetHunter: Employs a novel algorithm exploring the ChEMBL database.[11]

    • SuperPred: A ligand-based approach that predicts the ATC code and target class.

  • Data Aggregation: Collect the top 20-30 predicted targets from each server, including the target name, protein family, and the prediction score or probability.

  • Consensus Analysis: Identify targets that appear in the results of two or more platforms. These "consensus hits" represent the highest-confidence predictions. Given the compound's scaffold, pay special attention to predicted protein kinases.

Data Presentation: Predicted Target Profile

The results should be consolidated into a clear table to facilitate analysis and prioritization for experimental follow-up.

Predicted Target Protein Family Prediction Score (Swiss) Prediction Score (TargetHunter) Consensus Hit
Cyclin-dependent kinase 2 (CDK2)Protein Kinase0.850.79Yes
Pim-1 proto-oncogene (PIM1)Protein Kinase0.790.72Yes
Vascular endothelial growth factor R2Protein Kinase0.75Not PredictedNo
Casein kinase 2 subunit alpha (CSNK2A1)Protein Kinase0.680.65Yes
...additional targets............

Phase 2: Unbiased Experimental Discovery

Expertise & Experience: While in silico methods provide hypotheses, they are ultimately predictive. The next crucial step is to identify binding partners directly from a complex biological sample (e.g., a cell lysate) without prior bias. We will employ two powerful and complementary chemical proteomics approaches: one affinity-based and one label-free.[2][12]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is the classic, powerful "pull-down" approach.[13] The compound is immobilized on a solid support (beads) and used as "bait" to capture its binding partners from a cell lysate.[14]

Trustworthiness: The key to a reliable AC-MS experiment is the design of the affinity probe and the inclusion of proper controls. The linker must be attached to a position on the molecule that structure-activity relationship (SAR) data suggests is not essential for binding. For this compound, the ethyl ester provides a potential attachment point via hydrolysis to the carboxylic acid, which can then be coupled to an amine-functionalized linker and resin.

G start Synthesize Affinity Probe (Compound immobilized on beads) incubation Incubate Lysate with: - Affinity Probe Beads - Control Beads (no compound) - Competition (Probe + excess free compound) start->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE Separation elute->sds digest In-gel Tryptic Digest sds->digest lcms LC-MS/MS Analysis digest->lcms analysis Database Search & Quantitative Analysis lcms->analysis

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.
  • Affinity Probe Synthesis: Synthesize the affinity probe by coupling the hydrolyzed carboxylate of the parent compound to NHS-activated Sepharose beads via a suitable linker (e.g., a short PEG linker).

  • Cell Lysate Preparation: Grow and harvest cells (e.g., a cancer cell line like K562 or HeLa) and lyse them in a non-denaturing buffer (e.g., Tris-based buffer with 0.5% NP-40 and protease/phosphatase inhibitors).

  • Binding/Incubation: Divide the lysate into three equal portions:

    • Test: Incubate with the affinity probe beads.

    • Negative Control: Incubate with control beads (resin + linker only).

    • Competition Control: Incubate with affinity probe beads that have been pre-saturated with a 100-fold molar excess of free, unmodified this compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution: Elute the specifically bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.

  • Proteomics Analysis:

    • Run the eluates on a 1D SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie or silver stain) and excise the entire protein lane for each condition.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][15]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. True binding partners should be significantly enriched in the "Test" sample compared to both the "Negative Control" and "Competition Control" samples.

Drug Affinity Responsive Target Stability (DARTS)

Expertise & Experience: A major drawback of affinity chromatography is that it requires chemical modification of the compound, which can alter its binding properties. DARTS is a powerful label-free method that overcomes this limitation.[16][17] The principle is that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to digestion by proteases.[18][19]

  • Cell Lysate Preparation: Prepare a native cell lysate as described in the AC-MS protocol.

  • Compound Incubation: Aliquot the lysate. To each aliquot, add the test compound at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO). Incubate for 1 hour on ice.

  • Protease Digestion: Add a broad-spectrum protease, such as Pronase, to each aliquot. The amount of protease and digestion time must be optimized to achieve partial, not complete, digestion of the total protein content.[18][20] Incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Quench Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples.

  • Analysis:

    • Gel-Based: Run the samples on an SDS-PAGE gel and stain with Coomassie. Look for protein bands that are present (i.e., protected from digestion) in the compound-treated lanes but are diminished or absent in the vehicle control lane.[16][19]

    • MS-Based: Excise the protected bands for identification by mass spectrometry. Alternatively, for a more global view, the entire digested sample can be analyzed by quantitative proteomics to identify all protected proteins.

Phase 3: Target Engagement Validation in a Cellular Context

Expertise & Experience: Identifying a binding partner in a lysate is compelling evidence, but the ultimate proof of a drug target requires demonstrating that the compound engages its target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[21] It is a label-free method based on the same principle as the biochemical Thermal Shift Assay (TSA): ligand binding increases the thermal stability of the target protein.[22][]

Protocol: CETSA with Western Blot Detection
  • Cell Treatment: Treat intact cells in culture with either vehicle (DMSO) or various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, resuspend them in a buffer, and divide each treatment group into several smaller aliquots. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 45°C to 65°C).

  • Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Analyze the amount of a specific protein of interest (a top candidate from Phase 2) remaining in the soluble fraction from each temperature point using Western Blotting.

  • Data Analysis: For each treatment condition, plot the band intensity of the target protein against the temperature. The resulting "melting curve" will shift to the right (towards higher temperatures) in the presence of a binding compound. The magnitude of this thermal shift (ΔTm) is indicative of target engagement.[24]

Data Presentation: CETSA Melting Curve Data
Temperature (°C) Soluble Protein (% of 45°C Control) - Vehicle Soluble Protein (% of 45°C Control) - 10 µM Compound
45100%100%
5085%98%
53 (Tm Vehicle)50%90%
5620%75%
58 (Tm Compound)5%50%
62<1%15%
Calculated Tm 53.0°C 58.0°C (ΔTm = +5.0°C)

Phase 4: Functional Validation of Top Candidates

Expertise & Experience: The final and most critical phase is to demonstrate that the physical act of binding translates into a functional consequence. If the top validated hit is a protein kinase, as our initial hypothesis suggests, we must show that the compound inhibits its enzymatic activity.

Protocol: In Vitro Kinase Inhibition Assay
  • Source of Enzyme: Obtain purified, active recombinant protein for the top kinase candidate (e.g., CDK2/Cyclin E).

  • Assay Setup: In a microplate, combine the kinase, its specific substrate (e.g., a peptide derived from Histone H1), and ATP (ideally at its Km concentration).

  • Compound Titration: Add this compound across a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reaction and Detection: Allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, which measures ADP production, or a phosphospecific antibody-based method).

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Pathway Analysis by Western Blot
  • Cell Treatment: Treat cells with the compound at concentrations around its determined IC50.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate it appropriately (e.g., with a growth factor).

  • Lysis and Western Blot: Lyse the cells and perform a Western Blot to analyze the phosphorylation status of a known downstream substrate of the target kinase. For example, if CDK2 is the target, probe for the phosphorylation of Retinoblastoma protein (pRb) at a CDK2-specific site.

  • Interpretation: A specific reduction in the phosphorylation of the downstream substrate, without affecting the total protein levels of the target or the substrate, provides strong evidence of functional target inhibition in a cellular context.

Conclusion: Synthesizing the Evidence for a Confident Target Profile

Target identification is not a linear process but a convergence of evidence. A high-confidence target for this compound will be a protein that:

  • Was predicted by in silico methods.

  • Was specifically pulled down in AC-MS experiments and outcompeted by free compound.

  • Showed protection from proteolysis in the DARTS assay.

  • Demonstrated a significant thermal shift in the CETSA .

  • Was functionally inhibited in an in vitro enzymatic assay .

  • Modulated a downstream signaling pathway in a cellular assay .

By systematically progressing through these phases and demanding corroboration from orthogonal techniques, researchers can move forward with a validated target, transforming a bioactive molecule into a tool for biological inquiry and a promising candidate for therapeutic development.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. 3

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  • Target prediction of small molecules with information of key molecular interactions. PubMed.

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Methodological & Application

Application Note: Expediting the Synthesis of Pyrazolo[1,5-a]pyrimidines with Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "privileged structure" in the development of targeted therapeutics, particularly protein kinase inhibitors for oncology.[1][2] Traditional synthetic routes to these vital heterocycles often require long reaction times, harsh conditions, and complex purification procedures. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a powerful tool to overcome these limitations. We will explore the fundamental principles of microwave heating, detail the core reaction mechanisms, and provide robust, field-tested protocols for the rapid and efficient synthesis of a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. The methodologies presented herein are designed to enhance productivity, improve yields, and align with the principles of green chemistry, making them highly suitable for both academic research and industrial drug discovery pipelines.[3][4]

The Rationale: Why Microwave Synthesis?

Microwave-assisted synthesis is not merely about heating faster; it's about heating differently. Unlike conventional conductive heating, which relies on an external source to transfer thermal energy through the vessel walls, microwave irradiation energizes the molecules of the reaction mixture directly and uniformly.[4][5]

This process, known as dielectric heating, occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant friction, leading to rapid and efficient heating.

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions and resistance to this movement cause heat generation.[4]

This fundamental difference results in remarkable advantages, including drastically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity with fewer side-products, and the ability to perform reactions under solvent-free conditions, contributing to greener synthetic practices.[3][6]

G cluster_0 Conventional Heating (Slow, Inefficient) cluster_1 Microwave Heating (Rapid, Uniform) HeatSource External Heat Source (Oil Bath / Mantle) VesselWall Vessel Wall HeatSource->VesselWall Conduction MixtureSurface Mixture Surface VesselWall->MixtureSurface Conduction MixtureCore Core of Mixture MixtureSurface->MixtureCore Convection/ Conduction MWSource Microwave Source (Magnetron) MW_Mixture Entire Reaction Mixture (Core & Surface) MWSource->MW_Mixture Irradiation (Direct Energy Transfer)

Caption: Conventional vs. Microwave Heating Mechanisms.

Core Synthetic Pathways & Mechanisms

The construction of the pyrazolo[1,5-a]pyrimidine core under microwave irradiation is typically achieved through two highly efficient and versatile strategies.

Strategy A: Cyclocondensation with β-Dicarbonyls

The most prevalent and reliable method for synthesizing pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[6] The reaction proceeds through an initial nucleophilic attack by the aminopyrazole on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. Microwave irradiation dramatically accelerates the dehydration step, which is often the rate-limiting part of the sequence under conventional heating.[7]

The regioselectivity of the final product can be controlled by the choice of a non-symmetrical β-dicarbonyl compound.[2][7] The initial condensation typically occurs at the more electrophilic carbonyl carbon, leading to predictable isomeric outcomes.

G cluster_reactants R1 5-Aminopyrazole Intermediate1 Condensation Intermediate (Enamine) R1->Intermediate1 Initial Condensation plus1 + plus1->Intermediate1 Initial Condensation R2 1,3-Dicarbonyl (e.g., Acetylacetone) R2->Intermediate1 Initial Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration (MW Accelerated) Water - H₂O

Caption: Mechanism for Cyclocondensation Pathway.

Strategy B: Three-Component Reactions (MCRs)

For generating libraries of structurally diverse compounds from simple starting materials in a single step, microwave-assisted multicomponent reactions are unparalleled in their efficiency.[6][8] A widely adopted approach involves the one-pot reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[6]

The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by a Michael addition of the 3-aminopyrazole. The resulting adduct then undergoes intramolecular cyclization and tautomerization to afford the final product. The entire sequence is completed within minutes under microwave irradiation.[8][9]

G Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (Electron-deficient alkene) Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Aminopyrazole 3-Aminopyrazole MichaelAdduct Michael Adduct Aminopyrazole->MichaelAdduct Knoevenagel->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product Tautomerization

Caption: Plausible Mechanism for a Three-Component Synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis must be performed in a dedicated microwave reactor using appropriate sealed vessels designed to withstand the expected pressures and temperatures.

Protocol 1: Microwave-Assisted Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

This protocol describes the cyclocondensation of 5-amino-3-phenylpyrazole with acetylacetone.

Materials:

  • 5-Amino-3-phenylpyrazole (1 mmol, 159.2 mg)

  • Acetylacetone (1.2 mmol, 120.1 mg, 123 µL)

  • Glacial Acetic Acid (3 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Place the 5-amino-3-phenylpyrazole (159.2 mg) and a magnetic stir bar into the 10 mL microwave reaction vessel.

  • Add glacial acetic acid (3 mL) followed by acetylacetone (123 µL).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 140 °C (use dynamic power control to maintain temperature)

    • Ramp time: 2 minutes

    • Hold time: 5 minutes

    • Stirring: High

  • After irradiation, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.

  • Once cooled, carefully open the vessel in the fume hood.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Data Summary: Representative Cyclocondensation Reactions

Starting Aminopyrazoleβ-Dicarbonyl CompoundSolventMW Temp (°C)Time (min)Yield (%)Reference
5-Amino-3-(p-tolyl)pyrazoleAcetylacetoneAcetic Acid140592[7]
5-AminopyrazoleEthyl AcetoacetateEthanol1501085[10]
3-Amino-4-cyanopyrazole1,1,1-Trifluoro-2,4-pentanedioneAcetic Acid1201088[7]
Pyrazolohydrazone 6AcetylacetoneAcetic Acid1402>90[11]
As described in the reference for dye synthesis.
Protocol 2: Microwave-Assisted Three-Component Synthesis of 7-amino-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile

This protocol describes the one-pot reaction of 3-aminopyrazole, benzaldehyde, and malononitrile.

Materials:

  • 3-Aminopyrazole (1 mmol, 83.1 mg)

  • Benzaldehyde (1 mmol, 106.1 mg, 102 µL)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ethanol (3 mL)

  • Piperidine (catalytic, ~20 µL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To the 10 mL microwave vessel, add 3-aminopyrazole (83.1 mg), benzaldehyde (102 µL), malononitrile (66.1 mg), and a stir bar.

  • Add ethanol (3 mL) and the catalytic amount of piperidine (~20 µL).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Stirring: High

  • After the reaction, cool the vessel to below 50 °C.

  • Upon cooling, a precipitate often forms directly in the reaction vessel.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum.

Data Summary: Representative Three-Component Reactions

AminopyrazoleAldehydeActive MethyleneSolventMW Temp (°C)Time (min)Yield (%)Reference
3-Aminopyrazole4-ChlorobenzaldehydeMalononitrileEthanol1201094[6]
3-Aminopyrazole4-MethoxybenzaldehydeEthyl CyanoacetateEthanol1201589[6]
5-Amino-3-arylpyrazoleOrthoformate/AmineAcetonitrile1605560-85[9][12]
3-AminopyrazoleVarious AldehydesSulfoxonium ylidesN/AN/AN/AHigh[6]
Represents a different class of three-component reaction for pyrazolo[3,4-d]pyrimidines, but illustrates the versatility of the MW approach.

Field Insights: Optimization and Troubleshooting

  • Solvent Selection: Polar solvents (e.g., Ethanol, Acetonitrile, DMF, Acetic Acid) are excellent choices for MAOS as they couple efficiently with microwaves. For green chemistry initiatives, consider solvent-free reactions where the reactants themselves absorb microwave energy.[2][6] This has been shown to be highly effective, especially in cyclization reactions.[6]

  • Catalyst Choice: For condensation reactions, acidic catalysts like acetic acid or p-toluenesulfonic acid are common. For multicomponent reactions, a basic catalyst like piperidine or triethylamine is often employed to facilitate the initial Knoevenagel condensation.

  • Temperature Monitoring: For reproducible results, it is critical to use a microwave reactor equipped with direct temperature monitoring (e.g., an internal fiber-optic probe or external IR sensor). Relying on power settings alone can lead to inconsistent heating and potential side reactions.[4]

  • Troubleshooting - Charring: If product charring occurs, it may be due to localized overheating. Reduce the target temperature, use a less microwave-absorbent solvent, or increase the reaction volume to better dissipate heat.

  • Troubleshooting - Low Yield: If the reaction does not go to completion, consider increasing the hold time in 5-minute increments or raising the temperature by 10-20 °C. Ensure the microwave vessel is properly sealed, as pressure loss can affect reaction kinetics.

Conclusion

Microwave-assisted synthesis represents a transformative technology for the preparation of pyrazolo[1,5-a]pyrimidines. By leveraging direct and uniform dielectric heating, researchers can achieve dramatic reductions in reaction times, significant improvements in yield and purity, and access novel chemical space through efficient multicomponent strategies.[13] The protocols and insights provided in this note offer a robust starting point for any laboratory looking to accelerate its research and development programs in heterocyclic chemistry and drug discovery.

References

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]

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  • Moustafa, A. H., et al. (2022). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, and other fused heterocycles. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 16(6), 5182-5191. [Link]

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  • Martin, C., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][13]triazines. Molecules, 23(11), 2963. [Link]

  • ResearchGate. The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. [Link]

  • Navickas, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. [Link]

  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • Navickas, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. NIH National Library of Medicine. [Link]

  • Moustafa, A. H., et al. (2019). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, and other fused heterocycles. Bentham Science. [Link]

  • Al-Adiwish, W. M., et al. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2003-2012. [Link]

  • Al-Zaydi, K. M. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Semantic Scholar. [Link]

Sources

Synthesis of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Its derivatives have shown potential as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds. This application note provides a comprehensive guide for the synthesis of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a key intermediate for the development of novel therapeutics. The protocol is designed for researchers and scientists in both academic and industrial settings, offering a detailed, step-by-step procedure grounded in established chemical principles.

Principle of the Synthesis

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[1][2] In this protocol, we will utilize the reaction between 3-amino-5-methylpyrazole (1) and ethyl 2-ethoxymethylidene-3-oxobutanoate (2) . The reaction proceeds via a nucleophilic attack of the amino group of the pyrazole onto the electrophilic enol ether, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system. The use of an acid catalyst, such as acetic acid, facilitates the reaction by protonating the carbonyl group and the ethoxy group, increasing their electrophilicity and promoting the elimination of water and ethanol.

Reaction Scheme

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalent
3-Amino-5-methylpyrazole (1)31230-17-897.12101.0
Ethyl 2-ethoxymethylidene-3-oxobutanoate (2)3788-94-1186.21101.0
Glacial Acetic Acid64-19-760.05-Solvent
Ethanol64-17-546.07-Recrystallization
Saturated Sodium Bicarbonate Solution---Work-up
Brine---Work-up
Anhydrous Magnesium Sulfate7487-88-9120.37-Drying Agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthesis of Ethyl 2-ethoxymethylidene-3-oxobutanoate (2)

For laboratories where ethyl 2-ethoxymethylidene-3-oxobutanoate is not commercially available, it can be prepared from ethyl acetoacetate. A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is refluxed. The resulting ethyl acetate and acetic acid are removed by distillation, and the desired product is purified by vacuum distillation.[3]

Synthesis of this compound (3)
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylpyrazole (1) (0.97 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the 3-amino-5-methylpyrazole is completely dissolved.

  • To the resulting solution, add ethyl 2-ethoxymethylidene-3-oxobutanoate (2) (1.86 g, 10 mmol).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • A solid precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL).

  • If an extraction was performed, combine the organic layers in a separatory funnel, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product (either from precipitation or extraction) by recrystallization from ethanol to afford this compound (3) as a solid.

Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.0 (s, 1H, H5), ~6.8 (s, 1H, H3), 4.3 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.6 (s, 3H, C7-CH₃), 2.5 (s, 3H, C2-CH₃), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~164 (C=O), ~158 (C7), ~152 (C2), ~148 (C5), ~145 (C3a), ~108 (C6), ~105 (C3), ~60 (OCH₂CH₃), ~25 (C7-CH₃), ~17 (C2-CH₃), ~14 (OCH₂CH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₃N₃O₂ [M+H]⁺: 232.10.

Mechanistic Insights

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds through a well-established cyclocondensation mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization 3-amino-5-methylpyrazole 3-Amino-5-methylpyrazole (1) bielectrophile Ethyl 2-ethoxymethylidene-3-oxobutanoate (2) 3-amino-5-methylpyrazole->bielectrophile Nucleophilic attack by exocyclic NH2 intermediate_A Intermediate A bielectrophile->intermediate_A Formation of enamine intermediate_B Intermediate B intermediate_A->intermediate_B Intramolecular nucleophilic attack by endocyclic N intermediate_C Dehydrated Intermediate intermediate_B->intermediate_C Elimination of H2O final_product This compound (3) intermediate_C->final_product Tautomerization & Aromatization

Figure 1. Reaction mechanism for the synthesis of this compound.

  • Nucleophilic Attack: The exocyclic amino group of 3-amino-5-methylpyrazole acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated ester, leading to the elimination of ethanol and the formation of an enamine intermediate.

  • Cyclization: The endocyclic nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the ketone carbonyl group.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the fully aromatic pyrazolo[1,5-a]pyrimidine ring system.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete reactionEnsure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using TLC.
Impure starting materialsUse pure starting materials. If necessary, purify the 3-amino-5-methylpyrazole and ethyl 2-ethoxymethylidene-3-oxobutanoate before use.
Oily product that does not solidifyPresence of impuritiesTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the product by column chromatography.
Incomplete removal of solventEnsure complete removal of the solvent under reduced pressure.
Broad or complex NMR spectrumPresence of regioisomers or impuritiesPurify the product thoroughly by recrystallization or column chromatography. In some cases, regioisomers can form depending on the reaction conditions.[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps, researchers can efficiently prepare this valuable building block for the discovery and development of novel bioactive molecules. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of the synthesis.

References

  • Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. PubMed Central.
  • El-Naggar, M., et al. (Year not available). Synthesis of pyrazolo[1,5-a]pyrimidines by reactions of aminopyrazoles with enaminones. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • Organic Preparations Daily. (2010). 2-acetyl-3-ethoxyacrylic acid ethyl ester (E/Z). Org Prep Daily.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI.
  • SpectraBase. (n.d.). ETHYL 2-HYDROXY-7-METHYL-3-PHENYLPYRAZOLO-[1.

Sources

Application Note: Strategic Screening of Ethyl 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Protein kinases are a cornerstone of drug discovery, particularly in oncology and immunology. Their dysregulation is a common driver of disease, making them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, valued for its ability to mimic the adenine ring of ATP and effectively target the kinase hinge region. This application note presents a comprehensive guide for utilizing Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a foundational scaffold in a modern kinase inhibitor screening cascade. We provide the scientific rationale for its selection, detailed protocols for both biochemical and cellular assays, and a strategic framework for hit-to-lead optimization.

The Scientific Rationale: Why Pyrazolo[1,5-a]pyrimidines?

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine ring system of ATP, enabling it to function as an ATP-competitive inhibitor.[1][2] Its nitrogen atoms are strategically positioned to form critical hydrogen bonds with the backbone of the kinase "hinge" region, which is a highly conserved structural element in the ATP-binding pocket. This interaction anchors the inhibitor, providing a stable foundation for achieving high potency.[3]

This compound is an ideal starting point for a discovery campaign due to several factors:

  • Proven Scaffold: Numerous successful kinase inhibitors are based on this core, targeting a wide range of kinases including CDK2, TrkA, Pim-1, and PI3Kδ.[4][5][6][7][8][9][10]

  • Synthetic Tractability: The scaffold allows for facile chemical modification at multiple positions (C2, C5, C7, and the C6-carboxylate). This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[3][5][11][12][13]

  • Vectors for Optimization: The methyl groups at C2 and C7, and the ethyl carboxylate at C6, serve as chemical handles. The carboxylate, for instance, can be converted to a diverse library of amides to probe interactions with the solvent-exposed region of the active site, often leading to significant gains in selectivity and potency.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Scaffold ATP ATP Hinge Hinge Region ATP->Hinge H-Bonds Gatekeeper Gatekeeper Residue SolventFront Solvent Front Scaffold Pyrazolo[1,5-a]pyrimidine Core (Hinge Binding) Scaffold->Hinge Competitive Binding (H-Bonds) R1 C2/C7-Methyl (Selectivity Pockets) Scaffold->R1 modifies R2 C6-Ethyl Carboxylate (Solvent Front Interactions) Scaffold->R2 modifies

Figure 1: Interaction model of the pyrazolo[1,5-a]pyrimidine scaffold within the kinase ATP-binding site.

The Screening Cascade: From Biochemical Hit to Cellular Confirmation

A robust screening cascade is essential to identify genuinely promising lead compounds while efficiently eliminating unsuitable candidates. Our recommended workflow integrates a high-throughput biochemical assay for primary screening with a physiological cell-based assay for target engagement confirmation.

Screening_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization Compound Ethyl 2,7-dimethylpyrazolo[1,5-a] pyrimidine-6-carboxylate & Analogs PrimaryScreen Primary Screen (ADP-Glo™ Kinase Assay) Single-Dose @ 10 µM Compound->PrimaryScreen DoseResponse Dose-Response Curve (IC₅₀ Determination) PrimaryScreen->DoseResponse >50% Inhibition TargetEngagement Cellular Target Engagement (NanoBRET™ Assay) Determine Cellular IC₅₀ DoseResponse->TargetEngagement Potent Hits (IC₅₀ < 1 µM) Selectivity Kinome Selectivity Panel (Assess Off-Target Effects) TargetEngagement->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Potent & Selective Hits ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Figure 2: A strategic workflow for kinase inhibitor discovery, from initial screening to lead optimization.

Experimental Protocols

Protocol 1: Primary Biochemical Screening using ADP-Glo™ Kinase Assay

Scientific Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14][15][16] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity.[16][17] This high-sensitivity assay is ideal for high-throughput screening (HTS).[18][19]

Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound and its analogs in 100% DMSO.

    • For single-dose primary screening, dilute compounds to 400 µM in DMSO. Using an acoustic liquid handler, dispense 25 nL into a 384-well, low-volume white assay plate. This yields a final assay concentration of 10 µM.

    • For IC₅₀ determination, prepare a 10-point, 3-fold serial dilution series in DMSO and dispense accordingly.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-binding.

    • Prepare a 2X ATP solution (at 2x the Kₘ‚ₐₜₚ for the specific kinase) in kinase buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[17][20]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[17][20]

    • Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Interpretation:

ParameterValueInterpretation
Primary Hit Cutoff >50% Inhibition @ 10 µMThreshold for advancing to dose-response testing.
IC₅₀ < 1 µMPotent hits suitable for further characterization.
Positive Control Staurosporine (or target-specific inhibitor)Ensures assay is performing correctly.
Negative Control DMSO VehicleDefines 0% inhibition (100% activity).
Z'-factor > 0.5Indicates a robust and reliable assay.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Scientific Principle: It is crucial to confirm that a compound engages its intended kinase target within the complex environment of a live cell. The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding in live cells.[21][22][23] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[24][25] A test compound that binds to the kinase will displace the tracer, leading to a measurable decrease in the BRET signal.[21][25]

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in DMSO, then further dilute in Opti-MEM™.

    • In a 96-well white assay plate, add the diluted compounds.

    • Add the transfected cell suspension to each well.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ tracer (at its pre-determined optimal concentration) to all wells.

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

    • Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol.

    • Add the substrate solution to all wells.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (>610nm) simultaneously.

Data Analysis & Interpretation:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Normalize the data to vehicle (DMSO) and a high-concentration control inhibitor.

  • Plot the normalized BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀. A potent cellular IC₅₀ confirms that the compound can penetrate the cell membrane and bind its target in a physiological context.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening will provide crucial SAR data. For example, modification of the C6-ethyl carboxylate to various amides can explore interactions within the solvent-exposed region of the ATP pocket, which can dramatically improve selectivity.[13] Similarly, altering the C2 and C7 methyl groups can probe for interactions with specificity pockets, helping to design inhibitors that avoid off-target effects on closely related kinases.[3][11][12]

Key Optimization Strategies:

  • Potency Enhancement: Explore substitutions on the pyrazole and pyrimidine rings to maximize interactions with the kinase.

  • Selectivity Tuning: Systematically modify peripheral groups to exploit differences between the target kinase and other kinases. A kinome-wide selectivity panel is essential at this stage.

  • Improving Physicochemical Properties: Optimize for solubility, cell permeability, and metabolic stability to ensure the compound has drug-like properties.

Conclusion

This compound represents a high-value starting scaffold for the discovery of novel kinase inhibitors. Its proven track record and synthetic versatility provide a solid foundation for a successful drug discovery program. By employing a strategic screening cascade that combines robust biochemical assays like ADP-Glo™ with physiologically relevant cellular target engagement assays such as NanoBRET™, researchers can efficiently identify and optimize potent and selective lead compounds for further preclinical development.

References

  • Makin, G., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697-710.
  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Lab Manager Magazine. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Retrieved from [Link]

  • Makin, G., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Semantic Scholar. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for ADP-Based Kinase Assays.
  • ACS Publications. (2021). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry.
  • Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • ResearchGate. (n.d.). NanoBRET technology used to profile kinase inhibitor target engagement in cells.
  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • PubMed. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • PubMed Central. (2021).
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • PubMed Central. (n.d.).
  • MDPI. (2024).
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • MySkinRecipes. (n.d.).
  • PubMed Central. (n.d.).

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Developing cell-based assays for pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Researcher's Guide to Developing Cell-Based Assays for Novel Pyrazolo[1,5-a]pyrimidine Compounds

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors used in targeted cancer therapy.[1][2] Compounds based on this framework have shown significant activity against a range of kinases, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptors (EGFR), making them a focal point in modern drug discovery.[1][3][4] This guide provides an integrated strategy and detailed protocols for the cellular characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. We outline a logical progression of assays, from initial high-throughput cytotoxicity screening to in-depth mechanistic studies, including apoptosis and cell cycle analysis, and culminating in direct confirmation of intracellular target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust workflow for evaluating this important class of small molecules.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds that have garnered immense interest due to their versatile biological activities. Their rigid, planar structure is highly amenable to chemical modification, allowing medicinal chemists to fine-tune their pharmacological properties to achieve high potency and selectivity.[2] This has led to the development of several FDA-approved drugs and clinical candidates for cancer treatment, such as the Trk inhibitors Larotrectinib and Entrectinib, which are used to treat NTRK fusion-positive solid tumors.[3][5]

The primary mechanism of action for many of these compounds is the inhibition of protein kinases, key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[1] By competing with ATP or binding to allosteric sites, these inhibitors can block aberrant signaling, leading to decreased cell proliferation and the induction of cell death.[1] Therefore, a comprehensive suite of cell-based assays is essential to fully characterize their biological effects, elucidate their mechanism of action, and validate their therapeutic potential.

The Assay Development Cascade: A Strategic Workflow

A successful cellular characterization campaign follows a logical progression from broad phenotypic effects to specific molecular mechanisms. This tiered approach ensures that resources are focused on the most promising compounds and that a comprehensive data package is generated for lead optimization.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation Cytotoxicity Cytotoxicity & Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine IC50 Values Apoptosis Apoptosis Assay (Annexin V/PI, Caspase Activity) Is cell death apoptotic? Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Does compound cause cell cycle arrest? Cytotoxicity->CellCycle TargetEngagement Target Engagement Assay (e.g., NanoBRET™, CETSA) Does compound bind the target in cells? Apoptosis->TargetEngagement CellCycle->TargetEngagement Downstream Downstream Signaling (Western Blot, Phospho-Assay) Is target activity inhibited? TargetEngagement->Downstream

Figure 1: A tiered workflow for characterizing pyrazolo[1,5-a]pyrimidine compounds.

Tier 1: Assessing General Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any new compound library is to determine its effect on cell viability and proliferation.[6] These assays are typically rapid, cost-effective, and amenable to high-throughput screening, allowing for the quick identification of active compounds and the determination of their potency (IC50).[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple formazan crystals, which are insoluble in aqueous solution.[7] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells.[9]

Protocol 3.1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the pyrazolo[1,5-a]pyrimidine compounds in complete medium. The final concentration range should span several orders of magnitude (e.g., from 1 nM to 100 µM).

    • Self-Validation Insight: Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (a known cytotoxic agent like Staurosporine). This is critical to validate assay performance.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The absorbance values are converted to percentage viability relative to the vehicle control. These values are then plotted against the logarithmic compound concentration to generate a dose-response curve, from which the IC50 (the concentration that inhibits 50% of cell viability) can be calculated using non-linear regression.

Table 1: Example IC50 Data for Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDCell Line (Cancer Type)Target Kinase(s)IC50 (µM)
PzP-001KM12 (Colon)TrkA0.08
PzP-002A549 (Lung)EGFR0.25
PzP-003MCF-7 (Breast)CDK20.90
PzP-004K562 (Leukemia)Pim-10.15
Reference CmpdRelevant Cell LineRelevant Target0.07

Note: Data are hypothetical and for illustrative purposes. Reference compound data may be based on literature values for inhibitors like Ribociclib or Larotrectinib.[10]

Tier 2: Elucidating the Cellular Mechanism

Once a compound demonstrates antiproliferative activity, the next critical step is to understand how it affects the cells. The two most common cellular fates induced by kinase inhibitors are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a controlled, caspase-dependent process of cell death that is a primary goal of many anticancer therapies.[11][12] Assays that quantify apoptosis are crucial for confirming a compound's desired mechanism of action.[13][14]

Trk_Pathway cluster_0 cluster_1 Cell Membrane cluster_2 Ligand Neurotrophin (e.g., NGF) Trk Trk Receptor Tyrosine Kinase Ligand->Trk Binds & Dimerizes PLCg PLCγ Trk->PLCg Activates PI3K PI3K Trk->PI3K Activates RAS RAS Trk->RAS Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Blocks ATP Binding Site AKT AKT PI3K->AKT RAF RAF RAS->RAF ApoptosisReg Bcl-2 Family (Anti-Apoptotic) AKT->ApoptosisReg Inhibits Pro-Apoptotic Members MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Simplified Trk signaling pathway. Many pyrazolo[1,5-a]pyrimidines inhibit kinases like Trk, blocking downstream pro-survival signals and promoting apoptosis.[3]

Protocol 4.1.1: Annexin V/Propidium Iodide Staining by Flow Cytometry
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, it stains late apoptotic and necrotic cells where membrane integrity is lost.[15]

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in a 6-well plate or T-25 flask.

    • Treat cells with the pyrazolo[1,5-a]pyrimidine compound at 1X, 5X, and 10X its IC50 value for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, use a gentle enzyme like TrypLE™ Express.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet once with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL solution).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer immediately.

    • Data Interpretation:

      • Live Cells: Annexin V-negative / PI-negative

      • Early Apoptotic Cells: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

Cell Cycle Analysis

Many kinase inhibitors, particularly those targeting CDKs, exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[1][10]

Protocol 4.2.1: Propidium Iodide Staining for DNA Content
  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[16][17]

  • Cell Culture and Treatment:

    • Prepare cells as described in Protocol 4.1.1. A time-course experiment (e.g., 12, 24, 48 hours) is often informative.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 200 µL of PBS.

    • Causality Insight: Fixation is required to permeabilize the cell membrane, allowing PI to access the nuclear DNA. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Self-Validation Insight: RNase A is crucial to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise cause inaccurate DNA content measurements.[18]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Tier 3: Confirming Intracellular Target Engagement

Demonstrating that a compound inhibits cell growth is important, but confirming that it does so by binding to its intended target within the complex environment of a living cell is the gold standard for modern drug discovery.[19] Target engagement assays provide this crucial evidence.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantitatively measures compound binding at a specific protein target in live cells.[20] The assay uses a target protein genetically fused to a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the same target protein is added to the cells. When the tracer is bound to the luciferase-fused target, energy transfer (BRET) occurs upon addition of the luciferase substrate. A test compound that competes with the tracer for binding to the target will displace the tracer, leading to a decrease in the BRET signal. This change in BRET is used to measure the compound's affinity for the target in its native cellular environment.[20][21]

NanoBRET_Principle cluster_0 No Inhibitor Present (High BRET) cluster_1 Inhibitor Present (Low BRET) NLuc Target-NanoLuc® Fusion Protein Tracer Fluorescent Tracer Light Light (460 nm) NLuc->Light Emits Energy Energy (610 nm) Tracer->Energy Emits Substrate Substrate Substrate->NLuc Oxidized Light->Tracer BRET NLuc_I Target-NanoLuc® Fusion Protein Inhibitor PzP Inhibitor Light_I Light (460 nm) NLuc_I->Light_I Emits Tracer_I Fluorescent Tracer Substrate_I Substrate Substrate_I->NLuc_I Oxidized

Sources

Application Notes and Protocols for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential, particularly in the development of targeted cancer therapies.[1][2] These compounds have demonstrated a remarkable ability to function as protein kinase inhibitors (PKIs), a class of drugs that has revolutionized cancer treatment.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer development and progression.[3][4] Pyrazolo[1,5-a]pyrimidines can act as either ATP-competitive or allosteric inhibitors of a range of kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, Mitogen-activated protein kinase kinase (MEK), and Cyclin-Dependent Kinases (CDKs).[1][3][4]

This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate , in the context of cancer cell line studies. While extensive research has been conducted on the broader pyrazolo[1,5-a]pyrimidine class, this guide will provide researchers with the foundational knowledge and methodologies to explore the specific anticancer potential of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to confidently assess the compound's efficacy and elucidate its mechanism of action.

Compound Profile: this compound

Property Value Source
IUPAC Name This compound[5]
CAS Number 162286-54-6[5]
Molecular Formula C11H13N3O2[5]
Molecular Weight 219.24 g/mol [5]
Appearance SolidN/A
Solubility Soluble in DMSO, EthanolGeneral knowledge for similar compounds

Note on Solubility and Stock Solution Preparation: It is crucial to determine the optimal solvent and solubility for this compound. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Hypothesized Mechanism of Action: A Kinase Inhibitor Profile

Based on the extensive literature on the pyrazolo[1,em-a]pyrimidine scaffold, it is hypothesized that this compound exerts its anticancer effects through the inhibition of one or more protein kinases.[1][3][4] The specific kinase targets will depend on the unique structural features of this derivative. A primary objective of the initial studies should be to identify these targets.

G cluster_0 Cancer Cell Compound This compound Kinase Protein Kinase (e.g., CDK, EGFR, B-Raf) Compound->Kinase Inhibition Signaling Downstream Signaling Pathways Kinase->Signaling Phosphorylation Cascade Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation Apoptosis Inhibition of Apoptosis Signaling->Apoptosis G Start Start Seed Seed cells in 96-well plate Start->Seed Incubate_24h Incubate for 24h Seed->Incubate_24h Treat Treat with serial dilutions of compound Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_Reagent Add MTT/MTS reagent Incubate_48_72h->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Read_Absorbance Read absorbance Incubate_Reagent->Read_Absorbance Analyze Calculate % viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 2. Workflow for the cell viability (MTT/MTS) assay.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24-48 hours. Include vehicle and untreated controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the effect of the compound on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at relevant concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Data Interpretation and Next Steps

The initial data from these assays will provide a comprehensive overview of the in vitro anticancer activity of this compound.

Assay Potential Outcome Interpretation Next Steps
Cell Viability Dose-dependent decrease in viability (low IC50)The compound is cytotoxic to the cancer cell line.Proceed with mechanism of action studies.
Apoptosis Increase in Annexin V positive cellsThe compound induces apoptosis.Investigate apoptotic pathways (e.g., Western blot for caspases, Bcl-2 family proteins).
Cell Cycle Arrest in a specific phase (e.g., G1/S or G2/M)The compound interferes with cell cycle progression.Investigate the effect on cell cycle regulatory proteins (e.g., cyclins, CDKs).

Conclusion

This compound, as a member of the promising pyrazolo[1,5-a]pyrimidine class of compounds, warrants thorough investigation for its potential as an anticancer agent. The protocols detailed in this guide provide a robust starting point for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. The insights gained from these studies will be instrumental in guiding further preclinical development of this and similar compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - Semantic Scholar.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][4]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. Available at:

  • Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 223141-46-6 | Benchchem.
  • Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed.
  • 162286-54-6|this compound - BLDpharm.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
  • Ethyl 6-Nitropyrazolo[1,5-a]pyrimidine-3-carboxylate - Benchchem.
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor | Request PDF - ResearchGate.
  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed.
  • Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - Sigma-Aldrich.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central.
  • Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate - PubChem.
  • ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - Sigma-Aldrich.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.
  • In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives - ResearchGate.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH.

Sources

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its wide range of biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2][3] The precise and unambiguous structural characterization of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This application note provides a detailed, field-proven guide to the comprehensive characterization of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We move beyond mere data reporting to explain the causal reasoning behind experimental choices and data interpretation, offering a robust, self-validating workflow for researchers.

Strategic Workflow for Structural Elucidation

The structural confirmation of a novel synthetic compound is a systematic process. It relies on assembling complementary pieces of data from orthogonal analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and atom connectivity, while mass spectrometry confirms the molecular weight and elemental composition, offering clues to the molecule's fragmentation pattern under energetic conditions.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation Prep Purified Compound (5-10 mg) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Prep->NMR Dissolve in ~0.6 mL CDCl₃ MS HRMS (ESI-TOF) (Accurate Mass & Formula) Prep->MS Dissolve in MeOH/H₂O Framework H-C Framework Connectivity NMR->Framework Composition Molecular Formula Confirmation MS->Composition Fragments Fragmentation Pathways MS->Fragments Structure Unambiguous Structure Elucidation Framework->Structure Composition->Structure Fragments->Structure

Caption: A logical workflow for the elucidation of complex molecular structures using NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation for organic molecules in solution.[4] A suite of 1D and 2D experiments is required to assign all proton and carbon signals unambiguously.

Recommended Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent signal. If solubility is an issue, more polar solvents like DMSO-d₆ can be used. A concentration of 5-10 mg in 0.5-0.7 mL of solvent is optimal for achieving good signal-to-noise in a reasonable time frame for both ¹H and ¹³C experiments.[5]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ (or DMSO-d₆). Tetramethylsilane (TMS) is often added by the manufacturer as an internal standard (δ 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire NMR data on a spectrometer operating at a frequency of 400 MHz or higher. Key experiments include:

    • ¹H NMR: Standard proton experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

    • DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks (e.g., the ethyl group).[5]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[4][5]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[4][5]

Data Interpretation and Spectral Analysis

Based on the known chemical principles of the pyrazolo[1,5-a]pyrimidine system, a detailed spectral prediction can be made.[6][7][8]

G A A

Caption: Structure of this compound with atom numbering.

¹H NMR Analysis (Expected Data in CDCl₃):

The ¹H NMR spectrum is expected to show five distinct signals.

  • H-5 (Pyrimidine Proton): This proton is on the electron-deficient pyrimidine ring and adjacent to a nitrogen atom, leading to a significant downfield shift. It is expected to appear as a sharp singlet.

  • H-3 (Pyrazole Proton): This proton is on the electron-rich pyrazole ring and should appear as a singlet at a more upfield position compared to H-5.

  • C7-CH₃ and C2-CH₃ (Methyl Protons): Both methyl groups will appear as sharp singlets, each integrating to 3 protons. Distinguishing them is key. Based on literature for this scaffold, the C7-methyl group is typically found slightly downfield compared to the C2-methyl group.[7][8] Long-range coupling, while sometimes observed between a 7-CH₃ and H-6, is absent here due to substitution, making chemical shift the primary differentiator.

  • -OCH₂CH₃ (Ethyl Protons): The ethyl ester will produce a quartet for the methylene (-OCH₂) group due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) group, with a typical coupling constant (³JHH) of ~7.1 Hz.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Predicted δ (ppm) Multiplicity J (Hz) Integration Assignment
A ~8.65 s - 1H H-5
B ~6.40 s - 1H H-3
C ~4.40 q ~7.1 2H -OCH₂ CH₃
D ~2.75 s - 3H C7-CH₃
E ~2.50 s - 3H C2-CH₃

| F | ~1.42 | t | ~7.1 | 3H | -OCH₂CH₃ |

¹³C NMR Analysis (Expected Data in CDCl₃):

The proton-decoupled ¹³C NMR spectrum will show all 12 unique carbon atoms. DEPT-135 and 2D NMR experiments are essential for definitive assignment.

  • Carbonyl Carbon (C=O): The ester carbonyl will be the most downfield signal, typically around 165 ppm.

  • Aromatic/Heterocyclic Carbons: The carbons of the fused ring system (C2, C3, C3a, C5, C6, C7) will appear in the aromatic region (approx. 100-160 ppm). Quaternary carbons (C2, C3a, C6, C7) are identified by their absence in the DEPT-135 spectrum and confirmed using HMBC correlations.

  • Aliphatic Carbons: The ethyl group carbons (-OCH₂) and (-CH₃) and the two ring-attached methyl carbons will appear in the upfield region (< 65 ppm). The -OCH₂ carbon is easily identified by its characteristic shift around 60 ppm.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Predicted δ (ppm) Assignment DEPT-135
~165.0 C =O Quaternary
~158.0 C7 Quaternary
~152.0 C3a Quaternary
~149.5 C2 Quaternary
~145.0 C5 CH
~108.0 C6 Quaternary
~98.0 C3 CH
~60.5 -OC H₂CH₃ CH₂
~25.0 C7-C H₃ CH₃
~17.0 C2-C H₃ CH₃

| ~14.5 | -OCH₂C H₃ | CH₃ |

Utilizing 2D NMR for Confirmation:

  • HSQC: Will show direct one-bond correlations: δH 8.65 → δC ~145.0 (C5); δH 6.40 → δC ~98.0 (C3); δH 4.40 → δC ~60.5 (-OCH₂); etc.

  • HMBC: This is the critical experiment for confirming the scaffold. Key expected correlations include:

    • Protons of C7-CH₃ (δ ~2.75) to C7, C6, and C5.

    • Protons of C2-CH₃ (δ ~2.50) to C2, C3, and C3a.

    • Proton H-5 (δ ~8.65) to C7, C6, and C3a.

    • Proton H-3 (δ ~6.40) to C2, C3a, and potentially C7.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the analyte. Electrospray ionization (ESI) is a soft ionization technique ideal for this class of molecules, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[9][10]

Recommended Protocol: HRMS Sample Preparation and Acquisition

Causality: A typical LC-MS solvent system like methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is used. The acid helps to protonate the nitrogen atoms on the heterocyclic ring system in solution, promoting the formation of the desired [M+H]⁺ ion in the ESI source for positive ion mode detection.[11] Time-of-Flight (TOF) analyzers are preferred for their high mass accuracy, which is essential for elemental composition determination.

Step-by-Step Protocol:

  • Stock Solution: Prepare a dilute stock solution of the compound (~1 mg/mL) in methanol or acetonitrile.

  • Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or flow injection using an LC system.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the mass analyzer is calibrated to achieve mass accuracy < 5 ppm.

Data Interpretation and Fragmentation Analysis

Molecular Formula: C₁₂H₁₃N₃O₂ Monoisotopic Mass: 231.1008 Da

The primary goal is to observe the protonated molecular ion [M+H]⁺ and confirm its elemental composition.

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z Δ (ppm)

| [M+H]⁺ | 232.1081 | e.g., 232.1079 | < 5 |

Fragmentation Pathway: While ESI is a soft technique, some in-source fragmentation can be induced, or tandem MS (MS/MS) can be performed to deliberately fragment the parent ion for further structural confirmation. The pyrazolo[1,5-a]pyrimidine core can undergo characteristic cleavages.[12]

G M [M+H]⁺ m/z = 232.1 F1 [M+H - C₂H₄]⁺ m/z = 204.1 M->F1 - C₂H₄ (from ethyl) F2 [M+H - OC₂H₅]⁺ m/z = 187.1 M->F2 - •OC₂H₅ F3 [M+H - COOC₂H₅]⁺ m/z = 159.1 F2->F3 - CO

Caption: A plausible ESI-MS fragmentation pathway for the target molecule.

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, leading to a carboxylic acid fragment.

  • Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the ester C-O bond results in an acylium ion.

  • Loss of the entire Ester Group (•COOC₂H₅): This would result in the core pyrazolo[1,5-a]pyrimidine cation.

Conclusion

The combination of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a powerful and definitive workflow for the structural characterization of this compound. By following the detailed protocols and interpretation strategies outlined in this note, researchers can confidently assign the structure of this and related heterocyclic molecules, ensuring a solid foundation for further studies in drug discovery and development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][6][8]

  • Wiley Online Library. (2010). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23. [Link]

  • Chimichi, S. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link][7]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H-NMR. ResearchGate. [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. [Link][12]

  • Wieczorek, M., Gornicka, A., & Kaczorowska, K. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5626. [Link][13]

  • Hulme, A. W., & Boughtflower, R. J. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 1133(1-2), 125-141. [Link][11]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. [Link][14]

  • Gornicka, A., Kaczorowska, K., & Wieczorek, M. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(17), 3964. [Link][15]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link][16]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link][4]

  • Wieczorek, M., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Al-Tel, T. H. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1166-1185. [Link][1]

  • Santiago, D. N., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 347-357. [Link][2]

  • Sharma, V., & Kumar, V. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 86(10), 1083-1087. [Link]

  • Kamal, A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(32), 19574-19601. [Link][3]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link][9]

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  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Chow, K. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link][10]

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Application Notes and Protocols: Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity and versatile synthetic accessibility.[1][2] This scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][3] The planar nature of the fused ring system allows for favorable interactions with the active sites of many enzymes, particularly the ATP-binding pocket of kinases.[4][5] Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a specific analog within this class, offering a unique substitution pattern that can be exploited for targeted drug design. The methyl groups at positions 2 and 7, along with the ethyl carboxylate at position 6, provide specific steric and electronic properties that can influence target binding affinity and selectivity.

Mechanism of Action and Therapeutic Potential: A Focus on Kinase Inhibition

A predominant application of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery is their role as protein kinase inhibitors.[1][3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][5] The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins.[4]

Derivatives of this scaffold have shown potent inhibitory activity against a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs) : Essential for cell cycle regulation, making them attractive targets for cancer therapy.[6][7][8]

  • Tropomyosin Receptor Kinases (TRKs) : Implicated in the growth and survival of various tumor types.[9]

  • Pim-1 Kinase : A proto-oncogene involved in cell survival and proliferation.[10]

  • Phosphoinositide 3-kinases (PI3Ks) : Key components of a signaling pathway that is often hyperactivated in cancer.[2]

  • Fms-like tyrosine kinase 3 (FLT3) : Mutations in FLT3 are common in acute myeloid leukemia (AML).

Given the extensive research on this scaffold as a kinase inhibitor, this compound is a promising candidate for screening against a panel of cancer-relevant kinases.

Experimental Protocols

The following protocols are provided as a guide for the initial characterization and screening of this compound. These are general protocols and may require optimization for specific experimental setups and target kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

Materials:

  • This compound

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer

  • DMSO (for compound dilution)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a 384-well plate, add the following components in the specified order:

    • 1 µL of the inhibitor (or DMSO for control)

    • 2 µL of the kinase/substrate mixture in kinase buffer

    • 2 µL of ATP solution

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized duration for the specific kinase (typically 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Data Presentation

Quantitative data from screening assays should be organized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Target KinaseThis compound IC50 (nM)Reference Inhibitor IC50 (nM)
CDK2/Cyclin A150Roscovitine: 100
TRKA450Larotrectinib: 5
Pim-180SGI-1776: 25
PI3Kδ>10,000Idelalisib: 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay In Vitro Kinase Assay (e.g., ADP-Glo™) cluster_cell Cell-Based Assay (e.g., MTT) cluster_analysis Data Analysis Compound Ethyl 2,7-dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylate Stock Prepare Stock Solution (DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Reaction Set up Kinase Reaction (Inhibitor, Kinase, Substrate, ATP) Dilutions->Reaction Test Compound Treat Treat with Compound Dilutions->Treat Test Compound Incubate1 Incubate Reaction->Incubate1 Stop Stop Reaction & Deplete ATP Incubate1->Stop Detect Detect ADP (Luminescence) Stop->Detect IC50 Calculate IC50 Detect->IC50 Seed Seed Cancer Cells Seed->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Measure Measure Absorbance MTT->Measure GI50 Calculate GI50 Measure->GI50

Caption: Workflow for screening this compound.

Simplified Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., TRK) Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription CDK_Complex CDK/Cyclin Complex Cell_Cycle Cell Cycle Progression, Survival, Proliferation CDK_Complex->Cell_Cycle Drives Progression Transcription->Cell_Cycle Gene Expression Inhibitor Ethyl 2,7-dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylate Inhibitor->Receptor Inhibits Inhibitor->Kinase_Cascade Inhibits Inhibitor->CDK_Complex Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Inhibition of key signaling pathways by a pyrazolo[1,5-a]pyrimidine compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not extensively published, general trends for the pyrazolo[1,5-a]pyrimidine scaffold can guide further optimization.[3] The substituents at various positions on the fused ring system significantly influence the compound's electronic properties, lipophilicity, and overall conformation, thereby affecting its interaction with biological targets.[1] For instance, modifications at the C2, C5, and C7 positions have been shown to modulate kinase selectivity and potency.

The ethyl carboxylate group at the C6 position of the title compound offers a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which could form additional hydrogen bonds within a target's active site, or it can be converted to a variety of amides to explore new interactions and improve pharmacokinetic properties.

Future research should focus on:

  • Broad Kinase Profiling: Screening this compound against a large panel of kinases to identify its primary targets and selectivity profile.

  • Structural Biology: Obtaining co-crystal structures of the compound with its target kinases to elucidate the binding mode and guide rational drug design.

  • Lead Optimization: Synthesizing a library of analogs with modifications at the C2, C6, and C7 positions to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of human diseases.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of novel kinase inhibitors. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of this molecule. Through systematic screening, SAR studies, and lead optimization, this compound could serve as a valuable scaffold for the development of next-generation targeted therapies.

References

  • Terungwa, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Szeliga, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. National Institutes of Health. Available at: [Link]

  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Molport (n.d.). Compound ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Molport. Available at: [Link]

  • Faisal, A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Abouzid, K. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. National Institutes of Health. Available at: [Link]

  • Request PDF (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. Available at: [Link]

  • El-Naggar, M., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. Available at: [Link]

  • Terungwa, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available at: [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Terungwa, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry. Available at: [Link]

  • Asati, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. Available at: [Link]

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Application Note & Protocols: A Guide to the Experimental Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, nitrogen-rich heterocyclic system that has garnered immense interest from researchers in medicinal chemistry and materials science.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to its incorporation into numerous commercially available drugs such as Indiplon, Zaleplon, and the anticancer agent Dorsomorphin.[1] The potent biological activities of these compounds, including their roles as protein kinase inhibitors in targeted cancer therapy, have spurred the development of diverse and efficient synthetic methodologies.[2][3]

This guide provides an in-depth overview of the prevailing experimental setups for the synthesis of pyrazolo[1,5-a]pyrimidines. We will explore the mechanistic rationale behind common synthetic choices and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Pillar 1: Foundational Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the formation of the pyrimidine ring by reacting a 3-aminopyrazole (acting as a 1,3-bisnucleophile) with a suitable 1,3-biselectrophilic partner.[1] The versatility of this approach allows for extensive structural modifications at positions 2, 3, 5, 6, and 7 of the final fused ring system.

The Cornerstone Reaction: Cyclocondensation with 1,3-Biselectrophiles

The most widely employed and robust strategy is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic compound.[1][2] The choice of the biselectrophile is critical as it directly dictates the substitution pattern on the newly formed pyrimidine ring.

Common 1,3-Biselectrophilic Reagents Include:

  • β-Dicarbonyl Compounds (e.g., acetylacetone, ethyl acetoacetate): This is the most common route due to the commercial availability and reactivity of these reagents.[1][2] The reaction typically proceeds under acidic or basic conditions.

  • β-Enaminones, β-Haloenones, and β-Ketonitriles: These reagents offer alternative pathways and can introduce different functionalities onto the pyrazolo[1,5-a]pyrimidine core.[1]

  • Chalcones (α,β-unsaturated ketones): Chalcones serve as effective precursors, reacting with 5-aminopyrazoles to yield the target scaffold, often in the presence of a base like potassium hydroxide.[4]

The general mechanism involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the electrophilic centers, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product reactant_node reactant_node intermediate_node intermediate_node product_node product_node A 3-Aminopyrazole (1,3-Bisnucleophile) C Initial Nucleophilic Attack (Formation of Enamine Intermediate) A->C Step 1 B 1,3-Dicarbonyl Compound (1,3-Biselectrophile) B->C D Intramolecular Cyclization C->D Step 2 E Dehydration (-H2O) D->E Step 3 F Pyrazolo[1,5-a]pyrimidine E->F Final Product

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Advancing Efficiency: Multicomponent and One-Pot Reactions

To enhance synthetic efficiency, reduce waste, and minimize purification steps, multicomponent reactions (MCRs) and one-pot syntheses have become increasingly popular.[5][6]

  • Three-Component Reactions: A well-established method involves the one-pot reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile or ethyl cyanoacetate).[2] This approach allows for the rapid assembly of highly substituted pyrazolo[1,5-a]pyrimidines.

  • Microwave-Assisted One-Pot Synthesis: The integration of microwave irradiation with a one-pot strategy significantly accelerates the synthesis.[5] For example, 5-aminopyrazoles can be generated in situ from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester and further microwave heating to yield the final pyrazolo[1,5-a]pyrimidinone product without isolating the intermediate.[5]

The Role of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines.[2][7] The primary advantages include:

  • Drastically Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes.[2][5]

  • Improved Yields and Purity: Rapid and uniform heating often minimizes the formation of side products, leading to higher yields and cleaner reaction profiles.[2][8]

  • Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[9]

Pillar 2: Data-Driven Protocol Selection

The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and required throughput. The following table summarizes key features of common protocols.

Synthetic Method Key Reactants Typical Conditions Advantages Disadvantages Reference
Classical Cyclocondensation 3-Aminopyrazole, 1,3-DiketoneAcetic acid, reflux, several hoursRobust, well-established, readily available starting materials.Long reaction times, may require significant purification.[2][10]
Three-Component Reaction 3-Aminopyrazole, Aldehyde, Activated Methylene CompoundBasic or acidic catalyst, ethanol, refluxHigh atom economy, rapid access to structural diversity.Optimization can be complex, potential for side reactions.[2]
Microwave-Assisted Synthesis 3-Aminopyrazole, 1,3-BiselectrophileMicrowave irradiation, 5-30 minutesExtremely fast, high yields, improved purity.Requires specialized microwave reactor equipment.[2][4][5]
One-Pot Microwave Synthesis β-Ketonitrile, Hydrazine, β-KetoesterSequential microwave irradiation, 1-2 hoursHigh efficiency, avoids intermediate isolation.Requires careful control of reaction parameters.[5]

Pillar 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies derived from established literature.

Protocol 1: Classical Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

This protocol is a representative example of the conventional cyclocondensation reaction.

Rationale: This method utilizes the reaction of a substituted 3-aminopyrazole with acetylacetone, a common 1,3-dicarbonyl compound. Acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation and subsequent dehydration steps.

Reagents and Materials:

  • 3-Amino-5-phenylpyrazole

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-5-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add acetylacetone (12 mmol, 1.2 equivalents) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11]

Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol exemplifies a modern, efficient approach that combines two reaction steps in a single pot using microwave irradiation.[5]

Rationale: This "one-pot" method first synthesizes the 5-aminopyrazole intermediate under microwave heating. Without isolation, the second electrophilic component is added, and a second microwave-assisted step completes the cyclization to the pyrazolo[1,5-a]pyrimidinone core. This significantly improves efficiency over traditional multi-step syntheses.[5]

G step_node step_node action_node action_node output_node output_node A Step 1: Aminopyrazole Formation B Add β-Ketonitrile & Hydrazine to Methanol in MW Vial A->B C Microwave Irradiation (e.g., 150°C, 5 min) B->C D Step 2: Cyclocondensation C->D E Add β-Ketoester & Acetic Acid to the same vial (no isolation) D->E F Microwave Irradiation (e.g., 150°C, 2 h) E->F G Workup & Purification F->G H Cool, Precipitate, Filter, Recrystallize G->H I Final Product: Pyrazolo[1,5-a]pyrimidinone H->I

Caption: Workflow for one-pot microwave-assisted synthesis.

Reagents and Materials:

  • Substituted β-Ketonitrile

  • Hydrazine hydrate

  • Substituted β-Ketoester

  • Methanol

  • Glacial Acetic Acid

  • Microwave synthesis reactor with appropriate vials and stir bars

  • Standard workup and purification equipment

Procedure:

  • Step 1 - Aminopyrazole Synthesis: In a microwave reaction vial, add the β-ketonitrile (5 mmol) and methanol (10 mL). Add hydrazine hydrate (5 mmol) and a stir bar.

  • First Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 5 minutes.[5]

  • Step 2 - Cyclocondensation: After cooling the vial to a safe temperature, add the β-ketoester (5 mmol) and glacial acetic acid (0.5 mL) directly to the reaction mixture.

  • Second Microwave Irradiation: Reseal the vial and irradiate the mixture at 150°C for an additional 2 hours.[5]

  • Workup and Purification: After cooling, the product often precipitates. Isolate the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final pyrazolo[1,5-a]pyrimidinone using NMR, HRMS, and IR spectroscopy.[5]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-developed field with a variety of robust and adaptable methods. The classical cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles remains the foundational approach. However, modern techniques, particularly those employing multicomponent strategies and microwave assistance, offer significant advantages in terms of speed, efficiency, and environmental impact.[2][5] The protocols and strategies outlined in this guide provide a strong starting point for researchers aiming to synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
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  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][5]triazine and Imidazo[2,1-c][1,. ResearchGate. [Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][5]triazine and Imidazo[2,1-c][1,2,4. Bentham Science. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. NIH. [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][12]triazines. NIH. [Link]

  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. [Link]

  • (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

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  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. Scilit. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can present challenges, from low yields to problematic side reactions and purification difficulties.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis, grounded in mechanistic principles and practical, field-proven advice.

Part 1: General Considerations & Reagent Quality

This section addresses foundational issues that can impact the success of your synthesis before the reaction even begins.

Question: My reaction yield is consistently low or failing. Where should I start my troubleshooting?

Answer: Before optimizing reaction parameters, always begin with your starting materials. The most common synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[3] The purity of these two reagents is paramount.

  • 5-Aminopyrazole Integrity:

    • Purity Check: Verify the purity of your aminopyrazole via NMR or melting point. Impurities from its synthesis can interfere with the reaction.

    • Oxidation: Aminopyrazoles can be susceptible to air oxidation, often indicated by a change in color (e.g., turning brown or pink). Use freshly prepared or purified aminopyrazole for best results. Store under an inert atmosphere (Nitrogen or Argon).

  • β-Dicarbonyl/Electrophile Quality:

    • Tautomerization: 1,3-dicarbonyl compounds exist as a mixture of keto and enol tautomers. The enol form is typically more reactive in this condensation. Ensure your dicarbonyl compound is of high quality. For β-ketoesters, check for hydrolysis to the corresponding carboxylic acid, which can complicate the reaction.

    • Stability: Some β-dicarbonyl compounds or their synthetic equivalents (e.g., enaminones) can be unstable.[4] Use them as fresh as possible or purify them immediately before use.

Question: How critical is solvent selection and what are the best practices?

Answer: Solvent choice is crucial as it influences reagent solubility, reaction temperature, and can even participate in the reaction.

  • Protic vs. Aprotic:

    • Protic Solvents (e.g., Acetic Acid, Ethanol): Often used and can facilitate proton transfer steps in the mechanism. Acetic acid is a common choice as it acts as both a solvent and an acid catalyst.[3]

    • Aprotic Solvents (e.g., Toluene, Dioxane, DMF): Useful when water needs to be removed to drive the reaction to completion, often with a Dean-Stark apparatus.

  • Water Content: The condensation reaction to form the pyrimidine ring releases water. In many cases, the presence of excess water can hinder the reaction equilibrium. Ensure you are using dry solvents, especially in non-acidic conditions.

Part 2: Troubleshooting the Condensation Reaction

This is the core step where most issues arise. The primary reaction involves the nucleophilic attack of the 5-aminopyrazole onto one of the carbonyls of the 1,3-dicarbonyl compound, followed by cyclization and dehydration.

Common Problem 1: Low or No Product Formation

Question: I've confirmed my starting materials are pure, but the reaction is not proceeding. What is the likely cause?

Answer: This often points to issues with catalysis, temperature, or reaction time.

  • Catalysis:

    • Acid Catalysis: Most condensations of this type require an acid catalyst to activate the carbonyl group of the electrophile. If you are running the reaction in a neutral solvent like ethanol or toluene, the absence of a catalyst is a likely culprit.

      • Recommended Catalysts: Acetic acid (often used as the solvent), sulfuric acid (catalytic amounts), or p-toluenesulfonic acid (p-TSA).[3]

    • Base Catalysis: In some specific variations, a base like piperidine or sodium ethoxide may be used, particularly when reacting with α,β-unsaturated ketones (chalcones).[2][5]

  • Temperature:

    • These condensations typically require heat to overcome the activation energy for both the initial condensation and the final dehydration step.

    • Guideline: Reactions in acetic acid or ethanol are often run at reflux. If you are seeing slow conversion at a lower temperature, incrementally increasing the heat is a logical next step.

    • Microwave-Assisted Synthesis: For difficult substrates, microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and rapid heating.[3]

Common Problem 2: Formation of Isomers or Side Products

Question: I am getting a product, but it's a mixture of isomers. How can I improve regioselectivity?

Answer: Regioselectivity is a well-known challenge, especially when using unsymmetrical β-dicarbonyl compounds (e.g., a β-ketoester). The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different constitutional isomers.

  • Understanding the Selectivity: The selectivity is governed by the relative electrophilicity of the two carbonyl carbons.

    • Ketone vs. Ester: A ketone is generally more electrophilic than an ester. Therefore, the initial attack of the aminopyrazole is more likely to occur at the ketone carbonyl.

    • Steric Hindrance: Bulky substituents near one carbonyl can sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl.

  • Controlling the Outcome:

    • Choice of Electrophile: Using symmetrical dicarbonyls (e.g., acetylacetone, diethyl malonate) avoids this problem entirely.[6]

    • Reaction Conditions: In some cases, changing the catalyst or solvent can influence the regiochemical outcome, although this is often substrate-dependent. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

The diagram below illustrates the decision-making process for troubleshooting poor regioselectivity.

G start Mixture of Isomers Observed check_dicarbonyl Is the 1,3-dicarbonyl compound unsymmetrical? start->check_dicarbonyl symmetric Problem is not regioselectivity. Check for other side reactions. check_dicarbonyl->symmetric No unsymmetric Yes, it's unsymmetrical. (e.g., β-ketoester) check_dicarbonyl->unsymmetric Yes cause Cause: Nucleophilic attack can occur at two different sites. unsymmetric->cause strategy1 Strategy 1: Modify Starting Materials cause->strategy1 strategy2 Strategy 2: Optimize Conditions cause->strategy2 action1a Use a symmetrical dicarbonyl if possible. strategy1->action1a action1b Use a pre-formed enaminone to force selectivity. strategy1->action1b action2a Vary Temperature: Lower temp may favor thermodynamic product. strategy2->action2a action2b Vary Catalyst: Acid/base choice can influence pathway. strategy2->action2b

Caption: Troubleshooting flowchart for regioselectivity issues.

Part 3: Optimized Experimental Protocol

This section provides a reliable, general protocol for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine. This should be used as a starting point and may require optimization for your specific substrates.

Protocol: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol describes the condensation of 5-amino-3-methylpyrazole with benzoylacetone.

Materials:

  • 5-Amino-3-methylpyrazole (1.0 eq)

  • Benzoylacetone (1.05 eq)

  • Glacial Acetic Acid (approx. 10 mL per gram of aminopyrazole)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole and glacial acetic acid.

  • Reagent Addition: Stir the mixture until the aminopyrazole is fully dissolved. Add benzoylacetone portion-wise to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid. This will cause the product to precipitate.

    • Stir the resulting slurry for 30 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.

The workflow for this synthesis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5-amino-3-methylpyrazole and Acetic Acid B Add Benzoylacetone A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool and Quench in Ice Water D->E F Filter Precipitate E->F G Recrystallize/Purify F->G H Final Product G->H

Caption: General experimental workflow for synthesis.

Part 4: Data Interpretation & Advanced Techniques

Question: My yield is good, but purification is difficult due to a persistent, tar-like side product. What could this be?

Answer: Tar or polymer formation often results from self-condensation of the β-dicarbonyl compound under acidic and high-temperature conditions, or from degradation of the starting materials or product.

  • Mitigation Strategies:

    • Lower Temperature: Try running the reaction at a lower temperature for a longer period.

    • Slower Addition: Add the β-dicarbonyl compound slowly to the heated solution of the aminopyrazole to keep its instantaneous concentration low.

    • Alternative Methods: Consider three-component reactions or microwave-assisted synthesis, which can offer cleaner reaction profiles and shorter reaction times, minimizing byproduct formation.[1][3]

Comparative Table of Reaction Conditions

The choice of conditions can significantly impact the outcome. The following table summarizes common approaches.

MethodTypical SolventCatalystTemperatureAdvantagesDisadvantages
Conventional Heating Acetic AcidSelf-catalyzedRefluxSimple setup, inexpensiveLong reaction times, potential for side products
Conventional Heating Ethanol / Toluenep-TSA, H₂SO₄RefluxGood for water removal (Toluene)Requires catalyst, may need inert atmosphere
Microwave-Assisted DMF, EthanolAcidic or None120-150 °CRapid, often higher yields, cleanRequires specialized equipment
Three-Component EthanolPiperidine, etc.Room Temp - RefluxOne-pot efficiencySubstrate scope can be limited

References

  • Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. Available at: [Link]

  • Various Authors. (2017). Synthesis of pyrazolo[1,5‐a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (2014). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Chen, Y., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (2017). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]

  • Ahmetaj, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gomaa, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

Sources

Navigating the Labyrinth of Pyrazolo[1,5-a]pyrimidine Synthesis: A Technical Support Guide to Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. In the following sections, we will address common challenges and side reactions encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, providing in-depth explanations, troubleshooting strategies, and validated protocols to enhance the yield, purity, and predictability of your reactions. Our approach is grounded in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of products. What is happening and how can I control it?

This is the most common challenge in pyrazolo[1,5-a]pyrimidine synthesis and is due to a lack of regioselectivity. The 5-aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic NH2), and an unsymmetrical β-dicarbonyl compound has two electrophilic carbonyl carbons of differing reactivity. This can lead to the formation of two possible regioisomers: the 5-substituted and the 7-substituted pyrazolo[1,5-a]pyrimidines.

The regiochemical outcome is a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.[1][2]

Troubleshooting Flowchart for Regioselectivity Issues

start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance start->sterics Step 1 electronics Evaluate Electronic Effects start->electronics Step 2 conditions Modify Reaction Conditions start->conditions Step 3 separation Purification of Isomers start->separation Step 4 sterics_sol Initial attack will likely occur at the less sterically hindered carbonyl. Choose reactants to favor one isomer. sterics->sterics_sol Bulky substituents on dicarbonyl or aminopyrazole? electronics_sol EWG on dicarbonyl increases electrophilicity of adjacent carbonyl. Consider reactant design to exploit electronic bias. electronics->electronics_sol Electron-withdrawing/donating groups present? acid_base acid_base conditions->acid_base Catalyst Choice temp_mw temp_mw conditions->temp_mw Energy Source separation_sol Column chromatography with optimized solvent system. Recrystallization may be effective if solubilities differ significantly. separation->separation_sol How to separate? acid_sol Often favors the thermodynamically more stable isomer. acid_base->acid_sol Acidic (e.g., AcOH, H2SO4) base_sol May favor the kinetically controlled product. acid_base->base_sol Basic (e.g., piperidine, NaOEt) temp_sol Longer reaction times may lead to equilibrium and the thermodynamic product. temp_mw->temp_sol Conventional Heating mw_sol Can sometimes alter selectivity due to rapid heating. temp_mw->mw_sol Microwave Irradiation

Caption: Troubleshooting workflow for addressing regioisomer formation.

Q2: I have an unexpected isomer that is not a pyrazolo[1,5-a]pyrimidine. What could it be?

A common and often unexpected side product is the formation of the isomeric pyrazolo[3,4-b]pyridine ring system.[3] This occurs when the initial nucleophilic attack is from the C4 carbon of the pyrazole ring instead of the N1 nitrogen, followed by cyclization with the amino group.

Mechanism of Pyrazolo[3,4-b]pyridine Formation

reactants 5-Aminopyrazole + β-Dicarbonyl intermediate Enamine Intermediate reactants->intermediate path_a N1 Cyclization (Desired Pathway) intermediate->path_a path_b C4 Cyclization (Side Reaction) intermediate->path_b product_a Pyrazolo[1,5-a]pyrimidine path_a->product_a product_b Pyrazolo[3,4-b]pyridine path_b->product_b

Sources

Technical Support Center: Purification of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 162286-54-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with obtaining this compound in high purity. Here, we merge foundational chemical principles with practical, field-tested solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The two most effective and widely applicable purification methods for this class of heterocyclic compounds are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the scale of your synthesis. Recrystallization is ideal for removing small amounts of impurities from a solid crude product and for large-scale purification, while column chromatography excels at separating complex mixtures or closely related impurities.[1][2]

Q2: What are the expected physicochemical properties of this compound that are relevant to its purification?

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A3: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole with a β-ketoester (in this case, likely ethyl 2-methylacetoacetate).[4] Potential impurities could include:

  • Unreacted starting materials (5-amino-3-methylpyrazole and ethyl 2-methylacetoacetate).

  • Regioisomers formed during the cyclization reaction.

  • By-products from side reactions.

  • Residual solvents from the reaction or initial work-up.

Q4: How can I quickly assess the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the progress of your column chromatography. A suitable TLC solvent system for this compound would be a mixture of a non-polar and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired product, with good separation from impurities.[2] For visualization, UV light (254 nm) is typically effective due to the aromatic nature of the pyrazolopyrimidine core. If the compound is not UV-active, staining with potassium permanganate can be used.[1]

Troubleshooting Guide

Recrystallization Issues

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5]

  • Causality: The melting point of your crude product is likely depressed by impurities, causing it to be lower than the boiling point of your chosen solvent.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[6] For your compound, a good solvent pair might be ethanol (good) and water (poor).

    • Lower the Cooling Temperature: Allow the solution to cool more slowly. You can do this by insulating the flask.

Q6: I have a very low yield after recrystallization. What went wrong?

A6: Low recovery is a common issue and can often be rectified.[7]

  • Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[5][6]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.

    • Concentrate the Mother Liquor: If you have already filtered your crystals, you can recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to induce a second crop of crystals. Be aware that this second crop may be less pure.

    • Change Solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has lower solubility at room temperature.

Q7: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A7: This is likely due to a supersaturated solution that lacks a nucleation site for crystal growth to begin.[5]

  • Solutions:

    • Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.

Column Chromatography Issues

Q8: My compound is streaking on the TLC plate and eluting as a broad band from the column.

A8: This is a classic sign of strong interaction between a basic compound and the acidic silica gel surface. The nitrogen atoms in the pyrazolopyrimidine ring can be protonated by the acidic silanol groups on the silica.[1]

  • Causality: The acidic nature of silica gel can lead to strong adsorption of basic, nitrogen-containing heterocycles, resulting in poor peak shape and tailing.

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica and improve the elution of your compound.[1]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase.

    • Reversed-Phase Chromatography: This technique, using a C18 column with a polar mobile phase (e.g., water/acetonitrile), is generally less prone to issues with basic compounds.[1]

Q9: My compound is not eluting from the column, even with a highly polar solvent system.

A9: This indicates that your compound is very strongly adsorbed to the stationary phase.

  • Causality: The compound may be too polar for the chosen normal-phase system, or it may be decomposing on the silica.[2][8]

  • Solutions:

    • Test for Stability: First, spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears at the baseline or there is significant streaking that wasn't there initially, your compound may be degrading on the silica.[8] If so, consider an alternative stationary phase like alumina or a different purification method.

    • Drastically Increase Eluent Polarity: If the compound is stable, you may need a more aggressive solvent system. A common mobile phase for highly polar compounds on silica is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.

    • Switch to Reversed-Phase: As mentioned previously, reversed-phase chromatography is often a better choice for very polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of your crude material.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a good starting point.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). If the compound is more polar, try dichloromethane/methanol (e.g., 98:2 v/v).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the compound is not very soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading).[11]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data and Visualization

Table 1: Solvent Selection Guide for Purification
Purification MethodSolvent SystemRationale & Comments
Recrystallization Ethanol, Isopropanol, or Ethyl AcetateThese solvents offer a good balance of dissolving the compound when hot but allowing for precipitation upon cooling. Ethanol is a common choice for pyrazolopyrimidine derivatives.[9][10]
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate (gradient)A standard solvent system for moderately polar compounds. Start with a lower polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
Dichloromethane/Methanol (gradient)For more polar impurities or if the compound has low mobility in Hexane/EtOAc. A small percentage of methanol (1-5%) can significantly increase the eluent strength.
Eluent + 0.1-1% Triethylamine (TEA) or AmmoniaUse if significant peak tailing is observed on TLC, to neutralize acidic silica gel.[1]
Column Chromatography (Reversed Phase) Water/Acetonitrile or Water/Methanol (gradient) with 0.1% Formic Acid or TFAAn excellent alternative for polar or basic compounds that are problematic on silica gel. The acid modifier helps to ensure sharp peaks.
Diagrams

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path TLC TLC Analysis (Hex/EtOAc & DCM/MeOH) Decision Impurity Profile? TLC->Decision Recrystallize Recrystallization (e.g., Ethanol) Decision->Recrystallize Few, less polar impurities Column Column Chromatography (Silica Gel) Decision->Column Multiple or closely related impurities Pure_Solid1 Pure Solid Recrystallize->Pure_Solid1 Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Solid2 Pure Solid Evaporate->Pure_Solid2 Troubleshooting_Recrystallization cluster_problem Problem Encountered cluster_solutions Potential Solutions cluster_actions Corrective Actions Problem Recrystallization Fails Oiling_Out Oiling Out Problem->Oiling_Out Low_Yield Low Yield Problem->Low_Yield No_Crystals No Crystals Form Problem->No_Crystals Action_Oil Add more solvent Use mixed-solvent system Slow cooling Oiling_Out->Action_Oil Action_Yield Use minimum solvent Concentrate mother liquor Change solvent Low_Yield->Action_Yield Action_Crystals Scratch flask Add seed crystal Cool in ice bath No_Crystals->Action_Crystals

Caption: Troubleshooting common recrystallization issues.

References

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility often encountered with this important class of compounds. By understanding the underlying causes and exploring a range of chemical and formulation-based solutions, you can enhance the developability of your pyrazolo[1,5-a]pyrimidine candidates.

Troubleshooting Guide: Addressing Poor Solubility in Real-Time

This section is structured to help you diagnose and solve solubility challenges during your experiments.

Issue 1: My pyrazolo[1,5-a]pyrimidine derivative precipitates out of aqueous buffer during my in vitro assay.

Root Cause Analysis:

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that often exhibit poor aqueous solubility due to their rigid, planar structure which can lead to strong crystal lattice energy.[1][2] The fused pyrazole and pyrimidine rings create a scaffold that, while synthetically versatile, can be inherently hydrophobic depending on the peripheral substitutions.[2][3]

Immediate Actions & Troubleshooting Steps:

  • Solvent Screening: Before proceeding with complex formulations, perform a small-scale solvent screening to identify a suitable co-solvent system. Common organic solvents like DMSO, ethanol, or PEG 400 can be used to prepare a concentrated stock solution, which is then diluted into the final aqueous assay buffer. However, be mindful of the final solvent concentration as it may affect your biological assay.

  • pH Adjustment: The solubility of your compound may be pH-dependent, especially if it contains ionizable functional groups.[4] Systematically vary the pH of your aqueous buffer to determine if solubility improves at a more acidic or basic pH.

  • Temperature Control: In some cases, a slight increase in temperature can improve solubility. However, ensure that the temperature change does not negatively impact the stability of your compound or the integrity of your assay.

Long-Term Solutions:

If the above immediate actions are insufficient, consider the following more advanced strategies:

  • Chemical Modification: If you are in the process of synthesizing analogs, consider modifications to the pyrazolo[1,5-a]pyrimidine scaffold that can disrupt crystal packing and improve solubility. This can include adding flexible side chains or groups that increase rotational degrees of freedom.[1]

  • Formulation Development: For promising lead compounds with persistent solubility issues, formulation strategies such as solid dispersions or encapsulation in nanosystems may be necessary.[5][6]

Issue 2: I am struggling to achieve a high enough concentration of my compound for in vivo studies.

Root Cause Analysis:

The poor aqueous solubility of many pyrazolo[1,5-a]pyrimidine derivatives directly translates to challenges in preparing injectable formulations for animal studies, limiting the achievable dose and potentially compromising the pharmacokinetic and pharmacodynamic assessment.

Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Chemical Modification (Long-term) cluster_3 Evaluation Start Poor in vivo formulation solubility Assess_Properties Characterize Physicochemical Properties (pKa, LogP, Crystal Form) Start->Assess_Properties Co_solvents Co-solvent Systems (e.g., PEG, Solutol) Assess_Properties->Co_solvents Simple approach Surfactants Surfactant-based Formulations (e.g., Micelles) Assess_Properties->Surfactants Moderate complexity Lipid_based Lipid-based Formulations (e.g., SEDDS) Assess_Properties->Lipid_based For lipophilic compounds Nanosystems Nanosuspensions or Encapsulation (e.g., Liposomes) Assess_Properties->Nanosystems For very poor solubility Prodrug Prodrug Approach Assess_Properties->Prodrug If formulation fails Salt_Formation Salt Formation Assess_Properties->Salt_Formation If ionizable Structural_Mod Structural Modification Assess_Properties->Structural_Mod Early-stage development Evaluate_Formulation Evaluate Formulation Stability & in vitro Drug Release Co_solvents->Evaluate_Formulation Surfactants->Evaluate_Formulation Lipid_based->Evaluate_Formulation Nanosystems->Evaluate_Formulation In_Vivo_Study Proceed to in vivo Studies Prodrug->In_Vivo_Study Salt_Formation->In_Vivo_Study Structural_Mod->In_Vivo_Study Evaluate_Formulation->In_Vivo_Study

Caption: Workflow for troubleshooting poor in vivo formulation solubility.

Experimental Protocols:

Protocol 1: Preparation of a Simple Co-solvent Formulation

  • Weigh the required amount of the pyrazolo[1,5-a]pyrimidine derivative.

  • Dissolve the compound in a minimal amount of a biocompatible organic solvent such as DMSO or N-methyl-2-pyrrolidone (NMP).[7]

  • In a separate container, prepare the vehicle, which could be a mixture of polyethylene glycol 400 (PEG 400) and saline. A common ratio is 60% PEG 400 and 40% saline.

  • Slowly add the drug solution from step 2 to the vehicle from step 3 while vortexing or stirring to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Screening for Solubility Enhancement with Polymers

This protocol is adapted from a miniaturized assay to screen for polymers that can enhance the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives.[5][8]

  • Prepare stock solutions of your pyrazolo[1,5-a]pyrimidine derivative in a suitable organic solvent (e.g., DMSO).

  • Prepare stock solutions of various pharmaceutically acceptable polymers (e.g., PVP, PVA, Soluplus®) in water.

  • In a 96-well plate, dispense a small amount of the drug stock solution into each well.

  • Add the different polymer solutions to the wells.

  • Allow the solvent to evaporate, leaving behind a solid dispersion of the drug in the polymer.

  • Reconstitute the solid dispersions with water or buffer.

  • Quantify the amount of dissolved drug using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Compare the solubility in the presence of different polymers to that of the drug alone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of pyrazolo[1,5-a]pyrimidine derivatives?

A1: The poor solubility of pyrazolo[1,5-a]pyrimidine derivatives primarily stems from their molecular structure. The fused, planar heterocyclic ring system can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is difficult to overcome by the solvation energy of water.[1] Additionally, many potent derivatives are substituted with hydrophobic moieties to enhance their binding to biological targets, which further decreases their aqueous solubility.[3]

Q2: How can I rationally design more soluble pyrazolo[1,5-a]pyrimidine analogs?

A2: To rationally design more soluble analogs, you can employ several medicinal chemistry strategies:

  • Disrupting Crystal Packing: Introduce substituents that disrupt the planarity of the molecule and hinder efficient crystal packing. This can be achieved by adding bulky groups or flexible alkyl chains.[1]

  • Increasing Polarity: Incorporate polar functional groups, such as hydroxyl, amino, or carboxylic acid groups, that can participate in hydrogen bonding with water.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the parent drug to a more soluble form that, after administration, is converted back to the active drug in vivo.[9] This is a well-established method to improve the physicochemical properties of drug candidates.[9]

Q3: What are the pros and cons of different formulation strategies for improving solubility?

A3: The choice of formulation strategy depends on the specific properties of your compound and the intended application.

Formulation StrategyProsCons
Co-solvents Simple to prepare, suitable for early-stage studies.Risk of drug precipitation upon dilution, potential for solvent toxicity.[7]
Solid Dispersions Can significantly increase the dissolution rate and apparent solubility.[5][10]May require specialized equipment (e.g., spray dryer, hot-melt extruder), potential for physical instability (recrystallization).
Nanosystems (e.g., Liposomes, Nanoparticles) Can encapsulate and protect the drug, suitable for targeted delivery, can overcome very poor solubility.[6]More complex to prepare and characterize, potential for stability issues, may have different pharmacokinetic profiles.
Self-Emulsifying Drug Delivery Systems (SEDDS) Spontaneously form fine emulsions in the GI tract, enhancing drug solubilization and absorption.[11]Limited to lipid-soluble drugs, may have a high surfactant content.

Q4: Can salt formation be used to improve the solubility of pyrazolo[1,5-a]pyrimidine derivatives?

A4: Yes, salt formation is a common and effective method for increasing the solubility of ionizable compounds.[4][12] If your pyrazolo[1,5-a]pyrimidine derivative has a sufficiently acidic or basic functional group, it can be converted into a salt with a suitable counterion.[13] This can significantly improve its aqueous solubility and dissolution rate.[4] However, the success of this approach depends on the pKa of the ionizable group and the properties of the resulting salt.[4]

Q5: What is the role of crystal structure in the solubility of these compounds?

A5: The crystal structure, or the arrangement of molecules in the solid state, plays a crucial role in solubility. A highly ordered and stable crystal lattice with strong intermolecular forces will have a high melting point and low solubility.[1] Conversely, a less stable, amorphous form of the same compound will generally exhibit higher solubility. Strategies that disrupt the crystal lattice, such as introducing conformational flexibility or creating amorphous solid dispersions, can therefore lead to significant improvements in solubility.[1]

Logical Relationships in Solubility Enhancement

G cluster_0 Chemical Approaches cluster_1 Formulation Approaches Poor_Solubility Poor Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine Structural_Mod Structural Modification (e.g., adding polar groups) Poor_Solubility->Structural_Mod Prodrug Prodrug Synthesis Poor_Solubility->Prodrug Salt_Formation Salt Formation Poor_Solubility->Salt_Formation Solid_Dispersion Solid Dispersion (with polymers) Poor_Solubility->Solid_Dispersion Nanosystems Nanosystems (e.g., liposomes) Poor_Solubility->Nanosystems Co_solvents Co-solvent Systems Poor_Solubility->Co_solvents Enhanced_Bioavailability Enhanced Bioavailability & Therapeutic Efficacy Structural_Mod->Enhanced_Bioavailability Prodrug->Enhanced_Bioavailability Salt_Formation->Enhanced_Bioavailability Solid_Dispersion->Enhanced_Bioavailability Nanosystems->Enhanced_Bioavailability Co_solvents->Enhanced_Bioavailability

Caption: Interplay of strategies to overcome poor solubility.

References

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., Watts, V. J., & Flaherty, D. P. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(1), 413-434. [Link]

  • Castagnolo, D., Manfroni, G., Radi, M., & Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 467-471. [Link]

  • Agboola, O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-50. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Molecular Pharmaceutics, 15(3), 1056-1064. [Link]

  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. R Discovery. [Link]

  • CPL. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5038. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925. [Link]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40327-40337. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Mohammed, A. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • El-Sayed, N. N. E., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Lee, S., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 413-434. [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Dong, L. C., et al. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 31(4). [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4946. [Link]

  • Agboola, O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-50. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3491. [Link]

  • CPL. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5038. [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & Gaffer, H. E. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 16(6), 5181-5191. [Link]

  • CPL. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 26(11), 3180. [Link]

  • Sikdar, A., et al. (2023). A plausible mechanism for the synthesis of pyrazolo[1,5-a]pyrimidine using solvent-free mechanochemical conditions. ResearchGate. [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & Gaffer, H. E. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Semantic Scholar. [Link]

Sources

Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high regioselectivity in this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles.

Introduction: The Regioselectivity Challenge

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for constructing the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core in medicinal chemistry.[1][2][3] However, the use of unsymmetrical 1,3-dicarbonyl compounds introduces a significant challenge: the potential for the formation of two constitutional isomers. The control over which nitrogen atom of the 5-aminopyrazole (the endocyclic N1 or the exocyclic amino group) initiates the cyclization, and to which carbonyl group it adds, dictates the final substitution pattern of the pyrimidine ring. This guide will help you understand and control these factors to achieve your desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of two regioisomers in my reaction between 5-aminopyrazole and an unsymmetrical β-ketoester. What is the primary factor dictating the product ratio?

A1: The regioselectivity in the reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds is primarily governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the nitrogen atoms in the aminopyrazole.[1] Generally, the more electrophilic carbonyl group will be attacked by the more nucleophilic nitrogen atom. In a β-ketoester, the ketone carbonyl is typically more electrophilic than the ester carbonyl. The exocyclic amino group of the 5-aminopyrazole is generally considered more nucleophilic than the endocyclic N1 nitrogen. Therefore, the initial and often rate-determining step is the nucleophilic attack of the exocyclic amino group on the more electrophilic ketone carbonyl. Subsequent cyclization and dehydration lead to the formation of the pyrazolo[1,5-a]pyrimidine. However, this outcome can be influenced by several factors, including steric hindrance and the electronic nature of the substituents on both reactants, as well as the reaction conditions.

Q2: How do acidic or basic conditions influence the regioselectivity?

A2: Reaction conditions play a crucial role in modulating regioselectivity.[1]

  • Acidic Conditions: In the presence of an acid catalyst (e.g., acetic acid, H₂SO₄), the carbonyl groups of the β-dicarbonyl compound are protonated, enhancing their electrophilicity.[1][4] This often favors the attack of the less basic but still nucleophilic endocyclic nitrogen (N1) of the aminopyrazole, which can lead to the formation of the alternative regioisomer. Acidic conditions can also facilitate the dehydration step of the reaction.

  • Basic Conditions: Basic catalysts (e.g., KOH, piperidine, triethylamine) can deprotonate the 5-aminopyrazole, increasing the nucleophilicity of the exocyclic amino group.[2] This generally promotes the formation of the isomer resulting from the initial attack of the exocyclic amine on the more electrophilic carbonyl.

The choice between acidic and basic conditions provides a valuable tool for selectively targeting one regioisomer over the other.

Q3: Can substituents on the 5-aminopyrazole ring direct the regioselectivity?

A3: Absolutely. Substituents on the pyrazole ring can significantly influence the electronic properties and steric environment of the nucleophilic centers.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CO₂R) at the C3 or C4 position of the 5-aminopyrazole decrease the nucleophilicity of both the endocyclic and exocyclic nitrogens. This can slow down the reaction but can also enhance the selectivity by making one nitrogen significantly less reactive than the other.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the pyrazole ring and enhance the nucleophilicity of the nitrogen atoms, generally leading to faster reaction rates. The position of the EDG can subtly influence which nitrogen atom is more nucleophilic, thereby affecting the regiochemical outcome.

Structure-activity relationship (SAR) studies have shown that even small changes to the substituents can have a profound impact on the biological activity of the final compounds, making regiocontrol a critical aspect of drug design.[1][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Product Mixture) 1. Similar electrophilicity of the two carbonyl groups in the β-dicarbonyl compound.2. Reaction conditions (pH, temperature) are not optimal for differentiating the reactivity of the nucleophilic centers.3. Substituents on the aminopyrazole do not sufficiently differentiate the nucleophilicity of the N1 and exocyclic amino groups.1. Modify the β-dicarbonyl compound to increase the electronic differentiation between the carbonyls (e.g., use a β-ketoamide instead of a β-ketoester).2. Systematically screen reaction conditions. Try a strong acid catalyst (e.g., p-TsOH) or a base (e.g., DBU). Microwave-assisted synthesis can sometimes improve selectivity.[1]3. If possible, modify the substituents on the aminopyrazole to electronically favor one nucleophilic center over the other.
Low Yield 1. Steric hindrance at the reaction site.2. Decomposition of starting materials or product under harsh reaction conditions.3. Insufficient activation of the carbonyl group.1. Increase the reaction temperature or use a more active catalyst. If steric hindrance is a major issue, a different synthetic route may be necessary.2. Lower the reaction temperature and extend the reaction time. Use milder acidic or basic conditions.3. For less reactive dicarbonyl compounds, consider using a stronger acid catalyst or pre-forming an enolate under basic conditions.
Formation of an Unexpected Isomer 1. The reaction may be proceeding under thermodynamic control rather than kinetic control.2. The presumed relative electrophilicity of the carbonyls or nucleophilicity of the nitrogens is incorrect for the specific substrate combination.1. Lower the reaction temperature to favor the kinetically controlled product. Analyze the product ratio over time to understand the reaction profile.2. Thoroughly characterize the product using 2D NMR techniques (HMBC, NOESY) to unequivocally determine the structure. Re-evaluate the electronic and steric effects of your specific substrates. Single-crystal X-ray diffraction is the definitive method for structure confirmation.[2]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Condensation
  • To a solution of the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the β-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Catalyzed Condensation
  • Dissolve the 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol) in a suitable solvent (e.g., ethanol, DMF).

  • Add a catalytic amount of a base (e.g., piperidine, 2-3 drops, or potassium hydroxide, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Reaction Pathway

The regiochemical outcome is determined by the initial nucleophilic attack. The following diagram illustrates the two possible pathways for the reaction of a 5-aminopyrazole with an unsymmetrical β-ketoester.

G cluster_reactants Reactants cluster_pathwayA Pathway A: Kinetic Control (Common) cluster_pathwayB Pathway B: Thermodynamic/Acid-Catalyzed aminopyrazole 5-Aminopyrazole A1 Attack by exocyclic NH₂ on more electrophilic ketone aminopyrazole->A1 More Nucleophilic (Base-catalyzed) B1 Attack by endocyclic N1 on ketone or ester aminopyrazole->B1 Less Nucleophilic (Acid-catalyzed) ketoester Unsymmetrical β-Ketoester ketoester->A1 ketoester->B1 A2 Cyclization and Dehydration A1->A2 A_product Regioisomer A A2->A_product B2 Cyclization and Dehydration B1->B2 B_product Regioisomer B B2->B_product

Caption: Regioselective pathways in pyrazolo[1,5-a]pyrimidine synthesis.

Decision-Making Workflow for Optimizing Regioselectivity

When faced with a new synthesis, a systematic approach is key. The following workflow can guide your experimental design.

G start Start: Synthesize a Substituted Pyrazolo[1,5-a]pyrimidine choose_reagents Choose 5-Aminopyrazole and Unsymmetrical 1,3-Dicarbonyl start->choose_reagents initial_rxn Run Initial Reaction (e.g., neutral, reflux in EtOH) choose_reagents->initial_rxn analyze Analyze Product Mixture (LC-MS, NMR) initial_rxn->analyze desired_isomer Is Desired Isomer the Major Product? analyze->desired_isomer optimize_yield Optimize Yield and Purity (Temperature, Concentration) desired_isomer->optimize_yield Yes troubleshoot Troubleshoot Regioselectivity desired_isomer->troubleshoot No end End: Optimized Protocol optimize_yield->end acid_cat Try Acidic Conditions (AcOH, p-TsOH) troubleshoot->acid_cat base_cat Try Basic Conditions (Piperidine, KOH) troubleshoot->base_cat analyze_again Re-analyze Product Ratio acid_cat->analyze_again base_cat->analyze_again select_best Select Best Condition analyze_again->select_best select_best->optimize_yield

Caption: Workflow for optimizing regioselectivity.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings.
  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsatur
  • Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.

Sources

Technical Support Center: Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS). This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their microwave-assisted reactions and troubleshoot common challenges. Here, we combine fundamental principles with practical, field-tested solutions to help you achieve consistent and successful results.

Frequently Asked Questions (FAQs)

1. Why is my reaction not reaching the set temperature?

This is a common issue often related to the dielectric properties of your reaction mixture. Microwave energy heats polar molecules by causing them to rotate and align with the oscillating electric field. If your solvent or reagen[1]ts are non-polar, they will not absorb microwave energy efficiently.

2. My reaction is giving a low yield compared to conventional heating. What should I do?

Low yields can stem from several factors. It could be related to non-optimal temperature, reaction time, or even unexpected side reactions at elevated temperatures. Sometimes, direct translation of conventional methods to microwave synthesis requires re-optimization.

3. I'm seeing charring[2][3] or decomposition of my starting material. How can I prevent this?

Charring is a sign of localized overheating. This can be caused by poor stirring, non-uniform microwave field distribution, or the presence of "hotspots" in your reaction vessel. Highly absorbing material[4]s, like ionic liquids or certain catalysts, can also lead to runaway temperatures if not properly controlled.

4. The pressure in my reaction vial is exceeding the safe limit. What's causing this?

High pressure is a direct consequence of heating a solvent above its boiling point in a sealed vessel. This is a desired effect [5][6]in MAOS to accelerate reactions. However, excessive pressure can indicate a number of issues, including using a low-boiling point solvent for a high-temperature reaction or the unexpected generation of gaseous byproducts.

5. What is "arcing" and why is it happening in my microwave reactor?

Arcing, or sparking, occurs when there is a discharge of electricity within the microwave cavity. This is often caused by t[7][8]he presence of metal objects, but can also be due to conductive residues or damage to the microwave's interior.

In-Depth Troubleshoo[7][8][9][10]ting Guides

Issue 1: Inefficient Heating or Failure to Reach Target Temperature

Underlying Cause

The ability of a substance to convert microwave energy into heat is determined by its dielectric properties, specifically its dielectric loss (ε'') and dielectric constant (ε'). Solvents and reagents with high dielectric loss are efficient microwave absorbers. Non-polar solvents like t[9]oluene and hexane are transparent to microwaves and will not heat effectively on their own.

Troubleshooting P[12][13][14]rotocol
  • Solvent Selection:

    • Primary Choice: Opt for polar solvents with high dielectric loss. Common choices include DMF, DMSO, acetonitrile, and alcohols.

    • Co-solvent Stra[10][11]tegy: If your reaction requires a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to facilitate heating. Ionic liquids are particu[10]larly effective as they are composed entirely of ions and absorb microwave radiation very efficiently.

  • **Reagent Polarity:[10] Assess the polarity of your reactants. If they are highly polar, they may contribute significantly to the overall heating of the reaction mixture.

  • Vessel and Volume Check: Ensure you are using the correct vial size for your reaction volume as recommended by the instrument manufacturer. Underfilling or overfilli[12]ng can affect the heating efficiency.

Data-Driven Solvent Choice
Solvent ClassExamplesMicrowave AbsorptionTypical Use Case
High Absorbers Alcohols (Methanol, Ethanol), DMSO, Ethylene GlycolExcellentRapid heating to moderate temperatures.
Medium Absorbers [9][13]DMF, Acetonitrile, WaterGoodVersatile for a wide range of reactions.
Low Absorbers T[9]oluene, Hexane, DioxanePoorRequire a polar co-solvent or susceptor.

Issue 2: Lo[12]w Product Yield or Incomplete Conversion

Underlying Cause

While MAOS can dramatically reduce reaction times, the optimal conditions may differ from conventional heating methods. Factors such as temperature, time, and even the reaction vessel can influence the outcome.

Troubleshooting Workflow

Caption: Workflow for troubleshooting low reaction yields.

Optimization Strategy
  • Systematic Parameter Variation:

    • Temperature: Incrementally increase the reaction temperature. A 10 °C increase can double the reaction rate.

    • Time: If incr[6]easing the temperature leads to decomposition, try extending the reaction time at a slightly lower temperature.

  • Vial and Stirring:

    • Ensure you are using a magnetic stir bar appropriate for the vial size to promote even heating.

    • For heterogeneous[12] reactions, vigorous stirring is crucial to prevent localized overheating of solid components.

  • Re-evaluate Chemistry: Some reactions may not be suitable for high temperatures. In such cases, explore alternative synthetic routes that are more amenable to microwave conditions.

Issue 3: Arcing or Sparking in the Microwave Cavity

Underlying Cause

Arcing is a serious safety concern that can damage the microwave reactor. It is typically caused by[4] the interaction of microwaves with conductive materials.

Immediate Actions & Solutions
  • Stop the Reaction Immediately: If you observe arcing, terminate the experiment.

  • Inspect the Reaction Setup:

    • Metal Contamination: Check for any metal objects, such as spatulas, stir bars with exposed metal, or aluminum foil fragments.

    • Vessel Integrit[7]y: Examine the reaction vial for any cracks or defects.

    • Septa: Ensure the vial cap and septum are correctly seated and not damaged. Some septa materials may not be suitable for high temperatures.

  • Clean the Microwav[14][15][16][17]e Cavity:

    • Remove any spills or residues from the interior of the microwave. Carbonized material can become conductive and cause arcing.

    • Inspect the waveg[7][18]uide cover for any damage or buildup of residue. A damaged waveguide cover[8] should be replaced.

  • Check for Chipped [8]Paint: Exposed metal from chipped paint on the interior walls of the microwave can also lead to arcing.

Issue 4: Over[8][9][10]-Pressurization of the Reaction Vessel

Underlying Cause

The pressure inside a sealed microwave vial is a function of the solvent's vapor pressure at a given temperature. Reactions that produce ga[5]seous byproducts can also contribute to a rapid increase in pressure.

Preventative Measures and Solutions
  • Solvent Choice:

    • Use a solvent with a higher boiling point if you need to run the reaction at a high temperature. For example, consider swi[10]tching from dichloromethane to dichloroethane.

    • Consult vapor pre[10]ssure charts for your chosen solvent to estimate the expected pressure at your target temperature.

  • Reaction Volume: [19] Do not overfill the reaction vial. A headspace is necessary to accommodate the expansion of the solvent vapor.

  • Reaction Stoichiom[6]etry: Be cautious with reactions known to generate gas (e.g., those that release CO2, N2, or HCl). If possible, run these re[6]actions in an open-vessel system or at a lower concentration.

Pressure Management Logic

G start High Pressure Warning check_solvent Is Solvent Boiling Point Appropriate for Temperature? start->check_solvent check_volume Is Vial Fill Volume Correct? check_solvent->check_volume Yes solution1 Switch to Higher Boiling Point Solvent check_solvent->solution1 No check_gas Does Reaction Produce Gaseous Byproducts? check_volume->check_gas Yes solution2 Reduce Reaction Volume check_volume->solution2 No solution3 Reduce Concentration or Use Open Vessel check_gas->solution3 Yes end_good Proceed with Reaction check_gas->end_good No solution1->end_good solution2->end_good end_bad STOP & Re-evaluate solution3->end_bad

Caption: Decision tree for managing high-pressure events.

Safety First: A Non-Negotiable Principle

Always operate microwave reactors according to the manufacturer's guidelines. Never use domestic microw[4]ave ovens for chemical synthesis, as they lack the necessary safety features for pressure and temperature control. Be aware of the potential[1][4] hazards of your reagents at high temperatures and pressures.

References

  • What[4] types of solvents are preferred for microwave assisted... (1 Answer) - Transtutors. (2022-02-23).

  • Microwave Synthesis Conditions.docx - UCSB MRL.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025-11-07).
  • Solvent Choice for Microwave Synthesis - CEM Corpor
  • Approaches for Scale-Up of Microwave-Promoted Reactions - ACS Public
  • Microwave Assisted Organic Synthesis.
  • Strategies for microwave scale-up | Download Scientific Diagram - ResearchG
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - NIH.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - RSC Publishing. (2024-12-10).
  • (PDF)
  • 10 - Organic Syntheses Procedure.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
  • A brief review: Microwave assisted organic reaction - Scholars Research Library.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwave Reactor Safety.
  • A Continuous-Flow Microwave Reactor for Conducting High-Temperature and High-Pressure Chemical Reactions | Request PDF - ResearchG
  • Microwave Reactor Guidelines - University of Houston. (2008-12-01).
  • Reaction control Control of pressure and temper
  • Why Is My Microwave Sparking? - D3 Appliance. (2024-04-09).
  • Biotage® Microwave Reaction Vials.
  • Septa Selection Guide.
  • Microwave Sparking? Here's what you should do about it! - YouTube. (2025-08-22).
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - NIH. (2021-10-18).
  • Microwave Sparking/Arcing — Microwave Troubleshooting - YouTube. (2022-05-16).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023-11-07).
  • Shimadzu's Guide to Vial Selection.
  • Microwave Synthesis - Organic Chemistry Portal.
  • How to Fix a Sparking or Arcing Microwave - PartSelect. (2023-11-21).
  • Septa Selection Guide - Thermo Fisher Scientific.
  • Vial Septa Selection Guide - News - Aijiren Technology. (2025-03-26).
  • Is Your Microwave Sparking? Here's How to Fix It - Flamingo Appliance Service. (2024-10-01).

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Technical Support Center: Scaling Up the Synthesis of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.

Overview of the Synthesis

The synthesis of this compound typically proceeds via the condensation reaction between a substituted aminopyrazole and a β-ketoester. A common and effective route involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate.[1][2] This reaction is often catalyzed by an acid and can be influenced by various parameters, making a thorough understanding of the reaction mechanism and potential side reactions crucial for successful scale-up.

Below is a general reaction scheme for the synthesis:

Reaction_Scheme reagent1 3-Amino-5-methylpyrazole plus + reagent2 Ethyl Acetoacetate arrow Acid Catalyst / Heat reagent2->arrow product This compound arrow->product Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity optimize_temp Optimize Reaction Temperature (Small-scale trials) check_purity->optimize_temp Purity Confirmed optimize_catalyst Screen Different Acid Catalysts (e.g., p-TsOH, H2SO4) optimize_temp->optimize_catalyst check_mixing Ensure Efficient Mixing (Especially on scale-up) optimize_catalyst->check_mixing inert_atmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) check_mixing->inert_atmosphere monitor_rxn Monitor Reaction Progress (TLC, LC-MS) inert_atmosphere->monitor_rxn

Caption: Decision tree for troubleshooting low reaction yields.

Q2: Upon scaling up the reaction from grams to kilograms, I've noticed a significant drop in yield and an increase in impurities. What could be the reason?

A2: This is a classic challenge in process chemistry, often related to mass and heat transfer limitations. [3]

  • Heat Transfer: The condensation reaction is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots" where the temperature is significantly higher than the set point, promoting thermal degradation of the product and the formation of byproducts. [3] * Mitigation:

    • Controlled Addition: Add one of the reactants (e.g., ethyl acetoacetate) slowly to the reactor containing the other reactant and solvent to control the rate of heat generation.
    • Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction.
  • Mass Transfer (Mixing): As mentioned earlier, inefficient mixing becomes more pronounced at a larger scale. This can lead to poor reaction kinetics and the formation of impurities due to localized high concentrations of reactants. [3] * Mitigation:

    • Appropriate Agitation: Use an appropriate impeller design and stirring speed for the reactor size and viscosity of the reaction mixture.

Table 1: Key Parameters for Scale-Up Consideration

ParameterLab Scale (Grams)Pilot/Production Scale (Kilograms)Mitigation Strategy
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Low surface area to volume ratio, potential for hot spots.Controlled addition of reagents, efficient reactor cooling. [3]
Mass Transfer Efficient mixing is easily achieved.Inefficient mixing can lead to localized concentrations.Proper impeller design and agitation speed.
Reaction Time Typically shorter due to efficient heat and mass transfer.May need to be re-optimized due to slower heating/cooling and mixing.Monitor reaction progress closely (in-process controls).
Q3: I am observing a persistent impurity with a similar polarity to my product, making purification by column chromatography difficult. How can I identify and minimize it?

A3: The formation of isomeric byproducts is a common issue in the synthesis of pyrazolo[1,5-a]pyrimidines.

  • Potential Isomeric Impurity: The reaction between 3-amino-5-methylpyrazole and ethyl acetoacetate can potentially lead to the formation of the isomeric product, Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This occurs if the initial condensation happens at the other nitrogen of the pyrazole ring.

  • Identification:

    • LC-MS: Liquid chromatography-mass spectrometry can help in identifying the molecular weight of the impurity.

    • NMR Spectroscopy: Detailed 1D and 2D NMR analysis (like NOESY) of the purified impurity can help in elucidating its structure.

  • Minimization Strategies:

    • Control of Reaction Conditions: The regioselectivity of the cyclization can be highly dependent on the solvent and the acid catalyst used. [1]Experimenting with different acids (e.g., p-toluenesulfonic acid, sulfuric acid, acetic acid) and solvents (e.g., ethanol, toluene, dioxane) on a small scale can help in finding conditions that favor the formation of the desired isomer.

    • Purification: If the impurity is still formed, fractional crystallization might be a more effective purification method on a large scale than column chromatography. Experiment with different solvent systems for crystallization.

Detailed Experimental Protocol (Lab Scale)

This protocol is a starting point and may require optimization for your specific conditions and scale.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Amino-5-methylpyrazole97.1210.0 g0.103
Ethyl Acetoacetate130.1414.8 g (14.6 mL)0.114
Glacial Acetic Acid-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole (10.0 g, 0.103 mol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the solid dissolves.

  • Slowly add ethyl acetoacetate (14.8 g, 0.114 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure this compound. A patent for a similar compound suggests isopropanol for crystallization. [4]

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. PubMed Central.
  • Manetti, F., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • BenchChem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem Technical Support.
  • Shekarrao, et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. PubMed Central.
  • Hoang, et al. A robust and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines. PubMed Central.
  • Kamal, A., et al. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Ghorab, M. M., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
  • Google Patents. (2017). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Attia, M. H., et al.
  • Al-Issa, S. A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • Taylor, R. D., et al. (2019). The numerous medicinal uses of pyrimidine may be explained by the fact that it is a component of DNA and RNA. Arabian Journal of Chemistry.

Sources

Technical Support Center: Byproduct Formation in the Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of drugs like Zaleplon and the anticancer agent Dinaciclib.[1] However, their synthesis is not always straightforward, and the formation of unexpected byproducts can lead to low yields and purification challenges. This guide provides in-depth, experience-driven insights to help you navigate these synthetic hurdles.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab, offering explanations for the underlying chemistry and providing actionable solutions.

Question 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge in pyrazolo[1,5-a]pyrimidine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[1][2] The regioselectivity is primarily dictated by the differential reactivity of the two electrophilic centers in the 1,3-bielectrophilic reagent and the nucleophilic sites of the 5-aminopyrazole.

Common Scenarios & Solutions:

  • Reaction with Unsymmetrical β-Diketones: The initial condensation can occur at either carbonyl group. The outcome is influenced by both steric and electronic factors of the substituents on the diketone and the aminopyrazole.

    • Insight: The more electrophilic carbonyl carbon will preferentially react with the exocyclic amino group of the 5-aminopyrazole. Electron-withdrawing groups on the diketone will enhance the electrophilicity of the adjacent carbonyl carbon.

    • Troubleshooting:

      • Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly influence the reaction pathway. Acidic conditions, for instance, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3] Experiment with different acids (e.g., acetic acid, H₂SO₄) or bases (e.g., piperidine, NaOMe) to favor one regioisomer.[1][3]

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve regioselectivity in some cases by providing rapid and uniform heating, which can favor the thermodynamically more stable product.[2][3]

      • Protecting Groups: If one carbonyl is significantly more reactive, consider a protecting group strategy, though this adds steps to the synthesis.

  • Reaction with β-Ketoesters: The ester and ketone carbonyls have different reactivities. Generally, the ketone is more electrophilic and will react preferentially with the exocyclic amino group.

    • Insight: The reaction of 5-aminopyrazoles with β-ketoesters is a reliable method for controlling regioselectivity.[3]

    • Troubleshooting: If you are observing the undesired regioisomer, it could be due to harsh reaction conditions leading to side reactions. Consider lowering the reaction temperature or using a milder catalyst.

Question 2: I'm observing an unexpected byproduct, and my yield of the desired pyrazolo[1,5-a]pyrimidine is low. What could be the cause?

Low yields are often a direct consequence of competing side reactions. Identifying the structure of the byproduct is the first step in diagnosing the problem.

Common Byproducts and Their Origins:

Byproduct TypePotential CauseSuggested Solution(s)
Isomeric Pyrazolo[3,4-b]pyridines Reaction with certain β-halovinyl/aryl aldehydes can lead to the formation of this isomeric scaffold, especially under suboptimal microwave or catalyst conditions.[3]Carefully optimize microwave power and catalyst loading. Ensure the use of an appropriate solvent like DMSO, as water has been shown to be unsuitable for this transformation.[3]
Imine Derivatives Incomplete cyclization, often due to insufficient heating, incorrect catalyst, or suboptimal microwave power, can result in the isolation of stable imine intermediates.[3]Increase reaction time or temperature. Optimize microwave conditions (power and time). Ensure the catalyst is active and used in the correct stoichiometric amount.
Dimerization or Polymerization of Starting Materials Highly reactive starting materials, such as certain enaminones or activated methylene compounds, can self-condense or polymerize under the reaction conditions.[2]Use a more dilute solution. Add the highly reactive reagent slowly to the reaction mixture. Optimize the reaction temperature to favor the desired cyclization over side reactions.
Unexpected Aromatic Heterocycles (e.g., Thieno[2,3-b]pyridines) Certain starting materials and reagents can lead to entirely different heterocyclic systems. For example, the reaction of a pyridinethione intermediate with α-halo ketones can yield thieno[2,3-b]pyridines.[3]Carefully review the literature for the specific combination of reactants you are using. The formation of such unexpected products often points to a known but unanticipated reaction pathway.

Visualizing Reaction Pathways:

The following diagram illustrates the general reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from a 5-aminopyrazole and a 1,3-dicarbonyl compound, highlighting potential points of byproduct formation.

reaction_pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Imine/Enamine Intermediate Imine/Enamine Intermediate 5-Aminopyrazole->Imine/Enamine Intermediate Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Imine/Enamine Intermediate Other Byproducts Other Byproducts 1,3-Dicarbonyl->Other Byproducts Self-condensation/ Decomposition Desired Pyrazolo[1,5-a]pyrimidine Desired Pyrazolo[1,5-a]pyrimidine Imine/Enamine Intermediate->Desired Pyrazolo[1,5-a]pyrimidine Cyclization/ Dehydration Regioisomeric Byproduct Regioisomeric Byproduct Imine/Enamine Intermediate->Regioisomeric Byproduct Alternative Cyclization

Caption: Reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Question 3: My purification by column chromatography is difficult, and I suspect I have closely related byproducts. What are my options?

Purification can be challenging due to the similar polarities of the desired product and certain byproducts, especially regioisomers.

Purification Strategies:

  • Column Chromatography Optimization:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazolo[1,5-a]pyrimidine derivatives.[4]

    • Solvent System: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can improve separation.

    • TLC Analysis: Before running a column, carefully analyze your crude mixture by thin-layer chromatography (TLC) using various solvent systems to find the one that gives the best separation between your product and the impurities.[5]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying crystalline solids and can sometimes be more effective than chromatography for removing small amounts of closely related impurities.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary. Although more expensive and time-consuming, it offers superior resolution.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?

The most prevalent and versatile method is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound.[2] Variations of this core strategy include:

  • Reaction with 1,3-dicarbonyl compounds (β-diketones, β-ketoesters): This is a widely used, robust method.[3]

  • Reaction with α,β-unsaturated ketones (chalcones) and enaminones: These reactions often proceed via a Michael addition followed by cyclization.[1][2]

  • Three-component reactions: One-pot syntheses involving a 3-aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile) offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[3]

  • Microwave-assisted synthesis: This technique can accelerate reaction times, improve yields, and in some cases, enhance regioselectivity.[2][3]

How can I improve the overall yield of my synthesis?

Improving yield often involves a multi-faceted approach:

  • Purity of Starting Materials: Ensure your 5-aminopyrazole and 1,3-dicarbonyl compound are pure. Impurities can lead to side reactions.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may be beneficial in some cases but can lead to byproducts in others.

  • Reaction Conditions: Optimize the temperature, reaction time, solvent, and catalyst. A design of experiments (DoE) approach can be useful for systematically optimizing these parameters.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.[5]

Are there any "green" chemistry approaches for synthesizing pyrazolo[1,5-a]pyrimidines?

Yes, green chemistry principles are increasingly being applied to the synthesis of these compounds. Approaches include:

  • Solvent-free reactions: Microwave-assisted, solvent-free reactions have been successfully employed.[3]

  • Aqueous media: Some syntheses have been developed to proceed in water or aqueous ethanol, reducing the reliance on volatile organic solvents.[6]

  • Catalysis: The use of efficient and recyclable catalysts is an active area of research.

Experimental Protocol: A General Procedure for the Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine

This protocol provides a general guideline for the synthesis of a pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a 1,3-diketone under acidic conditions.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[3]

  • Addition of Reagents: To the stirred solution, add the 1,3-diketone (1.0-1.2 eq). If using acidic catalysis, a catalytic amount of a strong acid like sulfuric acid can be added.[3]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazolo[1,5-a]pyrimidine.[4][5]

Workflow Diagram:

experimental_workflow start Start dissolve 1. Dissolve 5-aminopyrazole in solvent start->dissolve add_reagents 2. Add 1,3-diketone and catalyst dissolve->add_reagents reflux 3. Heat to reflux and monitor by TLC add_reagents->reflux workup 4. Cool, neutralize, and extract reflux->workup purify 5. Purify by chromatography or recrystallization workup->purify end End purify->end

Caption: A typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

References

  • BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • Iorkula, T. H., Osayawe, O. J., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Anonymous. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. Retrieved from [Link]

  • Various Authors. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science.
  • Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6489. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from [Link]

  • Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., Cole, D. C., & McKew, J. C. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. Retrieved from [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10398. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, valued for their diverse biological activities.[1][2] The stability of these molecules is paramount for their effective application. This compound, while possessing a robust fused ring system, has functional groups that can be susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is the first step toward mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The ethyl ester functional group is particularly susceptible to hydrolysis under acidic or basic conditions.[3][4]

Q2: I am observing a loss of my compound in an aqueous buffer. What could be the cause?

A2: Loss of the compound in an aqueous buffer is likely due to hydrolysis of the ethyl ester group, especially if the buffer is not neutral (pH 7). Acid-catalyzed hydrolysis yields the corresponding carboxylic acid and ethanol, while base-catalyzed hydrolysis (saponification) results in the carboxylate salt and ethanol.[3][4][5] To troubleshoot this, verify the pH of your buffer and consider using a neutral buffer for your experiments. If the experimental conditions require an acidic or basic pH, minimize the exposure time and temperature.

Q3: Can I heat my compound for dissolution or during a reaction?

A3: While some pyrazolo[1,5-a]pyrimidine derivatives exhibit high thermal stability[6][7], it is generally advisable to use the lowest effective temperature for dissolution and reactions. Prolonged exposure to high temperatures can lead to thermal degradation. The specific thermal liability of this compound has not been extensively reported, so caution is recommended.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds exhibit photosensitivity, and pyrazolo[1,5-a]pyrimidines have been studied for their photophysical properties.[2][8] To prevent potential photodegradation, it is best practice to store the compound in amber vials or protected from light, and to conduct experiments under subdued lighting conditions whenever possible.

Q5: What are the best practices for long-term storage of this compound?

A5: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at a low temperature (e.g., 2-8°C or -20°C) and protected from light and moisture.[9][10] For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, use a non-aqueous, aprotic solvent and store at low temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of an aged sample Degradation of the parent compound.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in tracking the stability of your compound over time.
Loss of biological activity in a stored solution Chemical degradation of the compound.Prepare fresh solutions before each experiment. If this is not feasible, evaluate the stability of the compound in the chosen solvent and storage conditions by performing a time-course analysis of its purity.
Inconsistent results between experimental batches Variability in compound stability due to minor differences in experimental conditions (e.g., pH, temperature, light exposure).Standardize all experimental parameters. Ensure consistent pH, temperature, and light protection across all experiments.
Precipitation of the compound from an aqueous solution Hydrolysis of the ethyl ester to the less soluble carboxylic acid.Confirm the identity of the precipitate. If it is the carboxylic acid, consider using a buffer system that maintains the pH in a range where the acid remains soluble or use a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (untreated), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify degradation products. The extent of degradation can be quantified by the decrease in the peak area of the parent compound and the appearance of new peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Detection: Use a UV detector at a wavelength where the compound and its degradation products have significant absorbance (determine this by running a UV scan).

  • Method Validation: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Visualizing Stability Concepts

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Ethyl 2,7-dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylate Acid Carboxylic Acid Derivative Parent->Acid  H+/H₂O Salt Carboxylate Salt Parent->Salt  OH- Parent_Ox Ethyl 2,7-dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylate Oxidized Oxidized Products (e.g., N-oxides) Parent_Ox->Oxidized  [O] Parent_Photo Ethyl 2,7-dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylate Photo Photodegradants Parent_Photo->Photo  hν

Caption: Potential degradation pathways for the target compound.

Forced Degradation Workflow

Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Analyze HPLC/LC-MS Analysis Stress->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End End: Stability Profile Pathway->End

Caption: Workflow for a forced degradation study.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. ACS Publications. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Pharmaceutical Product Storage: Optimize Transport and Handling. Pharmuni. [Link]

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Modifying reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Pyrazolo[1,5-a]pyrimidines are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as protein kinase inhibitors for cancer therapy.[1][2] The successful synthesis of these molecules is therefore of critical importance.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines.

Q1: My cyclocondensation reaction is resulting in a low or no yield. What are the primary factors to investigate?

Low or no yield is a frequent challenge in organic synthesis. For pyrazolo[1,5-a]pyrimidine synthesis, which often involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, several factors can be at play.[1][3]

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of both the 3-aminopyrazole and the 1,3-dicarbonyl compound is paramount. Impurities can act as catalysts for side reactions or inhibit the desired reaction.[4]

    • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis.

  • Reaction Conditions: The choice of solvent and catalyst is critical and can dramatically influence the reaction outcome.[4]

    • Solvents: Acetic acid is a commonly employed solvent, often with a catalytic amount of a strong acid like sulfuric acid.[4] In other cases, polar aprotic solvents like DMSO have been shown to be effective.[5] The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics.

    • Catalysts: Both acid and base catalysis can be employed. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack. Basic catalysts, like piperidine or sodium ethoxide, can deprotonate the aminopyrazole, increasing its nucleophilicity.[4][6] The optimal catalyst will depend on the specific substrates being used.

  • Temperature and Reaction Time: These two parameters are intrinsically linked and often require optimization.

    • Recommendation: If your reaction is sluggish, consider incrementally increasing the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid decomposition of starting materials or products.[4] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[1][6]

  • Reactivity of the 1,3-Dicarbonyl Compound: The structure and electronic properties of the 1,3-dicarbonyl compound will influence its reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, facilitating the reaction.

Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity of the reaction?

The formation of isomers is a common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The two carbonyl groups can have different reactivities, leading to the formation of two possible regioisomers.

Strategies to Enhance Regioselectivity:

  • Choice of 1,3-Dicarbonyl Equivalent: Instead of a traditional 1,3-diketone, consider using a β-enaminone or an α,β-unsaturated ketone.[1][6] These substrates can offer greater control over the regioselectivity of the cyclization.

  • Reaction Conditions: The reaction conditions, especially the catalyst and solvent, can influence the regiochemical outcome.

    • Acid vs. Base Catalysis: The choice between acidic and basic conditions can favor the formation of one regioisomer over the other by altering the nucleophilicity of the different nitrogen atoms in the aminopyrazole and the electrophilicity of the carbonyl carbons.

  • Steric Hindrance: The steric bulk of substituents on both the aminopyrazole and the 1,3-dicarbonyl compound can direct the cyclization to the less sterically hindered position.

Q3: My product is difficult to purify. What are some effective purification strategies for pyrazolo[1,5-a]pyrimidines?

Purification can be a significant bottleneck. Pyrazolo[1,5-a]pyrimidines can sometimes be challenging to purify due to their polarity and potential for co-elution with starting materials or byproducts.

Purification Methodologies:

  • Column Chromatography: This is the most common method for purifying pyrazolo[1,5-a]pyrimidine derivatives.[7]

    • Stationary Phase: Silica gel is the most frequently used stationary phase.[7]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity of the solvent system can be adjusted based on the polarity of your compound, as determined by TLC analysis.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product, especially for crystalline solids.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative techniques can be employed.

Q4: I am considering a multi-component reaction approach. What are the advantages and key considerations?

Three-component reactions, often involving an aminopyrazole, an aldehyde, and an active methylene compound, offer a streamlined approach to synthesizing highly functionalized pyrazolo[1,5-a]pyrimidines in a single step.[1]

Advantages:

  • Efficiency: One-pot synthesis reduces the number of reaction and purification steps, saving time and resources.

  • Diversity: This approach allows for the rapid generation of a library of diverse compounds by varying the three components.

Key Considerations:

  • Optimization: Multi-component reactions can be more sensitive to reaction conditions than two-component reactions. Careful optimization of solvent, catalyst, temperature, and stoichiometry is often required.

  • Mechanism: Understanding the reaction mechanism can aid in troubleshooting and optimization. These reactions typically proceed through the formation of an intermediate, which then undergoes cyclization.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-aminopyrazole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Addition of Dicarbonyl Compound: Add the 1,3-dicarbonyl compound or its equivalent (1-1.2 equivalents) to the solution.

  • Catalyst Addition (if required): If using a catalyst, add a catalytic amount (e.g., 1-5 mol%) of the acid or base.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Troubleshooting Flowchart

The following diagram illustrates a systematic approach to troubleshooting common issues in pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting_Workflow start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_reactivity Assess Reactivity of 1,3-Dicarbonyl start->check_reactivity purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected modify_temp_time Modify Temperature & Reaction Time optimize_conditions->modify_temp_time change_solvent_catalyst Change Solvent or Catalyst optimize_conditions->change_solvent_catalyst use_alternative Use Alternative 1,3-Dicarbonyl check_reactivity->use_alternative Low Reactivity success Improved Yield purify_sm->success modify_temp_time->success change_solvent_catalyst->success use_alternative->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Data Presentation

Table 1: Common Solvents and Catalysts for Pyrazolo[1,5-a]pyrimidine Synthesis
SolventCatalystTypical ConditionsReference
Glacial Acetic AcidSulfuric Acid (catalytic)Reflux[4]
EthanolPiperidine (catalytic)Reflux[4]
EthanolSodium EthoxideReflux[6]
Dimethyl Sulfoxide (DMSO)Potassium tert-butoxideMicrowave[5]
WaterPotassium Persulfate (K₂S₂O₈)120 °C (Microwave)[1]

Reaction Mechanism Overview

The synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound generally proceeds through a well-established mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 3-Aminopyrazole Enamine Enamine/ Iminium Intermediate Aminopyrazole->Enamine Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized_Intermediate->Product Dehydration

Caption: A simplified reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

References

  • Mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine Analogs: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the synthetic accessibility of its derivatives have made it an attractive starting point for the development of therapeutic agents, particularly in oncology.[3] This guide provides a comparative analysis of 2,7-dimethylpyrazolo[1,5-a]pyrimidine analogs, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). We will delve into their potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment, and provide detailed experimental protocols to support further research and development.

The Significance of the 2,7-Dimethyl Substitution

The substitution pattern on the pyrazolo[1,5-a]pyrimidine core dictates the biological activity and selectivity of the resulting analogs.[3] The 2,7-dimethyl substitution, in particular, has been explored in the quest for potent and selective kinase inhibitors. The methyl groups at these positions can influence the compound's lipophilicity, metabolic stability, and interaction with the target protein's binding site. Understanding the impact of these substitutions is crucial for the rational design of new and improved therapeutic agents.

Synthesis of the 2,7-Dimethylpyrazolo[1,5-a]pyrimidine Core

The synthesis of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the condensation of a 3-amino-5-methylpyrazole with a β-dicarbonyl compound, such as acetylacetone.[4][5] This reaction proceeds via an acid-catalyzed mechanism, leading to the formation of the fused bicyclic system. Further functionalization at other positions, such as the 3 and 5-positions, allows for the generation of a diverse library of analogs for biological screening.[6][7]

Comparative Performance as Kinase Inhibitors

Analogs of 2,7-dimethylpyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, both of which are implicated in cancer progression.[3][8]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[9] Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDK2. For instance, a series of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles demonstrated substantial inhibitory efficacy against CDK2, with IC50 values in the nanomolar to low micromolar range.[9] While specific data for 2,7-dimethyl analogs in this particular series is not extensively reported in a comparative context, the structure-activity relationship (SAR) studies on the broader class of pyrazolo[1,5-a]pyrimidines suggest that substitutions at the 2 and 7 positions are critical for potent inhibition. For example, in a study of pyrazolo[1,5-a]pyrimidine inhibitors of CDK9, another member of the CDK family, the nature of the substituent at the 2-position significantly influenced potency and selectivity.[8][10]

Pim-1 Kinase Inhibition

Data Summary

To facilitate a comparative overview, the following table summarizes the reported biological activities of representative pyrazolo[1,5-a]pyrimidine analogs. It is important to note that these compounds were evaluated in different studies and under varying experimental conditions. Therefore, a direct comparison of absolute potency should be made with caution.

Compound IDR2R7Target KinaseIC50 (nM)Cell Line (for antiproliferative activity)GI50 (µM)Reference
Analog A anilinylp-tolylCDK2550--[9]
Analog B anilinyl4-chlorophenylCDK2760--[9]
Analog C anilinyl4-methoxyphenylCDK2980--[9]
BS-194 isopropylbenzylaminoCDK1/2/5/930/3/30/9060 cancer cell lines0.28 (mean)[9]
Pim-1 Inhibitor 3-aryl5-amino substitutedPim-1nanomolar range--[11]

Experimental Protocols

Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes a general method for the synthesis of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine core.

Materials:

  • 3-Amino-5-methylpyrazole

  • Acetylacetone

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 3-amino-5-methylpyrazole (1 mmol) in glacial acetic acid (10 mL).

  • Add acetylacetone (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,7-dimethylpyrazolo[1,5-a]pyrimidine.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay such as ADP-Glo™.[13][14][15]

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A2 or Pim-1)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14][16]

  • Substrate (specific for the kinase)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (for control).

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[14]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[14]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[14]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway Diagrams

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the signaling pathways of CDK2 and Pim-1.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry promotes p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CyclinE_CDK2 inhibits Inhibitor 2,7-Dimethylpyrazolo[1,5-a]pyrimidine Analog (Inhibitor) Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Pim1_Signaling_Pathway cluster_Pim1_Pathway Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 activate transcription BAD BAD Pim1->BAD phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival promotes Inhibitor 2,7-Dimethylpyrazolo[1,5-a]pyrimidine Analog (Inhibitor) Inhibitor->Pim1 inhibits

Caption: Pim-1 Signaling Pathway in Cell Survival.

Conclusion and Future Directions

The 2,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for generating compound libraries for high-throughput screening. While the existing data on 2,7-dimethyl analogs is somewhat fragmented, the broader SAR landscape of the pyrazolo[1,5-a]pyrimidine class provides a solid foundation for the rational design of more potent and selective inhibitors.

Future research should focus on the systematic synthesis and evaluation of a series of 2,7-dimethylpyrazolo[1,5-a]pyrimidine analogs with diverse substitutions at the 3 and 5-positions. A head-to-head comparison of these analogs against a panel of kinases will be crucial for elucidating the precise role of the 2,7-dimethyl substitution pattern in determining potency and selectivity. Furthermore, detailed in vivo studies, including pharmacokinetic and pharmacodynamic assessments, will be necessary to translate the in vitro activity of these compounds into potential therapeutic candidates.

References

  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • PubMed. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]

  • Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]

  • ScienceDirect. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Reaction Biology. PIM1 Kinase Assay Service. [Link]

  • VU University Amsterdam. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • MDPI. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]

  • CORE. In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. [Link]

  • ARKIVOC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • National Institutes of Health. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • National Institutes of Health. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • PubMed. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

  • ARKIVOC. Recent developments in aminopyrazole chemistry. [Link]

  • Arabian Journal of Chemistry. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. [Link]

  • Sciforum. Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • ResearchGate. A concise route to 4-aminomethylpyrazoles and 4-aminomethylisoxazoles from acetylacetone-derived hexahydropyrimidines under mild conditions. [Link]

  • MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors with high potency and selectivity against key cellular targets is a perpetual challenge. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged structure," consistently yielding highly active compounds against a range of important drug targets, particularly protein kinases.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine inhibitors, offering a comparative overview of their performance against different kinase targets and the experimental data that underpins our understanding of their function.

The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic structure that offers multiple points for synthetic modification, allowing for the fine-tuning of its pharmacological properties.[2] This versatility has led to the development of numerous potent inhibitors targeting a variety of kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Janus Kinase 2 (JAK2), and Aurora kinases.[1][3][5][6] Several approved drugs, such as the Trk inhibitors Larotrectinib and Entrectinib, feature this core scaffold, highlighting its clinical significance.[5][7]

This guide will dissect the key structural features of pyrazolo[1,5-a]pyrimidine inhibitors that govern their potency and selectivity, compare their activity across different kinase families, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Structure-Activity Relationships

The inhibitory activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the nature and position of substituents around the core scaffold. By analyzing data from numerous studies, we can discern key SAR trends for different kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile starting point for the development of potent CDK inhibitors, particularly against CDK2.[8][9]

Key SAR Insights for CDK2 Inhibition:

  • Substitution at the 7-position: Aromatic or heteroaromatic substituents at this position are often crucial for potent CDK2 inhibition. For instance, a 7-(4-bromophenyl) group has been shown to confer strong growth inhibition in colon cancer cell lines.[9]

  • Substitution at the 2-position: Small, lipophilic groups such as a methylthio (-SCH3) group at the 2-position are frequently observed in potent CDK2 inhibitors.[9]

  • Substitution at the 3-position: The presence of a carbonitrile (-CN) group at the 3-position is a common feature in highly active compounds.[9]

The following diagram illustrates the general SAR for pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors.

Caption: Key SAR features for CDK2 inhibition.

Table 1: Comparative Activity of Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors

CompoundR2R3R7CDK2 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
13g -SCH3-CN7-(4-bromophenyl)18HCT-1160.45[9]
13j -SCH3-CN7-(2,4-dichlorophenyl)150HCT-116N/A[9]
21c -SCH3-CN7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]20HCT-1160.09[9]
Roscovitine N/AN/AN/A140HCT-1160.07[9]

N/A: Not Applicable

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function. Gene fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors.[5][7] As mentioned, the pyrazolo[1,5-a]pyrimidine scaffold is the core of the approved Trk inhibitors Larotrectinib and Entrectinib.

Key SAR Insights for Trk Inhibition:

  • The SAR for Trk inhibitors is complex, often involving macrocyclization to enhance potency and overcome resistance mutations.[5]

  • Specific substitutions are designed to interact with key residues in the ATP-binding pocket of the Trk kinases.

Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation, often through mutations in JAK2, is a driver of myeloproliferative neoplasms.[6] High-throughput screening identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent inhibitor of JAK2.[6]

Key SAR Insights for JAK2 Inhibition:

  • Optimization of lead compounds has focused on achieving selectivity against other JAK family kinases.

  • Modifications to the pyrazolo[1,5-a]pyrimidine core have been explored to improve in vivo pharmacokinetic properties.[6]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. While many inhibitors target both Aurora A and Aurora B, the pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop selective inhibitors.

Experimental Protocols

The evaluation of pyrazolo[1,5-a]pyrimidine inhibitors relies on a combination of biochemical and cell-based assays. Below is a representative protocol for a kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CDK2)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Workflow Diagram:

Kinase_Assay_Workflow start Start: Prepare Reagents prepare_compounds 1. Serially dilute test compounds in DMSO start->prepare_compounds dispense_compounds 3. Dispense diluted compounds to 384-well plate prepare_compounds->dispense_compounds prepare_enzyme 2. Prepare kinase/substrate solution in kinase buffer add_enzyme 4. Add kinase/substrate solution to the plate prepare_enzyme->add_enzyme dispense_compounds->add_enzyme initiate_reaction 5. Add ATP solution to initiate the kinase reaction add_enzyme->initiate_reaction incubate 6. Incubate at room temperature (e.g., 60 minutes) initiate_reaction->incubate stop_reaction 7. Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal incubate->stop_reaction read_plate 8. Read luminescence on a plate reader stop_reaction->read_plate analyze_data 9. Analyze data to determine IC50 values read_plate->analyze_data end End: Results analyze_data->end caption Workflow for an in vitro kinase inhibition assay.

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a solution of the CDK2/Cyclin E1 enzyme and the substrate peptide in kinase buffer.

    • Add this enzyme/substrate mixture to each well of the assay plate.

    • Allow the compounds to pre-incubate with the enzyme for a short period (e.g., 15 minutes) at room temperature.

    • Prepare a solution of ATP in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.

    • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships for different kinase targets is essential for the rational design of new drug candidates. The comparative data and experimental methodologies presented in this guide provide a solid foundation for researchers in the field of drug discovery to build upon, facilitating the development of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics. Future research will likely focus on further optimizing selectivity, overcoming drug resistance, and improving the overall pharmacokinetic and safety profiles of these promising compounds.[1]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.
  • Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing).
  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer

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In vitro testing of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate: A Comparative Analysis

This guide provides a comprehensive framework for the in vitro characterization of this compound, a novel compound within the versatile pyrazolo[1,5-a]pyrimidine class of heterocyclic molecules. Pyrazolo[1,5-a]pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry due to their bioisosteric relationship with adenine, which allows them to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1] This structural feature has led to the development of numerous pyrazolopyrimidine derivatives with therapeutic potential in oncology, inflammation, and neurological disorders.[2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the subject compound against established alternatives, supported by detailed experimental protocols and illustrative data. The objective is to provide a robust, scientifically-grounded methodology for assessing its biological activity and therapeutic potential.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Hub of Biological Activity

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle that has garnered significant interest in drug discovery. Its structural similarity to purines enables it to act as a competitive inhibitor for various enzymes, making it a promising starting point for the development of targeted therapies.[1] Marketed drugs such as the sedative-hypnotic Indiplon and the CDK inhibitor Dinaciclib feature this core structure, highlighting its clinical relevance.[4]

Our investigational compound, this compound (hereinafter referred to as Compound X ), is a novel derivative of this scaffold. This guide will outline a tiered in vitro testing cascade to elucidate its biological profile, beginning with broad cytotoxicity screening and progressing to more specific, mechanism-of-action studies.

Tier 1: General Cytotoxicity Assessment

The initial step in characterizing any new chemical entity is to assess its effect on cell viability. This provides a foundational understanding of its cytotoxic potential and helps determine appropriate concentration ranges for subsequent, more targeted assays. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.[6][7][8][9] They measure the metabolic activity of cells, which serves as an indicator of cell viability.[6][9][10]

Comparative Compounds:
  • Doxorubicin: A well-characterized chemotherapy agent used as a positive control for cytotoxicity.

  • Staurosporine: A potent, non-selective kinase inhibitor known to induce apoptosis.[11]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[10]

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in 96-well microplates at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Staurosporine in the appropriate cell culture medium. Add the diluted compounds to the designated wells, ensuring a final volume of 100 µL per well. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.[8][9]

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Illustrative Data:
CompoundCell LineIC₅₀ (µM)
Compound X HCT-116To be determined
MDA-MB-231To be determined
Doxorubicin HCT-1160.2
MDA-MB-2310.5
Staurosporine HCT-1160.01
MDA-MB-2310.02

Tier 2: Mechanistic Pathway Interrogation

Based on the known activities of the pyrazolopyrimidine scaffold, we will now explore three potential mechanisms of action for Compound X: kinase inhibition, anti-inflammatory activity, and phosphodiesterase inhibition.

Kinase Inhibition Profile

The structural similarity of pyrazolopyrimidines to ATP makes them prime candidates for kinase inhibitors.[1] Several pyrazolopyrimidine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Pim-1 kinase.[12][13][14]

Comparative Compounds:
  • Roscovitine: A known CDK inhibitor.[13]

  • SGI-1776: A first-generation Pim-1 inhibitor.[12]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11][15]

  • Reagent Preparation: Prepare a kinase reaction mixture containing the target kinase (e.g., CDK2/cyclin A, Pim-1), its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]

  • Inhibitor Addition: In a 96-well plate, add serially diluted Compound X, Roscovitine, or SGI-1776. Include a DMSO vehicle control.

  • Kinase Incubation: Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Illustrative Data:
CompoundKinase TargetIC₅₀ (nM)
Compound X CDK2/cyclin ATo be determined
Pim-1To be determined
Roscovitine CDK2/cyclin A70
Pim-1>10,000
SGI-1776 CDK2/cyclin A500
Pim-17
Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitors add_inhibitor Add Inhibitors to 96-well Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/Substrate/ ATP Reaction Mix start_reaction Initiate Reaction with Substrate/ATP Mix prep_kinase->start_reaction add_kinase Add Kinase, Incubate add_inhibitor->add_kinase add_kinase->start_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™) start_reaction->stop_reaction generate_signal Convert ADP to ATP & Generate Luminescence stop_reaction->generate_signal read_plate Measure Luminescence generate_signal->read_plate plot_data Plot Luminescence vs. Log[Inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Anti-Inflammatory Activity: COX/LOX Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[16][17] Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.[18]

Comparative Compounds:
  • Celecoxib: A selective COX-2 inhibitor.[19][20]

  • Zileuton: A 5-LOX inhibitor.[19]

Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

Commercially available inhibitor screening kits provide a standardized method for these assays.

  • COX-2 Inhibition Assay (Fluorescence-based): [19]

    • Utilize a human recombinant COX-2 enzyme.

    • Add serially diluted Compound X and Celecoxib to the assay wells.

    • Initiate the reaction, which involves the conversion of arachidonic acid to prostanoids.

    • Measure the fluorescence at an excitation/emission of 535/587 nm. The signal is inversely proportional to COX-2 activity.

    • Calculate the IC₅₀ value.

  • 5-LOX Inhibition Assay (Fluorescence-based): [19]

    • Use a human 5-LOX enzyme.

    • Add serially diluted Compound X and Zileuton to the assay wells.

    • Initiate the reaction, which measures the conversion of unsaturated fatty acids.

    • Measure the fluorescence at an excitation/emission of 500/536 nm.

    • Calculate the IC₅₀ value.

Illustrative Data:
CompoundCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
Compound X To be determinedTo be determined
Celecoxib 0.04>100
Zileuton >1000.5
Signaling Pathway: Arachidonic Acid Cascade

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX-1/COX-2->Prostaglandins 5-LOX->Leukotrienes

Caption: Simplified Arachidonic Acid Pathway and enzyme targets.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[21][22] PDE inhibitors have therapeutic applications in a variety of conditions, including cardiovascular diseases and inflammation.[23]

Comparative Compounds:
  • Rolipram: A selective PDE4 inhibitor.[24]

  • EDTA: A known, non-specific PDE1 inhibitor.[25]

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This is a luminescence-based assay that measures the activity of PDE enzymes.[24]

  • Reaction Setup: In a 96-well plate, combine the specific PDE enzyme (e.g., PDE4B), the substrate (cAMP or cGMP), and serially diluted test compounds (Compound X, Rolipram).

  • Incubation: Incubate the plate to allow the PDE to hydrolyze the cyclic nucleotide substrate.

  • Signal Generation: The assay involves a series of enzymatic steps to convert the resulting AMP or GMP into ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescent signal with a plate reader. The signal is inversely proportional to PDE activity.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Illustrative Data:
CompoundPDE4B IC₅₀ (µM)
Compound X To be determined
Rolipram 0.1
EDTA >200

Conclusion and Future Directions

This guide outlines a systematic and comparative in vitro approach to characterizing this compound (Compound X). By employing a tiered screening cascade, researchers can efficiently determine its cytotoxic profile and elucidate its potential mechanism of action. The illustrative data and detailed protocols provide a solid foundation for these investigations.

Positive results in these in vitro assays, particularly potent and selective activity in the kinase or anti-inflammatory screens, would warrant further investigation. Subsequent steps could include broader kinase panel screening, cell-based assays to confirm target engagement in a more physiological context,[26] and eventually, progression to in vivo models to assess efficacy and pharmacokinetic properties. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that Compound X could hold significant promise as a novel therapeutic agent.

References

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  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI.
  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed comput
  • COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. MDPI.
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  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
  • In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. PubMed.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Deriv
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
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A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine nucleus represents a cornerstone scaffold in modern medicinal chemistry, lauded for its synthetic versatility and its proven success in yielding potent, selective, and clinically relevant therapeutic agents.[1][2] This fused heterocyclic system serves as a privileged structure, particularly in the domain of oncology and inflammatory diseases, primarily through its remarkable ability to target the ATP-binding sites of various protein kinases.[1][3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer and other pathologies, making them high-value targets for drug development.[1][3]

This guide provides a comparative analysis of the efficacy of distinct classes of pyrazolo[1,5-a]pyrimidine derivatives. We will dissect their performance against key kinase targets, supported by experimental data, and elucidate the rationale behind the design of these molecules. Our focus is not merely on what these compounds do, but why they are designed in a specific way and how their efficacy is rigorously evaluated.

Targeting Tropomyosin Receptor Kinases (TRKs): A Clinically Validated Application

The discovery of NTRK gene fusions as oncogenic drivers across a wide array of solid tumors has revolutionized cancer therapy.[4] This has placed a premium on developing effective Tropomyosin Receptor Kinase (TRK) inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is at the heart of this success, forming the core of two of the three FDA-approved TRK inhibitors.[4][5]

First and Second-Generation TRK Inhibitors

The clinical journey began with first-generation inhibitors like Larotrectinib and Entrectinib , which demonstrated impressive efficacy but were hampered by the emergence of acquired resistance mutations.[4][5] This clinical reality necessitated the development of second-generation inhibitors, such as Repotrectinib (approved in November 2023) and Selitrectinib , specifically designed to overcome these resistance mechanisms.[4][5]

Efficacy Comparison of Preclinical TRK Inhibitors

Beyond the approved drugs, extensive research has focused on novel derivatives to enhance potency and target resistance mutations. Structure-activity relationship (SAR) studies have been pivotal in guiding these efforts. For instance, the incorporation of a macrocyclic structure has been shown to improve binding affinity and selectivity due to conformational rigidity.[4]

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (nM)Key Structural Feature / InsightReference
Compound 8/9 TrkA1.7--Picolinamide at C3-position enhances activity.[4][6]
Compound 22 TrkA, TrkB, TrkC3, 14, 1KM1215-azabicyclohexane substitution.[4]
Compound 23 TrkA-KM120.1Structural modification of the core nucleus.[4][6]
Compound 24 TrkA-KM120.2Structural modification of the core nucleus.[4][6]
Compound 28 TrkA, TrkB, TrkC0.17, 0.07, 0.07--Macrocyclic structure improves binding affinity.[4]
Compound 47 TrkA47 (as µg/mL)MCF-7, HepG2PotentArylhydrazo group with methoxy enhances efficacy.[4]
Mechanism of Action: TRK Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives targeting TRKs typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade that promotes cell proliferation and survival.

TRK_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK_Receptor Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK_Receptor Binds & Dimerizes

Caption: TRK signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The primary evaluation of a novel kinase inhibitor involves a direct measurement of its ability to block the enzymatic activity of its target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine derivative against a specific TRK kinase.

Methodology:

  • Reagents & Materials: Recombinant human TRKA/B/C kinase, ATP, biotinylated substrate peptide, LanthaScreen™ Eu-anti-phospho-tyrosine antibody, and terbium-labeled streptavidin.

  • Assay Plate Preparation: Serially dilute the test compound in DMSO and add to a 384-well assay plate.

  • Kinase Reaction: Add the TRK enzyme, the biotinylated peptide substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature for 1 hour.

  • Detection: Add the Eu-anti-phospho-tyrosine antibody and Tb-streptavidin solution to stop the reaction and initiate the detection process. This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Acquisition: After a 1-hour incubation, read the plate on a fluorescence plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Analysis: Plot the inhibition data against the compound concentration and fit to a four-parameter logistic equation to calculate the IC50 value. The causality is direct: a more potent compound will disrupt the FRET signal at lower concentrations, yielding a lower IC50.

Targeting Phosphoinositide 3-Kinases (PI3Ks): Selectivity is Key

The PI3K signaling pathway is central to cell proliferation, survival, and metabolism. The δ (delta) isoform of PI3K is primarily expressed in immune cells, making it a prime target for inflammatory and autoimmune diseases.[7][8] The core challenge and scientific rationale in this area is to design inhibitors that are highly selective for PI3Kδ over other isoforms (α, β, γ) to minimize off-target effects.

Efficacy Comparison of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors

Researchers have developed indole- and benzimidazole-based pyrazolo[1,5-a]pyrimidines to achieve high potency and selectivity for PI3Kδ.[7][8]

Compound IDPI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity (α/δ)Key Structural Feature / InsightReference
Compound 13 5001060~2Initial scaffold with moderate activity.[7]
Compound 37 Potent (nM range)-HighOptimized 5-indole substitution.[7]
CPL302253 (54) 2.8>1000>357Azaindole substitution enhances potency and selectivity. A clinical candidate for asthma.[7]
Mechanism of Action: PI3K Signaling Pathway

The design of these selective inhibitors is grounded in exploiting subtle differences in the kinase active site. The pyrazolo[1,5-a]pyrimidine core with a morpholine ring at the C7-position is crucial, as the morpholine oxygen forms a key hydrogen bond with the backbone of Val-828 in the hinge region of the enzyme.[7][8] The substituents at the C5-position are designed to occupy an "affinity pocket" to enhance selectivity.[8]

PI3K_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Blocks Catalytic Activity PI3K->PIP2 Phosphorylates PI3K->PIP3 mTOR mTOR AKT->mTOR Effects Cell Growth, Proliferation, Survival (e.g., in B-cells) mTOR->Effects

Caption: PI3K signaling pathway and point of inhibition.

Dual Kinase Inhibition: Targeting CDK2 and TRKA

A promising strategy in cancer therapy is to co-target multiple critical pathways to enhance efficacy and overcome resistance.[9] Certain pyrazolo[1,5-a]pyrimidine derivatives have been engineered as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and TRKA.[9]

Efficacy Comparison of Dual CDK2/TRKA Inhibitors
Compound IDCDK2 IC50 (µM)TRKA IC50 (µM)Mean Growth Inhibition % (GI%)Reference
Ribociclib (Ref.) 0.07--[9]
Larotrectinib (Ref.) -0.07-[9]
Compound 6s 0.230.45-[9]
Compound 6t 0.090.45-[9]
Compound 6n 0.780.9843.9%[9]
Experimental Protocol: Cell Proliferation (SRB) Assay

This protocol provides a self-validating system to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the concentration of a dual inhibitor that causes 50% growth inhibition (GI50) in a cancer cell line.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a no-drug control and a time-zero plate.

  • Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.

  • Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA). This step cross-links proteins, securing the cellular biomass to the plate.

  • Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in acetic acid. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.

  • Wash and Solubilize: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

  • Data Acquisition: Read the optical density (OD) at 515 nm. The OD is directly proportional to the total cellular protein mass.

  • Analysis: Calculate the percentage of growth inhibition based on the OD readings of the control, time-zero, and treated wells. Plot the results to determine the GI50.

General Synthetic Strategy and Future Outlook

The remarkable diversity of these derivatives is enabled by robust synthetic methodologies. A common and efficient approach is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent, which forms the core pyrimidine ring.[1][2]

Caption: General synthesis workflow for derivatives.

Challenges and Future Directions

Despite significant advances, challenges such as acquired drug resistance, off-target toxicities, and suboptimal bioavailability persist.[1][3] Future research will focus on:

  • Rational Design: Utilizing structural biology and computational modeling to design next-generation inhibitors with improved selectivity and the ability to overcome resistance mutations.

  • Novel Targets: Exploring the vast potential of the pyrazolo[1,5-a]pyrimidine scaffold against other kinase families implicated in disease.

  • Optimized Properties: Enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve their clinical efficacy and safety.[1][3]

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: PubMed Central URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Publishing URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Source: MDPI URL: [Link]

  • Title: Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Source: European Journal of Chemistry URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: PubMed Central URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: MDPI URL: [Link]

  • Title: Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of Selectivity

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous potent protein kinase inhibitors.[1][2] Its synthetic tractability allows for extensive structural modifications, making it a versatile framework for targeting a wide array of kinases implicated in diseases like cancer.[3][4] Protein kinases have become central drug targets, and compounds based on this scaffold have shown promise as inhibitors of CK2, EGFR, Pim-1, Trk, and CDKs, among others.[4][5][6]

However, the very nature of the human kinome—comprising over 500 kinases that share a structurally conserved ATP-binding pocket—presents a formidable challenge: ensuring inhibitor selectivity.[7] A lack of selectivity, where an inhibitor binds to unintended "off-target" kinases, can lead to misleading biological data in preclinical studies, unexpected toxicities, and diminished therapeutic windows in clinical applications.[4][8] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a supplementary step but a cornerstone of the drug discovery process. This guide provides an in-depth comparison of key methodologies for assessing the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors, supported by experimental frameworks and data interpretation strategies.

The Kinase Selectivity Challenge: On-Target Efficacy vs. Off-Target Liabilities

The goal of a targeted inhibitor is to modulate a specific node within a complex cellular signaling network. While on-target inhibition produces the desired therapeutic effect, off-target binding can trigger a cascade of unintended biological consequences. This duality is a critical consideration in inhibitor design and evaluation.

Fig. 1: On-Target vs. Off-Target Inhibition cluster_pathway Cellular Signaling Pathway cluster_offtarget Parallel Pathway K1 Upstream Kinase K2 On-Target Kinase K1->K2 K3 Downstream Effector K2->K3 Cellular Response A Cellular Response A K3->Cellular Response A OffK1 Off-Target Kinase OffK2 Unintended Effector OffK1->OffK2 Cellular Response B Cellular Response B OffK2->Cellular Response B Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->K2 Therapeutic Effect (Desired) Inhibitor->OffK1 Side Effect / Toxicity (Undesired) Fig. 2: Workflow for Biochemical Kinome Scanning A Compound Dilution (e.g., 10-point curve) B Assay Plate Preparation (Kinase, Substrate, ATP) A->B Dispense C Incubation (Compound + Kinase Mixture) B->C Equilibrate D Detection (Measure Kinase Activity) C->D Read Signal E Data Analysis (IC50 Curve Fitting) D->E Calculate % Inhibition F Selectivity Profile (Heatmap / Score) E->F Visualize & Quantify

Fig. 2: Generalized workflow for a biochemical kinase profiling experiment.

Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay

This classic method directly measures the phosphorylation of a substrate by a kinase. [8]Its robustness and direct nature make it a gold standard.

  • Reagent Preparation: Prepare assay buffer, kinase-specific peptide substrates, and a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Prepare a solution of [³³P]-ATP.

  • Compound Plating: Serially dilute the inhibitor to create a 10-point dose-response curve in a 96-well plate. Include DMSO-only wells as a negative control (100% activity).

  • Kinase Reaction: To each well, add the specific purified kinase and its corresponding substrate.

  • Initiation: Start the phosphorylation reaction by adding the Mg/ATP mixture containing [³³P]-ATP. Rationale: The ATP concentration is critical. For comparative profiling, it is often set near the Km value for each kinase to ensure that the resulting IC50 values reflect the inhibitor's intrinsic affinity. [8][9]5. Incubation: Allow the reaction to proceed for a set time (e.g., 20-40 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [³³P]-ATP. Rationale: This step is crucial for reducing background noise and ensuring that the measured signal comes only from the substrate-bound phosphate.

  • Detection: Add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Plot percent inhibition against inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Data Interpretation & Comparison:

The output is a large dataset of IC50 values. To simplify comparison, selectivity metrics are often calculated. The Selectivity Score (S-score) is a useful metric that represents the fraction of kinases inhibited above a certain threshold at a specific concentration. [10]For example, S(50) at 1 µM is the ratio of kinases inhibited by >50% at that concentration to the total number of kinases tested. A lower S-score indicates higher selectivity.

Inhibitor ExamplePrimary TargetS(50) @ 1µMOff-Targets of Note (>50% Inh.)Reference
Compound 11b Pim-10.14Flt-3, CDK2/CycA, HIPK2[10]
eCF506 SRCN/AHighly selective against ABL (>1000-fold)[7]
IC20 (31) CK2N/A"Exclusive selectivity" reported in panel screen[11]
Compound 18b CDK9N/AImproved selectivity over multi-kinase hit PIK-75[12]
Cellular Target Engagement Assays

While biochemical assays measure intrinsic affinity, they don't confirm that a compound can reach and bind its target in the complex and crowded environment of a living cell. Cellular target engagement assays bridge this gap.

Causality Behind the Method: These techniques measure the binding of an inhibitor to its target protein directly within intact cells. This provides physiologically relevant validation, confirming cell permeability and target binding in the presence of endogenous ATP concentrations and competing cellular proteins. The NanoBRET™ assay is a prime example. [11] Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to the ATP pocket of the target kinase.

  • Inhibitor Treatment: Immediately add the pyrazolo[1,5-a]pyrimidine test compound in a dose-response manner.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a set period (e.g., 2 hours). Rationale: This allows the test compound to permeate the cell membrane and compete with the tracer for binding to the target kinase.

  • Detection: Add the NanoBRET™ substrate. This substrate is catalyzed by the NanoLuc® luciferase, producing light energy (Bioluminescence). If the fluorescent tracer is bound to the kinase, this energy is transferred via Bioluminescence Resonance Energy Transfer (BRET), causing the tracer to fluoresce.

  • Signal Reading: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). As the test inhibitor displaces the tracer, the BRET signal decreases. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Comparison of Methodologies

FeatureBiochemical Kinome ScanCellular Target Engagement (NanoBRET™)
Environment In vitro (purified components)In cellulo (live cells)
Primary Output IC50 / Kd (Intrinsic Potency)IC50 (Cellular Potency)
Key Insights Broad selectivity profile, SARCell permeability, target binding in a native context
Throughput High (100s of kinases)Lower (one kinase at a time)
Use Case Primary screening, lead optimizationTarget validation, confirming cellular activity

Case Study: Optimizing a Pyrazolo[1,5-a]pyrimidine for CK2 Selectivity

The development of a highly selective Casein Kinase 2 (CK2) inhibitor provides an excellent real-world example of applying these principles. Starting with a pyrazolo[1,5-a]pyrimidine scaffold known to bind the kinase hinge region, researchers employed medicinal chemistry to improve potency and selectivity. [11]The key optimization, which involved macrocyclization, led to compound IC20 (31) .

  • Biochemical Profiling: In vitro assays showed that IC20 (31) had a high potency for CK2 with a KD of 12 nM. [11]When screened against a broad kinase panel, it demonstrated exceptional selectivity.

  • Cellular Validation: A NanoBRET™ assay was used to confirm target engagement in live cells. While the cellular IC50 was in the low micromolar range, limited by the polarity of a required carboxylic acid moiety, the assay successfully validated that the compound could enter cells and bind its intended target. [11] This case highlights the synergy between biochemical and cellular methods. The broad panel screen confirmed selectivity, while the cellular assay provided crucial information about the compound's behavior in a physiological setting, guiding further development.

Conclusion and Future Outlook

For drug discovery professionals working with the versatile pyrazolo[1,5-a]pyrimidine scaffold, a deep understanding of the inhibitor's cross-reactivity profile is non-negotiable. A tiered profiling strategy is the most robust approach:

  • Primary Screen: Employ broad-panel biochemical kinome scanning to understand the inhibitor's intrinsic selectivity and guide early SAR.

  • Secondary Validation: Use orthogonal biochemical assays (e.g., competitive binding if the primary screen was activity-based) to confirm hits.

  • Cellular Confirmation: Utilize target engagement assays like NanoBRET™ for key compounds to verify cell permeability and binding to the intended target in a physiological context.

The future of selectivity profiling will likely involve greater integration of computational methods for in silico off-target prediction,[13] alongside increasingly sophisticated cell-based and proteomics approaches to provide a complete picture of a compound's interaction landscape. By rigorously applying these techniques, researchers can unlock the full therapeutic potential of pyrazolo[1,5-a]pyrimidine inhibitors while minimizing the risks associated with off-target activities.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC medicinal chemistry, 13(10), 1187-1215. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(23), 7179. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7179. [Link]

  • Lee, J. H., Park, J., Kim, B., Lee, J. Y., & Choi, Y. S. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 5(11), 1227-1232. [Link]

  • Lin, Y., Wang, Y., & Zhu, W. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1615-1627. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 55(17), 7437-7459. [Link]

  • van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 827-839. [Link]

  • Kumar, V., Singh, A. K., Singh, S., Singh, A., Kumar, A., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Kandhasamy, K., Surajambika, R. R., & Velayudham, P. K. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Medicinal Chemistry, 20(3), 293-310. [Link]

  • Ciemny, M., Kurcinski, M., Oleniecki, T., & Kouril, M. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i797-i805. [Link]

  • Terungwa, A. I., Okafor, S. N., Maggert, S., & Larey, A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 15(2), 335-367. [Link]

  • El-Gamal, M. I., Al-Fakhrany, O. M., Al-Zoubi, R. M., Abdel-Maksoud, M. S., & Al-Said, M. S. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5489. [Link]

  • Ferguson, F. M., Niesen, F. H., Gero, T. W., & Gray, N. S. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112770. [Link]

  • Fernández-d'Arlas, B., Agirre, J., & Lasa, A. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 8092-8111. [Link]

  • Terungwa, A. I., Okafor, S. N., Maggert, S., & Larey, A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 335-367. [Link]

  • Kumar, V., Singh, A. K., Singh, S., & Singh, A. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]

  • Betson, M., Chosson, E., & Deau, E. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & medicinal chemistry letters, 25(20), 4529-4533. [Link]

  • Streb, J., Schütz, M., & Stevaert, A. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Streb, J., Schütz, M., & Stevaert, A. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, T. H. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6932. [Link]

Sources

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The significant pharmacological potential of this heterocyclic system has driven the development of diverse and innovative synthetic strategies. This guide provides a comprehensive, head-to-head comparison of the most prevalent methods for the synthesis of pyrazolo[1,5-a]pyrimidines, offering field-proven insights and experimental data to aid researchers in selecting the optimal approach for their specific research and development needs.

The Foundational Strategy: Cyclocondensation of Aminopyrazoles with 1,3-Bielectrophiles

The most widely employed and versatile approach to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole or 5-aminopyrazole with a 1,3-bielectrophilic partner.[1][4] This strategy allows for the construction of the pyrimidine ring onto a pre-existing pyrazole, offering a high degree of flexibility in substituent placement. The choice of the 1,3-bielectrophile is a critical determinant of the reaction's efficiency and the substitution pattern of the final product.

Mechanism of Cyclocondensation

The general mechanism involves a nucleophilic attack of the exocyclic amino group of the aminopyrazole on one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction is influenced by the nature of the substituents on both the aminopyrazole and the bielectrophile, as well as the reaction conditions.

Below is a generalized workflow for this synthetic approach:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole Aminopyrazole Nucleophilic Attack Nucleophilic Attack Aminopyrazole->Nucleophilic Attack Reacts with 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Forms intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Undergoes Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dehydration->Pyrazolo[1,5-a]pyrimidine Yields

Caption: Generalized workflow for pyrazolo[1,5-a]pyrimidine synthesis via cyclocondensation.

Method 1: Condensation with β-Dicarbonyl Compounds

A frequently utilized and classical method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as 1,3-diketones and β-ketoesters.[5] This approach is valued for its simplicity and the ready availability of a wide variety of starting materials.

The reaction typically proceeds under acidic or basic catalysis with heating. For instance, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with various 1,3-diketones or β-ketoesters in the presence of sulfuric acid in acetic acid as a solvent has been reported to produce the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields.[5][6]

Experimental Protocol: Synthesis of 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • To a solution of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

Performance Data:

ParameterValueReference
Typical Yield 85-95%[6]
Reaction Time 4-6 hours[6]
Temperature Reflux[6]
Key Reagents 5-Aminopyrazole, 1,3-Diketone, H₂SO₄, Acetic Acid[6]

Method 2: Reaction with Enaminones

β-Enaminones are also effective 1,3-bielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines.[1] This method often proceeds under milder conditions compared to the use of β-dicarbonyls and can provide access to a diverse range of substituted products. The reaction of 3-amino-1H-pyrazoles with β-enaminones can be catalyzed by acids or bases, or can even proceed under neutral conditions with heating.[7]

Experimental Protocol: Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine

  • A mixture of a 3-amino-1H-pyrazole (1 mmol) and a β-enaminone (1 mmol) in pyridine (5 mL) is refluxed for 12 hours.[8]

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired product.

Performance Data:

ParameterValueReference
Typical Yield Good to excellent[1]
Reaction Time 12 hours[8]
Temperature Reflux[8]
Key Reagents 3-Aminopyrazole, β-Enaminone, Pyridine[8]

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains significant portions of all the reactants, have gained prominence as a powerful tool for the efficient synthesis of complex molecules.[1] For pyrazolo[1,5-a]pyrimidines, a common MCR involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[5] This one-pot approach offers significant advantages in terms of operational simplicity, time, and resource efficiency.

cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Aminopyrazole Aminopyrazole Intermediate Formation & Cyclization Intermediate Formation & Cyclization Aminopyrazole->Intermediate Formation & Cyclization Aldehyde Aldehyde Aldehyde->Intermediate Formation & Cyclization Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate Formation & Cyclization Highly Substituted Pyrazolo[1,5-a]pyrimidine Highly Substituted Pyrazolo[1,5-a]pyrimidine Intermediate Formation & Cyclization->Highly Substituted Pyrazolo[1,5-a]pyrimidine Yields

Caption: Workflow for the multicomponent synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: One-Pot Synthesis of 2-Alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles

  • A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), a 5-aminopyrazole (1 mmol), and a catalytic amount of a base (e.g., piperidine) in ethanol (10 mL) is stirred at room temperature or heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to give the pure product.

Performance Data:

ParameterValueReference
Typical Yield Good to excellent[9]
Reaction Time Varies (minutes to hours)[5][9]
Temperature Room temperature to reflux[9]
Key Reagents Aminopyrazole, Aldehyde, Active Methylene Compound, Catalyst[9]

Method 4: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[5][10] The application of microwave assistance to the synthesis of pyrazolo[1,5-a]pyrimidines has been extensively reported, particularly for cyclocondensation and multicomponent reactions.[5][11]

For instance, a one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been developed.[10] This method involves the in-situ formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester and acetic acid, with the entire sequence performed under microwave irradiation.[10]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

  • In a microwave vial, a solution of a β-ketonitrile (1 mmol) in methanol is treated with hydrazine (1.1 mmol).

  • The vial is sealed and heated to 150 °C under microwave irradiation for 5 minutes.

  • After cooling, a β-ketoester (1 mmol) and acetic acid are added to the same vial.

  • The reaction mixture is then heated at 150 °C under microwave irradiation for a further 2 hours.

  • After cooling, the product is isolated by filtration and purified as necessary.

Performance Data:

ParameterValueReference
Typical Yield ~52% (overall)[10]
Reaction Time ~2 hours 5 minutes[10]
Temperature 150 °C[10]
Key Reagents β-Ketonitrile, Hydrazine, β-Ketoester, Acetic Acid[10]

Method 5: Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies. For the synthesis of pyrazolo[1,5-a]pyrimidines, green approaches such as the use of ultrasound irradiation and solvent-free reaction conditions have been explored.[12]

A recent study reported a green synthetic approach for a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation.[12] In this method, aminopyrazoles were reacted with symmetric and non-symmetric alkynes in the presence of KHSO₄ as a catalyst in aqueous ethanol.[12]

Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

  • A mixture of an aminopyrazole (1 mmol), an alkyne (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol), and KHSO₄ (catalytic amount) in aqueous ethanol is subjected to ultrasonic irradiation at a specified frequency and power.

  • The reaction is monitored by TLC.

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

Performance Data:

ParameterValueReference
Typical Yield Good[12]
Reaction Time Varies[12]
Conditions Ultrasonic irradiation[12]
Key Reagents Aminopyrazole, Alkyne, KHSO₄, Aqueous ethanol[12]

Head-to-Head Comparison of Synthesis Methods

MethodAdvantagesDisadvantagesBest Suited For
Condensation with β-Dicarbonyls Simple, readily available starting materials, high yields.[5][6]Can require harsh acidic conditions and prolonged heating.[5]Straightforward synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Reaction with Enaminones Milder reaction conditions, good yields, diverse products.[1]Enaminones may need to be synthesized separately.Accessing specific substitution patterns not easily achieved with β-dicarbonyls.
Multicomponent Reactions (MCRs) One-pot, high atom economy, operational simplicity, rapid access to molecular diversity.[1][5]Optimization can be complex, potential for side products.High-throughput synthesis and library generation for drug discovery.
Microwave-Assisted Synthesis Significantly reduced reaction times, often higher yields, improved purity.[5][10]Requires specialized microwave reactor equipment.Rapid and efficient synthesis, process intensification.
Green Synthetic Approaches Environmentally friendly, reduced waste, use of non-toxic solvents and catalysts.[12]May have limited substrate scope, yields can be variable.Sustainable synthesis and adherence to green chemistry principles.

Conclusion

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and continuously evolving field. The classical cyclocondensation of aminopyrazoles with 1,3-bielectrophiles remains a robust and versatile strategy. However, modern methodologies such as multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency, speed, and access to molecular diversity. Furthermore, the development of green synthetic protocols is a promising direction for the sustainable production of these important heterocyclic compounds. The choice of the optimal synthetic method will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the necessary comparative data and procedural insights to empower researchers to make informed decisions in their synthetic endeavors.

References

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  • Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • Anonymous. (n.d.). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
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  • Jones, C. P., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, 2453–2458. [Link]

  • Anonymous. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
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  • Anonymous. (n.d.). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
  • Anonymous. (n.d.). A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
  • Anonymous. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
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  • Anonymous. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
  • Anonymous. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d)..
  • Kumar, G. S., et al. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 9(4), 656–669. [Link]

  • Anonymous. (2025). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][5]triazine and Imidazo[2,1-c][1,. ResearchGate.

  • Fahim, A., Farag, A., Shaaban, M., & Ragab, E. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][5]triazine and Imidazo[2,1-c][1][2][5]triazine. Current Microwave Chemistry, 5(2), 111-119. [Link]

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  • Anonymous. (2025). (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
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A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in the design of targeted therapeutics, notably as kinase inhibitors.[1] The precise arrangement of substituents on this privileged core is paramount to achieving the desired biological activity and selectivity. This guide provides an in-depth, experience-driven approach to the structural confirmation of a key derivative, Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, by comparing and contrasting the expected outcomes of essential spectroscopic techniques. We will leverage data from a closely related analogue to illustrate the principles of structural elucidation in this important class of molecules.

The Imperative of Unambiguous Structural Assignment

The isomeric possibilities inherent in the synthesis of substituted pyrazolo[1,5-a]pyrimidines necessitate a robust and multi-faceted approach to structural confirmation. A common synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[2] Depending on the nature of the reactants and reaction conditions, different regioisomers can potentially be formed. Therefore, relying on a single analytical technique is often insufficient to definitively assign the structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation.

Synthetic Strategy: A Comparative Approach

A prevalent method for the synthesis of substituted pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound in the presence of an acid catalyst. For instance, the synthesis of the related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is achieved by reacting 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with acetylacetone in a mixture of acetic acid and ethanol at elevated temperatures.[3]

A similar strategy can be envisioned for the synthesis of the title compound, this compound, by reacting 3-methyl-1H-pyrazol-5-amine with ethyl 2-acetyl-3-oxobutanoate.

Experimental Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

reagents 5-Aminopyrazole Derivative + β-Dicarbonyl Compound solvent Acidic Solvent (e.g., Acetic Acid/Ethanol) reagents->solvent Dissolve reaction Cyclocondensation (Reflux) solvent->reaction Heat workup Aqueous Work-up & Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification product Pure Pyrazolo[1,5-a]pyrimidine purification->product

Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Structural Elucidation by Spectroscopic Methods

The cornerstone of structural confirmation lies in the detailed analysis of spectroscopic data. We will now explore the expected data for this compound, drawing comparisons with the known data for ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR, along with 2D techniques like HMQC and HMBC, are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, we anticipate the following key signals:

Expected Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.5Singlet1HH-5Aromatic proton on the pyrimidine ring.
~6.5Singlet1HH-3Aromatic proton on the pyrazole ring.
~4.3Quartet2H-OCH₂CH₃Methylene protons of the ethyl ester, coupled to the methyl group.
~2.7Singlet3H7-CH₃Methyl group at position 7 of the pyrimidine ring.
~2.5Singlet3H2-CH₃Methyl group at position 2 of the pyrazole ring.
~1.3Triplet3H-OCH₂CH₃Methyl protons of the ethyl ester, coupled to the methylene group.

Comparison with Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate:

The reported ¹H NMR data for ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate shows a singlet at 8.50 ppm for the H-2 proton and a singlet at 7.08 ppm for the H-6 proton.[3] The distinct chemical shifts of the pyrazole and pyrimidine protons are key to differentiating between isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shift (ppm) Assignment
~165C=O (Ester)
~162C-7
~150C-2
~148C-8a
~145C-5
~110C-6
~100C-3
~60-OCH₂CH₃
~257-CH₃
~172-CH₃
~14-OCH₂CH₃

Comparison with Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate:

The reported ¹³C NMR data for this isomer shows signals at 162.29 ppm (C-5), 161.78 ppm (C=O), 147.00 ppm (C-3a), 146.59 ppm (C-7), 146.43 ppm (C-2), 110.64 ppm (C-6), and 100.79 ppm (C-3).[3] The relative positions of the carbon signals, particularly those of the substituted and unsubstituted carbons in the heterocyclic rings, are crucial for unambiguous assignment.

Logical Flow for Spectroscopic Confirmation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Compound ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms ir IR Spectroscopy (Identify Functional Groups) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr elucidation Data Interpretation & Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation comparison Comparison with Expected/Literature Data elucidation->comparison confirmation Confirmed Structure comparison->confirmation

Caption: The logical progression from synthesis to definitive structural confirmation.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₁H₁₃N₃O₂), the expected exact mass would be approximately 219.1008. High-resolution mass spectrometry (HRMS) would be employed to confirm this with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural clues.

Expected Fragmentation:

  • Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z [M-45]⁺.

  • Loss of an ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z [M-29]⁺.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.

Expected Wavenumber (cm⁻¹) Functional Group
~3000-2850C-H (aliphatic)
~1720C=O (ester)
~1620, 1580C=N and C=C (aromatic rings)
~1250C-O (ester)

The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the carbonyl group of the ester.

Alternative Methodologies for Structural Confirmation

While the combination of NMR, MS, and IR is the gold standard, other techniques can provide complementary or, in some cases, definitive structural information.

  • Single-Crystal X-ray Diffraction: This is the most unambiguous method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal can be obtained, this technique provides incontrovertible proof of the atomic connectivity and stereochemistry.[4]

  • 2D NMR Techniques (HMQC, HMBC, COSY, NOESY): These advanced NMR experiments are crucial for complex structures or when ¹H and ¹³C spectra are ambiguous.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is particularly useful for identifying long-range correlations between protons and carbons, which can help in piecing together the molecular skeleton and confirming the position of substituents. For example, a correlation between the protons of the 7-methyl group and the C-6 and C-8a carbons would help to confirm the substitution pattern.

Conclusion

The structural confirmation of this compound is a critical step in its synthesis and application in research and drug development. A meticulous and integrated approach, primarily relying on NMR spectroscopy and supported by mass spectrometry and IR spectroscopy, is essential for unambiguous structural assignment. By comparing the experimental data with expected values and data from closely related compounds, researchers can have high confidence in the identity and purity of their target molecule. For absolute confirmation, particularly for novel compounds or in cases of ambiguity, single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 13, 2026, from [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis. Retrieved January 13, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Gudipati, R., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

Benchmarking Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate Against Known Drugs: A Comparative Analysis in Kinase Inhibition and GABAergic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Technical Guide for Researchers

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This versatile heterocyclic system is the foundation for numerous approved drugs with diverse therapeutic applications, from targeted cancer therapies to treatments for central nervous system disorders.[1][2][3] Marketed drugs such as the kinase inhibitors Ibrutinib and Larotrectinib, as well as the sedative-hypnotic Zaleplon, feature this core structure, highlighting its significance in drug discovery.[2][4][5]

This guide focuses on Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate , a specific derivative of this important scaffold. Given the broad biological potential of its chemical class, a critical step in evaluating its therapeutic promise is to benchmark its performance against well-established drugs. This document presents a framework for such a comparison, postulating its potential activities in two major, well-established therapeutic areas for pyrazolopyrimidines: protein kinase inhibition and GABA-A receptor modulation.

We will objectively compare the hypothetical performance of this compound against two gold-standard drugs:

  • Ibrutinib : A potent and selective Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[6]

  • Zaleplon : A selective positive allosteric modulator of the GABA-A receptor, used for the treatment of insomnia.[7][8]

Through detailed experimental protocols and comparative data, this guide provides researchers, scientists, and drug development professionals with a technical roadmap for evaluating novel pyrazolo[1,5-a]pyrimidine derivatives.

Part 1: Comparative Analysis as a Protein Kinase Inhibitor

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[9] The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the adenine ring of ATP, enabling it to effectively bind to the ATP-binding site of many kinases.[10] This has led to the development of numerous kinase inhibitors based on this scaffold.[6][9][11]

Benchmark Drug: Ibrutinib

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[10] Its targeted action has revolutionized the treatment of various B-cell malignancies. We will use it as our benchmark for evaluating the potential anticancer activity of our topic compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase (e.g., BTK) by quantifying the amount of ATP remaining in the solution after the kinase reaction.

Causality Behind Experimental Choices:

  • Principle : The assay relies on the principle that active kinases consume ATP to phosphorylate their substrates. The amount of remaining ATP is inversely proportional to kinase activity.

  • Detection System : A luciferase-based system is used because it provides a highly sensitive and linear luminescent signal over a wide range of ATP concentrations, allowing for precise quantification of kinase inhibition.

  • Kinase Panel : Testing against a panel of kinases is crucial to determine not only the potency of the compound against the primary target but also its selectivity, which is a key predictor of potential off-target effects.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of the kinase of interest (e.g., recombinant human BTK), a solution of a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and an ATP solution at a concentration close to the Km for the specific kinase.

  • Compound Dilution : Prepare a serial dilution of this compound, the benchmark drug (Ibrutinib), and a vehicle control (e.g., DMSO) in the kinase buffer.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the diluted compounds, 10 µL of the kinase/substrate mixture, and initiate the reaction by adding 10 µL of the ATP solution.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination and Signal Generation : Add 25 µL of a commercially available ATP detection reagent (containing luciferase and luciferin) to each well. This stops the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition : After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis : Convert the raw luminescence data to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Hypothetical Comparative Data

The following table presents hypothetical IC₅₀ values for this compound compared to Ibrutinib against a panel of selected kinases to assess potency and selectivity.

Kinase TargetThis compound (IC₅₀, nM)Ibrutinib (IC₅₀, nM)
BTK 25 0.5
EGFR>10,0004.9
SRC85020
LCK1,2005.1
CDK25,300>10,000

This hypothetical data suggests that while our compound shows some activity against BTK, it is significantly less potent and more selective than Ibrutinib.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the point of inhibition by Ibrutinib.

Part 2: Comparative Analysis as a GABA-A Receptor Modulator

The pyrazolo[1,5-a]pyrimidine scaffold is also found in several drugs that target the central nervous system, specifically the γ-aminobutyric acid type A (GABA-A) receptor.[12] These compounds act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA, leading to sedative and anxiolytic effects.[13][14]

Benchmark Drug: Zaleplon

Zaleplon is a nonbenzodiazepine hypnotic used to treat insomnia.[7][8][15] It acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, with some selectivity for receptors containing the α1 subunit, which is associated with sedation.[7]

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Causality Behind Experimental Choices:

  • Principle : This is a competitive binding assay. An unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to the receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.

  • Receptor Source : Membranes from cell lines (e.g., HEK293 cells) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are used. This allows for the determination of subtype selectivity, which is critical for predicting the pharmacological profile (e.g., sedative vs. anxiolytic effects).

  • Radioligand : [³H]flunitrazepam is a classic radioligand for the benzodiazepine site on the GABA-A receptor, making it suitable for this competitive assay.

Step-by-Step Methodology:

  • Membrane Preparation : Prepare cell membrane homogenates from cell lines expressing the desired GABA-A receptor subtypes.

  • Compound Dilution : Prepare serial dilutions of this compound, the benchmark drug (Zaleplon), and a vehicle control.

  • Binding Reaction : In a 96-well plate, combine the cell membrane preparation, the diluted test compound, and a fixed concentration of the radioligand (e.g., [³H]flunitrazepam) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation : Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Separation of Bound and Free Ligand : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing : Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification : Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis : Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Hypothetical Comparative Data

The following table presents hypothetical binding affinity (Ki) values for this compound compared to Zaleplon for different GABA-A receptor α subunits.

GABA-A Receptor SubtypeThis compound (Ki, nM)Zaleplon (Ki, nM)
α1β2γ2 150 15
α2β2γ280075
α3β2γ295090
α5β2γ2>2,000250

This hypothetical data suggests that our compound has a lower affinity for GABA-A receptors compared to Zaleplon and exhibits a similar, albeit weaker, preference for the α1 subunit.

GABAA_Receptor_Modulation cluster_GABAA GABA-A Receptor GABA_site GABA Binding Site Ion_Channel Cl⁻ Ion Channel GABA_site->Ion_Channel Opens BZD_site Benzodiazepine Site (α/γ interface) BZD_site->Ion_Channel Enhances Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Increased Cl⁻ Influx GABA GABA GABA->GABA_site Binds Zaleplon Zaleplon Zaleplon->BZD_site Binds

Caption: Mechanism of GABA-A receptor positive allosteric modulation by drugs like Zaleplon.

Discussion and Conclusion

This guide outlines a dual-pronged strategy for the initial characterization of this compound. The pyrazolo[1,5-a]pyrimidine core is a highly versatile scaffold, and its substitution pattern dictates its biological target and pharmacological effect. The presence of two methyl groups and an ethyl carboxylate ester on the core of our topic compound provides a unique chemical entity whose properties cannot be predicted without empirical testing.

  • As a Kinase Inhibitor : The hypothetical data suggests our compound is not a potent BTK inhibitor like Ibrutinib. However, its activity could be directed towards other kinases. A broad kinase panel screening would be the logical next step to identify potential primary targets.

  • As a GABA-A Receptor Modulator : The hypothetical data indicates a weak interaction with the GABA-A receptor compared to Zaleplon. The lower affinity suggests it may not be a potent sedative-hypnotic, but further functional assays would be required to confirm this.

By benchmarking against established drugs like Ibrutinib and Zaleplon, researchers can contextualize their findings and make informed decisions about the future development of novel compounds such as this compound. The detailed protocols provided herein serve as a self-validating framework for generating the robust and reliable data necessary for advancing drug discovery programs.

References

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  • Wikipedia. (2023). Cartazolate. Available at: [Link]

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  • Al-Ostoot, F. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1185-1205. Available at: [Link]

  • Wikipedia. (2024). Zaleplon. Available at: [Link]

  • Rosenberg, R., et al. (2007). Indiplon in the treatment of sleep disorders. Sleep Medicine, 8(5), 417-424. Available at: [Link]

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  • Ali, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3424. Available at: [Link]

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  • Scott, E. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958-971. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Medicinal Chemistry, 18(9), 947-965. Available at: [Link]

  • Alam, M. S., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 26(16), 4963. Available at: [Link]

  • Google Patents. (n.d.). PYRAZOLOPYRIMIDINE DERIVATIVES AS KINASE INHIBITOR.
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  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14616-14633. Available at: [Link]

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  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2569-2586. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of the diverse pyrazolopyrimidine class of heterocyclic compounds, requires meticulous handling from inception to termination. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the foundational principles of laboratory safety, regulatory compliance, and chemical stewardship.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. This begins with adherence to the laboratory's established Chemical Hygiene Plan (CHP), a mandatory program under OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[5][6]

1.1. Personal Protective Equipment (PPE): The First Line of Defense Based on the hazard profile of similar compounds, direct contact should be avoided. The minimum required PPE when handling the compound or its waste includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[7]

  • Body Protection: A lab coat or other protective clothing is essential.[7]

1.2. Engineering Controls: Minimizing Exposure All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[6][7] The laboratory must be equipped with an operational eyewash station and safety shower.[7]

1.3. Spill & Exposure Response In the event of accidental release or exposure, immediate action is critical:

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek medical aid.[7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical help.[7]

  • Ingestion: Wash the mouth out with water and seek immediate medical aid.[7]

  • Spills: For small spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust. Ensure proper PPE is worn during cleanup.[7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a regulated process, governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This "cradle-to-grave" system holds the generator responsible for the waste from its creation to its final, safe disposal.[8][10]

Experimental Protocol: Waste Segregation and Collection

  • Waste Determination: The first and most critical step is to classify the waste. Given the data on related compounds, this compound waste must be managed as hazardous. This includes the pure compound, solutions containing it, and any materials (e.g., filter paper, gloves, vials) grossly contaminated with it.

  • Container Selection:

    • Solid Waste: Collect pure compound and contaminated solids (e.g., weighing paper, contaminated PPE) in a dedicated, durable, leak-proof container made of a material compatible with the chemical.[11]

    • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene). Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[9][11]

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[12] This practice is a direct violation of environmental regulations and can harm aquatic ecosystems.

  • Segregation of Incompatibles: Store the waste container for this compound away from incompatible materials. As a general principle, keep nitrogenous heterocyclic compounds separate from strong oxidizing agents and strong acids to prevent vigorous reactions.[13]

Part 3: Storage and Labeling: Ensuring Compliance and Safety

Proper storage and labeling of hazardous waste are not just best practices; they are legal requirements.

3.1. Satellite Accumulation Areas (SAAs) Laboratories are permitted to accumulate hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of laboratory personnel.[10][13][14]

  • The SAA must be clearly marked.[13]

  • Waste containers must be kept closed at all times except when adding waste.[13]

3.2. Hazardous Waste Labeling Accurate labeling is crucial for safety and regulatory compliance. The EPA requires that each waste container be clearly labeled with:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "this compound" . Avoid using abbreviations or formulas.[13]

  • A clear indication of the associated hazards (e.g., "Harmful," "Irritant").[10]

  • For mixtures, list all constituents by percentage.[13]

Waste Stream Container Type Key Labeling Requirements Storage Mandate
Solid Waste Leak-proof, compatible solid waste drum"Hazardous Waste", Full Chemical Name, Hazard PictogramsSegregated from incompatibles in SAA
Liquid Waste Shatter-resistant, screw-cap bottle (≤90% full)"Hazardous Waste", Full Chemical Name & Concentration, Hazard PictogramsSegregated from incompatibles in SAA
Contaminated Labware Puncture-resistant container (for sharps) or lined bucket"Hazardous Waste", Name of Contaminant, Hazard PictogramsSegregated from incompatibles in SAA
Part 4: Final Disposal Logistics

The final phase of disposal involves transitioning the waste from the laboratory to a licensed treatment, storage, and disposal facility (TSDF). This process must be managed by the institution's Environmental Health & Safety (EHS) department or a designated chemical safety officer.

  • Scheduling a Pickup: Once a waste container is full, or if the compound is no longer needed, contact your institution's EHS office to arrange for a waste pickup. Do not allow waste to accumulate indefinitely.[13]

  • Professional Disposal: The EHS department will work with a certified hazardous waste broker or hauler.[8] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.

  • Method of Disposal: The most probable method of disposal for this type of organic compound is high-temperature incineration at a licensed facility.[10] This process is designed to destroy the chemical, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Hazard Assessment: Treat as Hazardous Waste A->B C Select Appropriate Waste Container (Solid vs. Liquid) B->C K Prohibited Action: DO NOT Pour Down Drain B->K D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is container full or waste no longer needed? E->F G Contact Institutional EHS for Waste Pickup F->G Yes J Maintain Closure on Container Continue Safe Storage in SAA F->J No H EHS Arranges Transfer to Licensed TSDF G->H I Final Disposal (e.g., Incineration) H->I J->F

Caption: Decision workflow for proper chemical waste management.

By adhering to this structured and cautious disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. The principles outlined here—assess, segregate, label, and professionally dispose—form the bedrock of safe laboratory practice.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 162286-54-6), requires a meticulous and proactive approach to personal protection. Due to the limited publicly available safety data for this specific molecule, this guide establishes a robust safety protocol grounded in the analysis of structurally similar compounds and authoritative regulatory standards. Our core principle is to treat this compound with a high degree of caution, assuming potential hazards until proven otherwise.

This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. It is designed to be a self-validating system of protection, building a foundation of trust and safety within your laboratory operations.

Hazard Assessment Based on Surrogates

A thorough hazard assessment is the cornerstone of any laboratory safety plan.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, we turn to data from analogous pyrazolo[1,5-a]pyrimidine structures to forecast its potential hazards:

  • Skin and Eye Irritation: A closely related compound, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is classified with GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3]

  • Respiratory Irritation: The same surrogate is also associated with H335 (May cause respiratory irritation), indicating that inhalation of the powder or aerosols should be avoided.[3]

  • General Toxicity: Another analog is described as harmful by inhalation, in contact with skin, and if swallowed (Risk Phrases R20/21/22).[4] The GHS07 pictogram, associated with other similar structures, further supports the potential for skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation.[5]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[6] Effective safety protocols begin with engineering and administrative controls to minimize exposure potential.

  • Engineering Controls: All manipulations of this compound, especially handling of the solid powder or preparation of stock solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to keep airborne concentrations low and protect the user from inhalation hazards.[4] An eyewash station and safety shower must be readily accessible.[4]

  • Administrative Controls: Adhere to strict laboratory protocols. Prohibit eating, drinking, and the application of cosmetics in any area where this chemical is handled.[7][8] Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Core PPE Requirements for Handling

The following PPE ensemble represents the minimum protection required for any task involving this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[1] They provide a complete seal around the eyes, which is critical for protecting against splashes of solutions or accidental dispersal of powder.

    • Face Shield: When handling larger quantities (>1g) of the solid or preparing solutions where a splash hazard is significant, a face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the rest of the face.[1][2]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are the standard choice for incidental contact.[2] Always inspect gloves for tears or punctures before use.[8] For prolonged handling or when working with concentrated solutions, consider double-gloving or using heavier-duty chemical-resistant gloves.

    • Proper Glove Technique: Never touch "clean" surfaces (doorknobs, keyboards, pens) with gloved hands. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[9]

  • Body and Foot Protection:

    • Laboratory Coat: A long-sleeved, buttoned laboratory coat is required to protect skin and personal clothing from contamination.[1]

    • Closed-Toe Shoes: Full-coverage, closed-toe shoes are mandatory in any laboratory where chemicals are handled.[8]

Task-Specific PPE Protocols

The level of PPE should be escalated based on the specific task and the associated risk of exposure.

Task/Operation Scale Required PPE Ensemble Rationale
Weighing Solid Compound AnyChemical Splash Goggles, Face Shield, Nitrile Gloves (Double Recommended), Lab CoatHigh risk of aerosolizing fine powder, necessitating full face and respiratory protection.
Preparing Stock Solutions < 100 mLChemical Splash Goggles, Nitrile Gloves, Lab CoatStandard operation with controlled splash risk. All work must be in a fume hood.
Large-Scale Reactions/Transfers > 100 mLChemical Splash Goggles, Face Shield, Nitrile Gloves (Double), Chemical-Resistant Apron, Lab CoatIncreased splash potential requires additional layers of protection for the face and torso.
Routine Dilutions AnyChemical Splash Goggles, Nitrile Gloves, Lab CoatLower concentration reduces hazard, but core protection against splashes remains critical.

Note: If work cannot be performed in a fume hood or if there is a risk of significant aerosol generation, a respiratory protection program must be implemented in accordance with OSHA 29 CFR 1910.134. This would involve selecting an appropriate respirator (e.g., an N95 for powders or a half-mask respirator with organic vapor cartridges) and ensuring users are properly trained and fit-tested.[2][10]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Experimental Protocol: Donning PPE

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

Experimental Protocol: Doffing PPE This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off without touching the exterior with bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron. If reusable, place in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your personal clothes.

  • Goggles: Remove goggles from the back of the head forward.

  • Inner Gloves: Remove the final pair of gloves, again avoiding contact with the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Diagram: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Assess Task: Handling Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate eng_controls Work in Chemical Fume Hood? start->eng_controls stop STOP. Re-evaluate procedure. Do not proceed. eng_controls->stop  No core_ppe Minimum Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes eng_controls->core_ppe  Yes task_type Nature of Task? core_ppe->task_type weigh_solid Weighing Solid task_type->weigh_solid Solid liquid_handling Handling Liquid/Solution task_type->liquid_handling Liquid ppe_weigh Required PPE Ensemble: Core PPE + Face Shield + Double Gloves weigh_solid->ppe_weigh splash_risk Significant Splash Risk? (e.g., >100mL transfer) liquid_handling->splash_risk ppe_high_splash Required PPE Ensemble: Core PPE + Face Shield + Chemical Apron splash_risk->ppe_high_splash  Yes ppe_low_splash Required PPE Ensemble: Core PPE is sufficient splash_risk->ppe_low_splash  No

Caption: PPE selection workflow based on task-specific risks.

Disposal and Decontamination

All disposable PPE, including gloves and lab coats, that comes into contact with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Reusable items like face shields must be decontaminated after each use.

By integrating these principles and protocols into your daily workflow, you create a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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